UDP-xylose
説明
特性
分子式 |
C14H22N2O16P2 |
|---|---|
分子量 |
536.28 g/mol |
IUPAC名 |
[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9-,10-,11-,12?,13-/m1/s1 |
InChIキー |
DQQDLYVHOTZLOR-WJCCNOJNSA-N |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
同義語 |
Diphosphate Xylose, Uridine UDP Xylose Uridine Diphosphate Xylose Xylose, UDP Xylose, Uridine Diphosphate |
製品の起源 |
United States |
Foundational & Exploratory
The Biological Role of UDP-Xylose: A Core Component in Glycosylation and Cellular Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the glycosylation of proteins and lipids across a wide range of organisms, from bacteria to humans. Its biological significance is underscored by its essential role in the biosynthesis of proteoglycans, glycoproteins, and various polysaccharides. The initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans is fundamentally dependent on the transfer of xylose from this compound to a serine residue in the core protein, a pivotal step that dictates the formation of the extracellular matrix and influences a myriad of cellular processes. Beyond its structural role, this compound and the subsequent xylosylation of proteins have emerged as key regulators of fundamental signaling pathways, including Notch, FGF, VEGF, Wnt, and TGF-β, thereby impacting cell proliferation, differentiation, adhesion, and migration. Dysregulation of this compound metabolism and xylosylation is increasingly implicated in various pathologies, including developmental disorders and cancer, making the enzymes and transporters involved in its lifecycle attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biological roles of this compound, detailing its biosynthesis, its function in macromolecular synthesis, and its intricate involvement in cellular signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
This compound is a high-energy sugar nucleotide that plays a central role as a glycosyl donor in the post-translational modification of proteins and the synthesis of complex carbohydrates.[1] Its most well-characterized function is the initiation of GAG synthesis on proteoglycan core proteins, a process essential for the structural integrity of connective tissues and the regulation of cell-cell and cell-matrix interactions.[2] The biosynthesis of this compound is a tightly regulated process, and its availability can significantly impact the composition and function of the glycocalyx and extracellular matrix. This, in turn, has profound effects on cellular signaling and organismal development.
Biosynthesis and Metabolism of this compound
The primary pathway for this compound synthesis in most organisms begins with UDP-glucose. This process involves two key enzymatic steps and occurs in both the cytosol and the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.
The De Novo Synthesis Pathway
-
Oxidation of UDP-glucose: The synthesis is initiated by the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH) .[2]
-
Decarboxylation of UDP-glucuronic acid: Subsequently, This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to form this compound.[2]
Subcellular Localization and Transport
In mammalian cells, UGDH is a cytosolic enzyme, while UXS is primarily located in the lumen of the ER and Golgi apparatus.[2] Therefore, UDP-GlcA synthesized in the cytosol must be transported into these organelles. This transport is mediated by specific nucleotide sugar transporters (NSTs). Once synthesized in the lumen, this compound is utilized by various xylosyltransferases for glycosylation reactions. In plants, both cytosolic and Golgi-localized isoforms of UXS exist, suggesting a more complex regulation of this compound pools.
Regulation of this compound Synthesis
The biosynthesis of this compound is subject to feedback inhibition. This compound acts as an allosteric inhibitor of UGDH, thereby regulating the metabolic flux towards UDP-GlcA and consequently controlling the overall production of this compound and other UDP-sugars derived from UDP-GlcA.[1] This regulatory mechanism ensures a balanced supply of nucleotide sugars for various glycosylation pathways.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound biosynthesis and utilization.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism/Source | Substrate | Km | Vmax / kcat | Reference |
| UDP-glucose Dehydrogenase (UGDH) | Human | UDP-glucose | 17 µM | 1.1 µmol/min/mg | |
| UDP-glucose Dehydrogenase (UGDH) | Bovine Liver | UDP-glucose | 10-30 µM | 0.4-0.6 µmol/min/mg | |
| This compound Synthase (UXS) | Human | UDP-glucuronic acid | 130 µM | 1.8 s-1 (kcat) | |
| Xylosyltransferase 1 (XT-I) | Human, recombinant | This compound | 4.5 µM | 1.2 pmol/h/µg | |
| Xylosyltransferase 1 (XT-I) | Bovine | This compound | 7.7 µM | - |
Table 2: Cellular Concentrations of this compound
| Organism/Cell Type | Condition | This compound Concentration | Reference |
| Arabidopsis thaliana (leaves) | Wild-type | ~1.5 µg/g fresh weight | [3][4] |
| Arabidopsis thaliana (roots) | Wild-type | ~0.5 µg/g fresh weight | [3][4] |
| Chinese Hamster Ovary (CHO) cells | Wild-type | Detectable by HPLC-MS | [2] |
Table 3: Inhibition Constants (Ki) for UDP-glucose Dehydrogenase
| Enzyme | Inhibitor | Ki | Reference |
| UDP-glucose Dehydrogenase (UGDH) | This compound | 1-10 µM | [1] |
Biological Functions of this compound
This compound is the universal donor of xylose for the biosynthesis of a diverse array of glycoconjugates, each with specific biological functions.
Proteoglycan Biosynthesis
The most prominent role of this compound is in the initiation of GAG chain synthesis on proteoglycan core proteins. This process is initiated by the transfer of xylose from this compound to a specific serine residue in the core protein, catalyzed by xylosyltransferases (XTs) . This initial xylosylation is the committed step for the formation of the tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl-Ser), upon which the long GAG chains (e.g., heparan sulfate (B86663), chondroitin (B13769445) sulfate) are assembled. Proteoglycans are integral components of the extracellular matrix and cell surfaces, where they play crucial roles in:
-
Structural support and tissue organization: Providing hydration and resilience to connective tissues.
-
Cell adhesion and migration: Interacting with cell surface receptors and extracellular matrix components.
-
Growth factor signaling: Acting as co-receptors for various growth factors, modulating their activity and presentation to their signaling receptors.[5]
Glycoprotein Synthesis
This compound is also a substrate for xylosyltransferases that modify glycoproteins. A notable example is the xylosylation of Epidermal Growth Factor (EGF)-like repeats in certain proteins, such as the Notch receptor.[6] This modification can have profound effects on protein function and signaling.
Plant Cell Wall Polysaccharides
In plants, this compound is a key precursor for the synthesis of major cell wall components, including xylan (B1165943) and xyloglucan. These polysaccharides are crucial for the structural integrity of the plant cell wall and play roles in plant growth and development.
This compound in Cellular Signaling
The xylosylation of proteins, initiated by this compound, is a critical regulatory mechanism in several key signaling pathways.
Notch Signaling Pathway
Xylosylation of the Notch receptor has been shown to be a negative regulator of Notch signaling.[6][7][8] The addition of xylose to O-glucose on specific EGF repeats of the Notch extracellular domain can modulate the receptor's interaction with its ligands (e.g., Delta).[6] This fine-tuning of Notch activity is crucial for a wide range of developmental processes, including cell fate decisions and tissue patterning.
Proteoglycan-Mediated Signaling in Cancer
Proteoglycans, whose synthesis is initiated by this compound, are key players in the tumor microenvironment, where they can either promote or suppress tumor progression by modulating various signaling pathways.[5]
-
Syndecans: These cell-surface heparan sulfate proteoglycans can act as co-receptors for growth factors like FGF and VEGF, enhancing their signaling and promoting angiogenesis and tumor growth.[9][10] They can also interact with integrins to modulate cell adhesion and migration.[9]
-
Glypicans: This family of GPI-anchored heparan sulfate proteoglycans is also involved in regulating growth factor signaling, including Wnt, Hedgehog, and FGF pathways, with diverse effects on cancer progression depending on the specific glypican and cancer type.[11][12][13][14]
-
Decorin: A small leucine-rich proteoglycan that often acts as a tumor suppressor by binding to and inhibiting receptor tyrosine kinases such as EGFR, Met, and VEGFR2, thereby downregulating pro-tumorigenic signaling pathways.[15][16][17][18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its biological functions.
Quantification of this compound by HPLC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.[3][4][20][21]
Materials:
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
This compound standard
-
Internal standard (e.g., 13C-labeled UDP-glucose)
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
Centrifuge
-
Lyophilizer
-
HPLC-MS/MS system with a suitable column (e.g., porous graphitic carbon or anion exchange)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize frozen tissue or cell pellets in a pre-chilled mixture of chloroform:methanol:water (1:3:1, v/v/v).
-
Add the internal standard to the extraction mixture.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the upper aqueous phase containing the nucleotide sugars.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the UDP-sugars with a solution of water:acetonitrile containing a small percentage of ammonium hydroxide.
-
Lyophilize the eluate to dryness.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the lyophilized sample in a suitable volume of the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Separate the UDP-sugars using a gradient elution program. A typical mobile phase system consists of an aqueous buffer with an organic modifier (e.g., acetonitrile).
-
Detect and quantify this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
In Vitro Xylosyltransferase Activity Assay
This protocol outlines a method to measure the activity of xylosyltransferases using a radiolabeled this compound donor and a peptide acceptor.[22]
Materials:
-
Purified recombinant xylosyltransferase
-
Synthetic peptide acceptor with a serine residue (e.g., a peptide derived from a known proteoglycan core protein)
-
UDP-[14C]-xylose
-
Reaction buffer (e.g., MES or HEPES buffer, pH 6.5-7.0)
-
MnCl2 and MgCl2
-
Stop solution (e.g., EDTA solution)
-
Scintillation cocktail
-
Scintillation counter
-
Method for separating the radiolabeled peptide from unreacted UDP-[14C]-xylose (e.g., anion exchange chromatography or C18 Sep-Pak cartridges)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, divalent cations (Mn2+ and Mg2+), the peptide acceptor, and the purified xylosyltransferase.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Start the reaction by adding UDP-[14C]-xylose to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of the Reaction:
-
Stop the reaction by adding the stop solution (e.g., a high concentration of EDTA to chelate the divalent cations).
-
-
Separation and Quantification:
-
Separate the [14C]-xylosylated peptide from the unreacted UDP-[14C]-xylose. This can be achieved by passing the reaction mixture through an anion exchange column (which will retain the negatively charged UDP-[14C]-xylose) or a C18 cartridge (which will retain the more hydrophobic peptide).
-
Collect the eluate containing the radiolabeled peptide.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [14C]-xylose incorporated into the peptide based on the specific activity of the UDP-[14C]-xylose and the measured counts per minute (CPM).
-
Express the enzyme activity in units such as pmol of xylose transferred per minute per mg of enzyme.
-
Conclusion and Future Perspectives
This compound stands as a central molecule in glycobiology, with its roles extending far beyond being a simple building block. The initiation of proteoglycan synthesis through xylosylation is a critical event that shapes the cellular microenvironment and profoundly influences cell behavior. The emerging understanding of how xylosylation directly modulates key signaling pathways, such as Notch, has opened new avenues for research and therapeutic development. For drug development professionals, the enzymes involved in this compound biosynthesis (UGDH and UXS) and its transfer to acceptor molecules (xylosyltransferases) represent promising targets for the development of novel therapeutics for a range of diseases, including cancer and developmental disorders. Future research will likely focus on further elucidating the specific roles of xylosylation in different cellular contexts, identifying the full complement of xylosylated proteins and their functions, and developing potent and specific inhibitors of the enzymes involved in this compound metabolism. A deeper understanding of the intricate regulatory networks governed by this compound will undoubtedly pave the way for innovative strategies to combat a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteoglycans in cancer biology, tumour microenvironment and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylosylation of the Notch receptor preserves the balance between its activation by trans-Delta and inhibition by cis-ligands in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative Regulation of Notch Signaling by Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Syndecan-1 in Cancer: Implications for Cell Signaling, Differentiation, and Prognostication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syndecans as Modulators and Potential Pharmacological Targets in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of glypican-1 in regulating multiple cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Expression, Regulation, and Biomarker Potential of Glypican-1 in Cancer [frontiersin.org]
- 13. The Role of Glypicans in Cancer Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glypicans in Cancer: R&D Systems [rndsystems.com]
- 15. The Role of Decorin and Biglycan Signaling in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Oncosuppressive roles of decorin through regulation of multiple receptors and diverse signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dzl.de [dzl.de]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 22. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Pivotal Role of UDP-Xylose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a vast array of glycoconjugates essential for the structure and function of organisms ranging from bacteria to humans. Its discovery was a seminal event in the field of glycobiology, paving the way for our understanding of the intricate pathways of polysaccharide and proteoglycan assembly. This technical guide provides an in-depth exploration of the discovery, history, and biosynthesis of this compound. It details the key enzymes involved, UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS), and presents their kinetic properties. Furthermore, this guide offers comprehensive experimental protocols for the assay and purification of these enzymes, along with methods for the quantification of this compound. The intricate regulatory mechanisms governing this compound homeostasis are also elucidated through signaling pathway diagrams. This document is intended to be a valuable resource for researchers and professionals in the fields of glycobiology, biochemistry, and drug development, providing a foundational understanding of this vital biomolecule.
Introduction
The structural complexity and functional diversity of glycans are fundamental to numerous biological processes, including cell-cell recognition, signaling, and the formation of extracellular matrices. The monosaccharide xylose, a five-carbon aldopentose, is a key constituent of many of these complex carbohydrates. The discovery of an activated form of xylose, uridine diphosphate xylose (this compound), was a landmark achievement that unlocked the mechanisms by which this sugar is incorporated into vital biomolecules.
This compound is the universal donor of xylose for the biosynthesis of proteoglycans, hemicelluloses like xylan (B1165943) and xyloglucan (B1166014) in plants, and various other glycoproteins and polysaccharides across different kingdoms of life.[1][2] In mammals, the addition of xylose from this compound to specific serine residues in core proteins is the primordial step in the assembly of most glycosaminoglycan (GAG) chains, such as chondroitin (B13769445) sulfate (B86663) and heparan sulfate. Consequently, the biosynthesis and regulation of this compound are of paramount importance for normal development and physiology.
This guide will delve into the historical context of this compound's discovery, dissect its biosynthetic pathway, provide quantitative data on the enzymes involved, and offer detailed experimental methodologies for its study.
Discovery and History
The journey to understanding xylose incorporation into complex carbohydrates began in the mid-20th century. The concept of "active" forms of sugars, particularly nucleotide sugars, was pioneered by the work of Luis Leloir. This set the stage for the identification of specific sugar donors for various glycosyltransferases.
The enzymatic synthesis of this compound from UDP-glucuronic acid was first demonstrated in plant extracts in the late 1950s.[1] Early studies by Neufeld, Feingold, and Hassid were instrumental in elucidating this pathway.[1][3] Initially, it was observed that extracts from mung bean seedlings could convert UDP-glucose to a mixture of this compound and UDP-arabinose. Subsequent work clarified that this compound is the direct product of the decarboxylation of UDP-glucuronic acid, and that UDP-arabinose is formed through the epimerization of this compound.[1]
These seminal discoveries laid the groundwork for decades of research into the enzymes responsible for this compound synthesis and its diverse roles in biology. The identification and characterization of UDP-glucose dehydrogenase and UDP-glucuronic acid decarboxylase (now more commonly known as this compound synthase) were critical milestones in this endeavor.
The Biosynthetic Pathway of this compound
The de novo synthesis of this compound is a two-step enzymatic process that begins with the readily available precursor, UDP-glucose. This pathway is highly conserved across a wide range of organisms.
Step 1: Oxidation of UDP-glucose to UDP-glucuronic acid
The first committed step in the pathway is the NAD+-dependent oxidation of UDP-glucose at the C-6 position of the glucose moiety. This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH) , yielding UDP-glucuronic acid and two molecules of NADH.
-
Enzyme: UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22)
-
Substrate: UDP-glucose
-
Cofactor: NAD+
-
Product: UDP-glucuronic acid
Step 2: Decarboxylation of UDP-glucuronic acid to this compound
The second and final step is the irreversible decarboxylation of UDP-glucuronic acid at the C-6 position, which results in the formation of this compound. This reaction is catalyzed by This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase.
-
Enzyme: this compound synthase (UXS; EC 4.1.1.35)
-
Substrate: UDP-glucuronic acid
-
Product: this compound
The subcellular localization of these enzymes can vary depending on the organism and cell type. In many eukaryotes, UGDH is a cytosolic enzyme, while UXS has been found in both the cytosol and the Golgi apparatus.[2][4] This dual localization of UXS suggests distinct pools of this compound may be available for different glycosylation reactions.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated to meet the cell's metabolic needs and prevent the accumulation of potentially toxic intermediates. The primary mechanism of regulation is feedback inhibition . This compound, the end product of the pathway, acts as an allosteric inhibitor of UDP-glucose dehydrogenase (UGDH), the first enzyme in the sequence.[1][4] This feedback loop ensures that the rate of this compound synthesis is modulated by its own concentration, maintaining cellular homeostasis.
Quantitative Data
The kinetic parameters of the enzymes involved in this compound biosynthesis have been characterized in a variety of organisms. The following tables summarize some of the reported values for UDP-glucose dehydrogenase and this compound synthase. It is important to note that these values can vary depending on the specific isoform of the enzyme, the source organism, and the experimental conditions used for the assay.
Table 1: Kinetic Parameters of UDP-glucose Dehydrogenase (UGDH)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Homo sapiens | UDP-glucose | 20 - 50 | 0.05 - 0.1 | [5] |
| Homo sapiens | NAD+ | 40 - 100 | - | [5] |
| Eucalyptus grandis | UDP-glucose | 60.7 | 0.068 | |
| Eucalyptus grandis | NAD+ | 67.3 | 0.172 | |
| Escherichia coli | NAD+ | 1400 (Ksi) | - | [6] |
Table 2: Kinetic Parameters of this compound Synthase (UXS)
| Organism | Substrate | Km (mM) | Reference |
| Arabidopsis thaliana (AtUxs1) | UDP-glucuronic acid | 0.19 | [1] |
| Arabidopsis thaliana (AtUxs3) | UDP-glucuronic acid | 0.3 - 0.5 | [1] |
| Wheat germ | UDP-glucuronic acid | 0.18 - 0.53 | [1] |
| Cryptococcus neoformans | UDP-glucuronic acid | - | [6] |
Table 3: this compound Concentrations in Biological Samples
| Sample Type | Organism | Concentration | Reference |
| Costal Cartilage (young) | Rattus norvegicus | 3370 ± 1440 Bq/h/mg DNA (Xylosyltransferase activity) | [7] |
| Costal Cartilage (old) | Rattus norvegicus | 1090 ± 520 Bq/h/mg DNA (Xylosyltransferase activity) | [7] |
| Liver Homogenates | Rattus norvegicus | Relative activity with this compound: 2.7 (untreated) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.
Assay for UDP-glucose Dehydrogenase (UGDH) Activity
This spectrophotometric assay measures the activity of UGDH by monitoring the production of NADH, which absorbs light at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well microplate
-
Reaction Buffer: 100 mM Glycine, pH 9.5, 100 mM NaCl
-
UDP-glucose solution (substrate)
-
NAD+ solution (cofactor)
-
Enzyme preparation (cell lysate or purified UGDH)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, UDP-glucose, and NAD+ at their final desired concentrations in a cuvette or microplate well.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
Assay for this compound Synthase (UXS) Activity
This assay involves incubating the enzyme with its substrate, UDP-glucuronic acid, and then quantifying the product, this compound, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a strong anion exchange (SAX) column
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
UDP-glucuronic acid solution (substrate)
-
Enzyme preparation (cell lysate or purified UXS)
-
Acetonitrile (B52724) (for stopping the reaction)
-
This compound standard
Procedure:
-
Set up a reaction mixture containing the reaction buffer and UDP-glucuronic acid.
-
Add the enzyme preparation to initiate the reaction.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding an equal volume of cold acetonitrile to precipitate the protein.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC on a SAX column.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.
Purification of Recombinant His-tagged UGDH or UXS
This protocol describes the purification of recombinant UGDH or UXS with a polyhistidine tag (His-tag) using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli cell pellet expressing the His-tagged protein
-
Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole
-
Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
Procedure:
-
Resuspend the E. coli cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein from the column using Elution Buffer.
-
Collect the fractions containing the purified protein.
-
Analyze the purity of the protein by SDS-PAGE.
-
The purified protein can be dialyzed against a suitable storage buffer.[9][10][11]
Quantification of this compound by HPAE-PAD
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a highly sensitive method for the direct quantification of underivatized carbohydrates.[12][13]
Materials:
-
HPAE-PAD system with a suitable carbohydrate column (e.g., CarboPac™ PA1)
-
Eluent solutions (e.g., sodium hydroxide (B78521) and sodium acetate (B1210297) gradients)
-
Prepared sample extract
-
This compound standard
Procedure:
-
Prepare the sample by deproteinization and filtration.
-
Set up the HPAE-PAD system with the appropriate column and eluent gradient program for nucleotide sugar separation.
-
Inject the prepared sample onto the column.
-
The separated this compound is detected by pulsed amperometry.
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Biosynthesis and regulation of this compound.
Caption: Workflow for UXS characterization.
Conclusion
The discovery and subsequent characterization of this compound and its biosynthetic pathway have been fundamental to our understanding of glycobiology. As the primary donor of xylose, this compound is indispensable for the synthesis of a multitude of essential glycoconjugates. The enzymes responsible for its production, UGDH and UXS, are highly regulated and represent potential targets for therapeutic intervention in diseases characterized by aberrant glycosylation, such as certain cancers and developmental disorders. The methodologies detailed in this guide provide a robust framework for the continued investigation of this compound metabolism and its role in health and disease. Future research in this area will undoubtedly uncover further complexities in the regulation of this compound homeostasis and its intricate interplay with other metabolic pathways, opening new avenues for drug development and biotechnology.
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 3. Cellulose synthesis in higher plants from UDP glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-related decrease in the activity of this compound:core protein xylosyltransferase in rat costal cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymic transfer of glucose and xylose from uridine diphosphate glucose and uridine diphosphate xylose to bilirubin by untreated and digitonin-activated preparations from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. neb.com [neb.com]
- 11. sinobiological.com [sinobiological.com]
- 12. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
The UDP-Xylose Metabolic Pathway in Mammals: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Pathway, Key Enzymes, and Experimental Methodologies
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar in mammals, serving as the essential donor for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans. These complex macromolecules are integral components of the extracellular matrix and cell surfaces, playing pivotal roles in cell signaling, adhesion, and migration. Dysregulation of the this compound metabolic pathway has been implicated in various pathological conditions, including developmental disorders and cancer, making it a compelling area of study for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core this compound metabolic pathway, detailed experimental protocols for its investigation, and quantitative data to support laboratory research.
The Core Metabolic Pathway
The synthesis of this compound in mammals is a two-step enzymatic process that occurs in the cytosol and the lumen of the Golgi apparatus. The pathway begins with UDP-glucose, a central molecule in carbohydrate metabolism.
-
Oxidation of UDP-glucose: The first step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by the cytosolic enzyme UDP-glucose 6-dehydrogenase (UGDH) .[1] UGDH is a key enzyme that channels glucose metabolites into the GAG biosynthesis pathway.[2]
-
Decarboxylation of UDP-glucuronic acid: The second and final step is the decarboxylation of UDP-GlcA to form this compound. This reaction is catalyzed by This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase.[3] In mammals, UXS is localized to the Golgi apparatus.[4]
The newly synthesized this compound is then utilized by xylosyltransferases within the Golgi lumen to initiate the formation of the tetrasaccharide linker region of proteoglycans by transferring a xylose residue to a specific serine on the core protein.[3]
Key Enzymes and Their Regulation
UDP-glucose 6-dehydrogenase (UGDH) is a cytosolic enzyme that exists as a homohexamer.[2] Its activity is allosterically regulated by the downstream product this compound, which acts as a feedback inhibitor.[5] The expression of the UGDH gene can be influenced by factors such as transforming growth factor-beta (TGF-β), which upregulates its expression, and hypoxia, which has a downregulating effect.
This compound synthase (UXS) is a homodimeric enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[6] The catalytic mechanism of human UXS involves three distinct chemical steps: oxidation of UDP-GlcA, decarboxylation, and then reduction to yield this compound.[3][6]
Quantitative Data
Understanding the kinetic properties of the pathway's enzymes and the intracellular concentrations of its metabolites is crucial for quantitative modeling and for designing experiments.
Table 1: Kinetic Parameters of Human UDP-glucose 6-dehydrogenase (hUGDH)
| Substrate | Km (μM) | kcat (s-1) | Reference |
| UDP-glucose | 55 | 1.2 | [7] |
| NAD+ | - | - | [7] |
Note: The NAD+ saturation curve for hUGDH shows negative cooperativity.[7]
Table 2: Intracellular Concentrations of UDP-sugars in Mammalian Cell Lines
| Cell Line | Cell Type/Origin | UDP-GlcNAc (pmol/106 cells) | Reference |
| 293T | Human embryonic kidney | 134 ± 42 | [8][9] |
| NIH/3T3 | Mouse embryonic fibroblasts | 64 ± 2.6 | [8][9] |
| HCT116 | Human colorectal carcinoma | 120 ± 25 | [8][9] |
| AML12 | Mouse hepatocytes | 220 ± 56 | [8][9] |
| Hepa 1-6 | Mouse hepatoma | 160 ± 35 | [8][9] |
| HeLa | Human cervical carcinoma | 520 ± 160 | [8][9] |
| Mouse skin fibroblasts | Primary cells | 102 ± 16 | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the relationships within the this compound metabolic pathway and the workflows of key experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: The mammalian this compound metabolic pathway.
Caption: Workflow for a spectrophotometric UGDH activity assay.
Caption: Workflow for HPLC-based quantification of UDP-sugars.
Experimental Protocols
Spectrophotometric Assay for UDP-glucose Dehydrogenase (UGDH) Activity
This protocol measures UGDH activity by monitoring the production of NADH, which absorbs light at 340 nm.[2]
Materials:
-
Purified UGDH enzyme preparation
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
UDP-glucose solution (stock solution, e.g., 100 mM)
-
NAD+ solution (stock solution, e.g., 100 mM)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent plates or cuvettes
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube or directly in the well of a 96-well plate. For a final volume of 200 µL, combine:
-
100 µL of 2x potassium phosphate buffer (100 mM, pH 7.5)
-
X µL of UDP-glucose stock solution (to achieve a final concentration range for kinetic analysis, e.g., 0-4 mM)[2]
-
Y µL of NAD+ stock solution (to achieve a final saturating concentration, e.g., 15 mM)[2]
-
Z µL of nuclease-free water to bring the volume to 180 µL.
-
-
Equilibrate the reaction mixture and the enzyme solution to 25°C.
-
Initiate the reaction by adding 20 µL of the purified UGDH enzyme solution.
-
Immediately place the plate or cuvette in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).[2]
-
Enzyme activity can be expressed in units (µmol of NADH produced per minute) per mg of protein.
HPLC-based Assay for this compound Synthase (UXS) Activity
This protocol quantifies UXS activity by measuring the conversion of UDP-GlcA to this compound using High-Performance Liquid Chromatography (HPLC).[10]
Materials:
-
Purified UXS enzyme preparation
-
Tris-HCl buffer (50 mM, pH 8.0)
-
UDP-glucuronic acid (UDP-GlcA) solution (substrate)
-
NAD+ solution
-
Quenching solution (e.g., perchloric acid or ice-cold ethanol)
-
HPLC system with a suitable column (e.g., anion exchange or reverse-phase C18)
-
Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent for reverse-phase)
-
Standards for UDP-GlcA and this compound
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), a defined concentration of UDP-GlcA (e.g., 1 mM), and NAD+ (e.g., 1 mM).
-
Pre-incubate the reaction mixture at 30°C.
-
Initiate the reaction by adding the purified UXS enzyme.
-
Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered sample onto the HPLC column.
-
Separate the nucleotide sugars using an appropriate gradient elution.
-
Detect the UDP-sugars by their absorbance at 262 nm.[10]
-
Quantify the amount of this compound produced by comparing its peak area to a standard curve generated with known concentrations of this compound.
-
Calculate the enzyme activity in terms of µmol of this compound formed per minute per mg of enzyme.
Quantification of Intracellular UDP-sugars by HPLC-MS
This method allows for the absolute quantification of various UDP-sugars, including this compound, from cell or tissue samples.[11]
Materials:
-
Mammalian cells or tissues
-
Chloroform-methanol-water extraction solution
-
Solid-phase extraction (SPE) cartridges with porous graphitic carbon
-
HPLC system coupled to a mass spectrometer (MS)
-
Porous graphitic carbon HPLC column (e.g., Hypercarb™)
-
Mobile phase A: Ammonium formate (B1220265) buffer
-
Mobile phase B: Acetonitrile
-
Internal standard (e.g., UDP)
-
Standards for each UDP-sugar to be quantified
Procedure:
-
Extraction:
-
Harvest and weigh the cell pellet or tissue sample.
-
Perform a chloroform-methanol-water extraction to separate the polar metabolites, including UDP-sugars.[11]
-
Collect the aqueous phase.
-
-
Purification:
-
Apply the aqueous extract to a pre-conditioned porous graphitic carbon SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the UDP-sugars with an appropriate solvent mixture (e.g., water/acetonitrile with a small amount of trifluoroacetic acid).
-
-
HPLC-MS Analysis:
-
Inject the purified sample onto the porous graphitic carbon column.
-
Separate the UDP-sugars using a gradient of mobile phase A and B.
-
Detect and quantify the UDP-sugars using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Use an internal standard to correct for variations in extraction and injection.
-
Generate standard curves for each UDP-sugar to determine their absolute concentrations in the sample.
-
Metabolic Labeling of Proteoglycans with 35S-Sulfate
This classic method allows for the analysis of newly synthesized sulfated proteoglycans.
Materials:
-
Cultured mammalian cells (e.g., fibroblasts, chondrocytes)
-
Sulfate-free cell culture medium
-
[35S]Sulfate
-
Cell lysis buffer (e.g., containing guanidine (B92328) hydrochloride)
-
Method for separating proteoglycans (e.g., gel filtration chromatography, precipitation with cetylpyridinium (B1207926) chloride)
-
Scintillation counter
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with sulfate-free medium to remove any unlabeled sulfate.
-
Incubate the cells in sulfate-free medium containing [35S]sulfate (e.g., 50-100 µCi/mL) for a desired labeling period (e.g., 4-24 hours).
-
After labeling, collect the culture medium (containing secreted proteoglycans) and lyse the cells to extract cell-associated proteoglycans.
-
Separate the radiolabeled proteoglycans from unincorporated [35S]sulfate. This can be achieved by:
-
Gel filtration chromatography: Separate molecules based on size.
-
Precipitation: Use a cationic detergent like cetylpyridinium chloride to precipitate the negatively charged proteoglycans.[12]
-
-
Quantify the amount of incorporated radioactivity in the proteoglycan fractions using a scintillation counter.
-
Normalize the results to the total protein content or cell number.
Conclusion
The this compound metabolic pathway is a fundamental process in mammalian glycobiology with significant implications for health and disease. This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intricacies of this pathway. By providing a clear overview, quantitative data, and detailed experimental protocols, this guide aims to facilitate further research and the development of novel therapeutic strategies targeting the biosynthesis of proteoglycans. The provided diagrams offer a visual framework for understanding the complex relationships and workflows involved in studying this vital metabolic route.
References
- 1. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. its.caltech.edu [its.caltech.edu]
The Central Role of UDP-Xylose in the Initiation of Glycosaminoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the initiation of glycosaminoglycan (GAG) biosynthesis in animals. This process, fundamental to the formation of proteoglycans, is essential for a vast array of biological functions, including cell signaling, adhesion, and migration, as well as maintaining the structural integrity of the extracellular matrix. Dysregulation of this compound synthesis or its utilization is implicated in various pathological conditions, making the enzymes in this pathway attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound in GAG synthesis, detailing the biosynthetic pathway, key enzymes, regulatory mechanisms, and experimental protocols for their study.
Introduction
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units.[1] With the exception of hyaluronic acid, GAGs are covalently attached to core proteins to form proteoglycans. This attachment is initiated by the formation of a common tetrasaccharide linkage region, GlcA-Gal-Gal-Xyl, at specific serine residues of the core protein.[2][3] The synthesis of this linkage region is a pivotal event that dictates the sites and extent of GAG attachment, thereby influencing the structure and function of the resulting proteoglycan. The entire process is initiated by the transfer of a single xylose residue from this compound to a serine residue on the core protein, a reaction catalyzed by xylosyltransferase.[4][5] This singular event underscores the indispensable role of this compound as the gatekeeper of proteoglycan biosynthesis.
The Biosynthetic Pathway of this compound
This compound is synthesized in the cytosol from UDP-glucose through a two-step enzymatic process.[6] This pathway ensures a steady supply of the essential xylose donor for GAG synthesis in the Golgi apparatus.
Step 1: Oxidation of UDP-glucose
The first committed step in the pathway is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH) .[1][7]
Step 2: Decarboxylation of UDP-glucuronic acid
Subsequently, This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase, catalyzes the NAD+-dependent decarboxylation of UDP-GlcA to form this compound.[8][9]
Initiation of Glycosaminoglycan Synthesis
Once synthesized, this compound is transported into the lumen of the Golgi apparatus by specific nucleotide sugar transporters, such as SLC35B4.[2][10] Within the Golgi, this compound serves as the donor substrate for the initiation of GAG chain synthesis.
The Role of Xylosyltransferase
The enzyme xylosyltransferase (XT) , existing in two isoforms (XT-I and XT-II), catalyzes the transfer of xylose from this compound to the hydroxyl group of specific serine residues on the proteoglycan core protein.[11][12] This reaction forms a β-O-glycosidic bond and represents the first and rate-limiting step in the assembly of the GAG linkage region.[13] The recognition of appropriate serine residues is often guided by a consensus sequence, typically -Ser-Gly-X-Gly-, where X can be any amino acid.[12][14]
Following the addition of xylose, the tetrasaccharide linkage region is completed by the sequential addition of two galactose residues and a glucuronic acid residue, donated from UDP-galactose and UDP-glucuronic acid, respectively.[2] This completed linker serves as the primer for the polymerization of the repeating disaccharide units that constitute the GAG chain.
Regulation of this compound and Glycosaminoglycan Synthesis
The biosynthesis of this compound and the subsequent initiation of GAG synthesis are tightly regulated to meet cellular demands. The primary regulatory mechanism is feedback inhibition.
Feedback Inhibition of UDP-glucose Dehydrogenase
This compound acts as a potent allosteric inhibitor of UGDH.[8][15][16] By binding to the enzyme, this compound reduces its affinity for the substrate UDP-glucose, thereby downregulating its own synthesis.[1] This feedback loop ensures that the intracellular concentration of this compound is maintained within an optimal range, preventing both its depletion and excessive accumulation.[3][17]
Quantitative Data
The following tables summarize key kinetic parameters for the human enzymes involved in the this compound-dependent initiation of GAG synthesis. These values can vary depending on the experimental conditions and the specific substrates used.
Table 1: Kinetic Parameters of Human UDP-glucose Dehydrogenase (hUGDH)
| Substrate | Km (µM) | Vmax or kcat | Source |
| UDP-glucose | 9.7 - 25 | kcat = 0.55 s-1 | [16] |
| NAD+ | 333 | kcat = 1.7 s-1 | [18] |
| UDP-glucose | 170 ± 20 | kcat = 0.49 ± 0.01 s-1 | [19] |
| NAD+ | 100 ± 10 | kcat = 0.49 ± 0.01 s-1 | [19] |
Table 2: Kinetic Parameters of Human this compound Synthase (hUXS)
| Substrate | Km (µM) | kcat (s-1) | Source |
| UDP-glucuronic acid | 130 ± 10 | 0.81 ± 0.02 | [4] |
Table 3: Kinetic Parameters of Human Xylosyltransferase I (hXT-I)
| Acceptor Substrate | Km (µM) | Vmax (pmol/h/mg) | Source |
| Recombinant bikunin | 0.9 | 764 | [5] |
| Bikunin peptide 1 | 2.5 | kcat/Km = 1.1 x 105 M-1s-1 | [20] |
| Recombinant bikunin | 2.0 ± 0.2 | 11.2 ± 0.3 nmol/(min·mg) | [15] |
Table 4: Kinetic Parameters of Human Xylosyltransferase II (hXT-II)
| Acceptor Substrate | Km (µM) | Source | |---|---|---|---| | Bikunin-related peptide | 5.2 ± 0.5 |[3] | | Recombinant bikunin | 22 ± 2 |[3] | | FGF-2-(1–24) peptide | 62 ± 21 |[3] | | Silk fibroin | 677 ± 191 |[3] |
Experimental Protocols
Assay for UDP-glucose Dehydrogenase (UGDH) Activity
This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which corresponds to the oxidation of UDP-glucose.
Materials:
-
Assay Buffer: 100 mM Glycine, pH 9.0
-
UDP-glucose solution (10 mM)
-
NAD+ solution (10 mM)
-
Enzyme preparation (cell lysate or purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, UDP-glucose, and NAD+ in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADH formation can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).
Assay for this compound Synthase (UXS) Activity
This assay typically involves incubating the enzyme with its substrate and then analyzing the product formation using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
UDP-glucuronic acid solution (10 mM)
-
NAD+ solution (10 mM)
-
Enzyme preparation
-
HPLC system with an anion-exchange column
Procedure:
-
Set up a reaction mixture containing Assay Buffer, UDP-glucuronic acid, NAD+, and the enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by heat inactivation or addition of acid.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify this compound and unreacted UDP-glucuronic acid. A standard curve for this compound should be used for quantification.[7][21]
Assay for Xylosyltransferase (XT) Activity
This is a radiometric assay that measures the incorporation of radiolabeled xylose from UDP-[14C]xylose into an acceptor substrate.
Materials:
-
Assay Buffer: 50 mM MES, pH 6.5, containing 10 mM MnCl2 and 10 mM MgCl2
-
UDP-[14C]xylose (specific activity known)
-
Acceptor substrate (e.g., recombinant bikunin or a synthetic peptide)
-
Enzyme preparation
-
Trichloroacetic acid (TCA) solution (10%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, acceptor substrate, UDP-[14C]xylose, and the enzyme preparation.[10][22]
-
Incubate at 37°C for a specific time (e.g., 1-2 hours).
-
Stop the reaction by spotting the mixture onto filter paper discs.
-
Wash the filter discs with 10% TCA to precipitate the protein and remove unincorporated UDP-[14C]xylose.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter. The amount of xylose transferred can be calculated based on the specific activity of the UDP-[14C]xylose.
Extraction and Quantification of UDP-sugars from Mammalian Cells
This protocol describes a method for extracting and quantifying UDP-sugars, including this compound, from cultured mammalian cells using HPLC.[17][23][24][25][26]
Materials:
-
Cultured mammalian cells
-
Cold 50% (v/v) acetonitrile (B52724) in water
-
Scraper
-
Centrifuge
-
HPLC system with an anion-exchange or porous graphitic carbon column
Procedure:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add cold 50% acetonitrile to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the UDP-sugars.
-
Analyze the extract by HPLC. Separation can be achieved using an anion-exchange column with a salt gradient or a porous graphitic carbon column.[23]
-
Quantify the individual UDP-sugars by comparing their peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Biosynthesis of this compound and initiation of GAG synthesis.
Caption: Experimental workflow for the radiometric xylosyltransferase assay.
Conclusion
This compound stands at a critical metabolic crossroads, dictating the initiation of proteoglycan biosynthesis. A thorough understanding of its synthesis, transport, and utilization by xylosyltransferases is paramount for researchers in glycobiology and professionals in drug development. The intricate regulation of the this compound biosynthetic pathway, primarily through feedback inhibition, highlights its importance in maintaining cellular homeostasis. The detailed experimental protocols provided herein offer a practical guide for the investigation of this pivotal pathway. Future research aimed at elucidating the structural and functional nuances of the enzymes involved will undoubtedly pave the way for novel therapeutic strategies targeting diseases associated with aberrant glycosaminoglycan synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cloning, Expression and Characterization of UDP-Glucose Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]
- 12. uniprot.org [uniprot.org]
- 13. Human xylosyltransferases in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The assay of xylosyltransferase in cartilage extracts. A modified procedure for preparation of Smith-degraded proteoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Enzyme assay of ribitol xylosyltransferase 1 (RXYLT1) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
UDP-Xylose: A Core Precursor for Cell Wall Polysaccharide Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of a wide array of cell wall polysaccharides across various biological kingdoms, including plants, fungi, and bacteria. In mammals, it is essential for the synthesis of glycosaminoglycans in the extracellular matrix.[1][2][3][4][5] The structural integrity and functional properties of cell walls are fundamentally dependent on the availability and regulation of this compound. This guide provides a comprehensive technical overview of this compound metabolism, its role in cell wall polysaccharide synthesis, and detailed experimental protocols for its study.
This compound Biosynthesis: Pathways and Regulation
This compound is primarily synthesized through the de novo pathway starting from UDP-glucose. A salvage pathway also exists in some organisms, providing an alternative route for xylose incorporation.
De Novo Biosynthesis Pathway
The predominant route for this compound synthesis involves a two-step enzymatic conversion of UDP-glucose.[6][7][8][9]
-
Oxidation of UDP-glucose: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This is a key regulatory step in the pathway.[6][10][11]
-
Decarboxylation of UDP-GlcA: this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to form this compound.[9][12][13][14][15]
This pathway is highly conserved across species, from bacteria to mammals.[6][16]
Salvage Pathway
In some organisms, particularly plants, a salvage pathway can produce this compound from free xylose. This pathway involves the phosphorylation of xylose to xylose-1-phosphate by a kinase, followed by the conversion of xylose-1-phosphate to this compound by a UDP-sugar pyrophosphorylase (USP).[5][8]
Subcellular Localization and Transport
The enzymes of the de novo pathway have distinct subcellular localizations. UGDH is primarily a cytosolic enzyme.[10][12] In contrast, UXS isoforms can be found in both the cytosol and anchored to the luminal side of the Golgi apparatus and endoplasmic reticulum (ER) membranes.[2][13] This compartmentalization suggests a tight regulation and channeling of this compound towards specific polysaccharide biosynthetic pathways occurring in the Golgi.
For cytosolic this compound to be utilized by Golgi-localized glycosyltransferases, it must be transported across the Golgi membrane by specific nucleotide sugar transporters (NSTs).
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated, primarily through feedback inhibition. This compound acts as a potent allosteric inhibitor of UDP-glucose dehydrogenase (UGDH), thereby controlling the influx of precursors into the pathway.[9][12] This feedback mechanism ensures a balanced supply of UDP-sugars for various cellular needs.
Signaling and Metabolic Network
The biosynthesis of this compound is integrated into a complex network of nucleotide sugar interconversions. UDP-glucuronic acid, the precursor for this compound, is also a substrate for other enzymes, leading to the formation of UDP-galacturonic acid and UDP-apiose. Therefore, the regulation of UGDH and UXS activities is crucial for maintaining the balance of these essential building blocks for cell wall synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 6. A microassay for UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 15. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The UDP-glucose Dehydrogenase of Escherichia coli K-12 Displays Substrate Inhibition by NAD That Is Relieved by Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Subcellular Localization of UDP-Xylose Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine diphosphate (B83284) xylose (UDP-Xyl) is an essential nucleotide sugar that serves as the donor for all xylosylation reactions. These reactions are critical for the biosynthesis of a wide array of macromolecules, including glycosaminoglycans (GAGs) like heparan sulfate (B86663) and chondroitin (B13769445) sulfate in mammals, and major cell wall polysaccharides such as xylan (B1165943) and xyloglucan (B1166014) in plants.[1][2][3] The precise location of UDP-Xyl synthesis within the cell is a critical factor for its availability to xylosyltransferases, which are predominantly located in the Golgi apparatus. This guide provides a comprehensive overview of the subcellular compartments where UDP-Xyl is synthesized, details the key enzymes involved, presents their localization data, and outlines the experimental protocols used to determine this distribution.
The Core Biosynthetic Pathway
The synthesis of UDP-Xyl from the precursor UDP-glucose is a conserved two-step enzymatic process in most eukaryotes.
-
Oxidation: The pathway begins with the NAD+-dependent, two-fold oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This irreversible reaction is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGDH) .[4][5][6]
-
Decarboxylation: Subsequently, UDP-GlcA is decarboxylated to form UDP-Xyl. This step is catalyzed by UDP-xylose synthase (UXS) , also known as UDP-glucuronic acid decarboxylase (UDP-GlcA-DC).[1][7][8]
The pathway is subject to feedback regulation, where the final product, UDP-Xyl, acts as an allosteric inhibitor of UGDH, thereby controlling the metabolic flux.[2][8][9]
Subcellular Localization of Key Enzymes
The location of UDP-Xyl synthesis is dictated by the subcellular distribution of UGDH and UXS. While UGDH localization is relatively consistent, UXS exhibits significant diversity, particularly in plants, leading to synthesis occurring in multiple compartments.
UDP-Glucose Dehydrogenase (UGDH)
In both mammalian and plant systems, UGDH is predominantly found in the cytosol .[3][5][6] However, several studies, particularly in the context of oncology, have also identified UGDH in the nucleus .[6][9][10] Nuclear localization of UGDH has been associated with more aggressive, migratory cancer phenotypes, suggesting a potential role beyond simple precursor synthesis.[6][10]
This compound Synthase (UXS)
The localization of UXS is more complex and often involves multiple isoforms with distinct distributions. This compartmentalization suggests that cells can spatially regulate xylosylation events.[7]
-
In Mammals: Evidence suggests that UDP-Xyl synthesis can occur within the lumen of the Endoplasmic Reticulum (ER) and Golgi apparatus.[8] This would require the transport of cytosolic UDP-GlcA into these organelles.
-
In Plants: Plants, such as Arabidopsis thaliana, possess a family of UXS genes that encode for both soluble and membrane-bound isoforms.[2][3][11] This results in a dual localization for UDP-Xyl synthesis:
-
Cytosolic Isoforms: Soluble UXS enzymes catalyze the formation of UDP-Xyl in the cytosol.[7][12] This pool of UDP-Xyl must then be transported into the Golgi lumen by nucleotide sugar transporters (NSTs) to be utilized by xylosyltransferases.
-
Golgi-Localized Isoforms: Other UXS isoforms are Type II transmembrane proteins embedded in the Golgi membrane, with their catalytic domains facing the Golgi lumen.[2][11][12] This allows for the direct synthesis of UDP-Xyl at the site of polysaccharide formation.
-
Quantitative Data on Enzyme Distribution
While precise quantitative analysis detailing the percentage of each enzyme in every compartment is limited in the literature, a summary of confirmed localizations across different species provides a clear picture of the spatial organization of this pathway.
| Enzyme | Organism/System | Subcellular Compartment(s) | Notes | Source(s) |
| UGDH | Human | Cytosol, Nucleus | Primarily cytosolic. Nuclear localization has been linked to cancer progression. | [5][6][9][10] |
| Plants | Cytosol | Generally considered a cytosolic enzyme. | [3] | |
| UXS | Mammals | ER/Golgi Lumen | Synthesis occurs within the lumen of these organelles. | [8] |
| Arabidopsis thaliana | Cytosol (soluble isoforms) | UXS3, UXS5, and UXS6 are cytosolic. | [7][12] | |
| Arabidopsis thaliana | Golgi Apparatus (membrane-bound) | UXS1, UXS2, and UXS4 are Golgi-localized Type II membrane proteins. | [7][12] |
Regulatory Signaling Pathways
The activity of the UDP-Xyl synthesis pathway is not only regulated by metabolic feedback but also by upstream signaling cascades, particularly in disease states like cancer. In lung adenocarcinoma, Epidermal Growth Factor (EGF) signaling has been shown to activate UGDH.
-
Activation: EGF binds to its receptor (EGFR), initiating a signaling cascade.
-
Phosphorylation: This pathway, involving MEK, leads to the phosphorylation and activation of UGDH.
-
Protein Stabilization: Activated, phosphorylated UGDH (pUGDH) increases the mRNA stability of the key epithelial-to-mesenchymal transition (EMT) transcription factor, SNAI1.
-
Metastasis: Increased SNAI1 levels promote EMT and enhance tumor cell migration and metastasis. This effect can be reversed by MEK inhibitors.[6][10]
Experimental Protocols
Determining the subcellular localization of UGDH and UXS relies on two primary methodologies: the biochemical separation of cellular components and the direct visualization of proteins within intact cells.
Method 1: Subcellular Fractionation and Western Blotting
This technique provides a quantitative assessment of protein distribution by physically separating cellular compartments via differential centrifugation, followed by protein detection with Western Blot.[13][14]
Detailed Protocol:
-
Cell Harvest: Harvest cultured cells (approx. 5x10⁷) and wash twice with ice-cold Phosphate Buffered Saline (PBS). Centrifuge at 500 x g for 5 minutes between washes.
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA) containing protease inhibitors. Incubate on ice for 15 minutes.
-
Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer (20-30 strokes).[13] Check for cell lysis under a microscope.
-
Nuclear Fraction: Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C. The resulting pellet is the nuclear fraction. The supernatant contains the cytoplasm and other organelles.
-
Cytoplasmic & Heavy Membrane Fraction: Carefully transfer the supernatant to a new tube. Centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains mitochondria. The supernatant is the cytosolic and light membrane fraction.
-
Microsomal & Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction (containing ER and Golgi), and the supernatant is the soluble cytosolic fraction.
-
Protein Analysis: Resuspend all pellets in an appropriate buffer (e.g., RIPA buffer). Determine the protein concentration of all fractions (nuclear, mitochondrial, microsomal, and cytosolic) using a BCA or Bradford assay.
-
Western Blot: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies specific for UGDH or UXS. Use organelle-specific markers (e.g., Histone H3 for nucleus, GAPDH for cytosol, Calnexin for ER) to validate the purity of the fractions.[13]
Method 2: Immunofluorescence (IF) Microscopy
This protocol allows for the direct visualization of protein localization in situ within fixed and permeabilized cells using fluorescently labeled antibodies.[15][16][17]
Detailed Protocol:
-
Cell Culture: Seed cells on sterile glass coverslips or chamber slides and grow to 60-80% confluency.
-
Fixation: Aspirate the culture medium and wash cells gently with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16][17]
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: To allow antibodies to access intracellular proteins, incubate the cells with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes.[15]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes at room temperature.[15][18]
-
Primary Antibody: Dilute the primary antibody (e.g., rabbit anti-UGDH) to its optimal concentration in an antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100).[15] Aspirate the blocking solution and incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash the cells three times with PBS for 5 minutes each. Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488), diluted in antibody dilution buffer, for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS. Perform a nuclear counterstain by incubating with DAPI (1 µg/mL) for 5 minutes.[18] Rinse once more with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Visualize using a confocal or fluorescence microscope.
References
- 1. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-Glucose Dehydrogenases: Identification, Expression, and Function Analyses in Upland Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of this compound. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Protocols | Cell Signaling Technology [cellsignal.com]
- 16. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. ICC/IF Protocol | Antibodies.com [antibodies.com]
An In-depth Technical Guide to UDP-Xylose: Structure, Properties, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose) is a pivotal nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of a vast array of essential glycoconjugates across all domains of life. In mammals, it is indispensable for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans, which are integral components of the extracellular matrix and play critical roles in cell signaling. In plants, this compound is a key precursor for the synthesis of major cell wall polysaccharides, including xylan (B1165943) and xyloglucan. This guide provides a comprehensive overview of the structure, chemical properties, and significant biological roles of this compound, with a focus on its involvement in key metabolic and signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development in this field.
Structure and Chemical Properties
Uridine diphosphate xylose (UDP-α-D-xylose) is a complex organic molecule composed of a nucleoside (uridine) linked via a diphosphate bridge to a pentose (B10789219) sugar (xylose). The xylose moiety is in the α-anomeric configuration.
Chemical Structure:
-
IUPAC Name: [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate[1]
-
Molecular Formula: C₁₄H₂₂N₂O₁₆P₂[1]
-
Molecular Weight: 536.28 g/mol [1]
A 2D structure of UDP-alpha-D-Xylose is available.[2] The molecule consists of a uridine nucleotide linked to a xylose sugar moiety through a diphosphate group.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its biological function and for the development of experimental procedures. Quantitative data for these properties are summarized in Table 1. The disodium (B8443419) salt form of this compound generally exhibits enhanced water solubility and stability.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical Description | Solid | [1] |
| Melting Point | 144.5 °C | [1] |
| LogP | -0.96 | [1] |
| Solubility in Water | Soluble (quantitative data not readily available) | [3] |
| Solubility in Organic Solvents | Data not readily available | |
| pKa Values | Data not readily available | |
| Stability | Stable at < -15°C[4]. The stability of related sugars is pH and temperature-dependent.[5][6] |
Biological Synthesis and Metabolism
This compound is synthesized in the cytoplasm and the lumen of the Golgi apparatus from UDP-glucose through a two-step enzymatic pathway. This pathway is a critical control point for the biosynthesis of various glycoconjugates.
Biosynthesis of this compound
The synthesis of this compound from UDP-glucose is a key metabolic pathway.[7]
-
Oxidation of UDP-glucose: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD⁺-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[7][8]
-
Decarboxylation of UDP-GlcA: this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to form this compound.[7][9]
This pathway is subject to feedback inhibition, where this compound can inhibit the activity of UGDH, thereby regulating its own production and the flux of UDP-sugars in the cell.[7][8]
References
- 1. Udp xylose | C14H22N2O16P2 | CID 19235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UDP-a-D-xylose | 3616-06-6 | MU07658 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biosynthesis and Transport of Nucleotide Sugars for Plant Hemicellulose [frontiersin.org]
- 9. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
The Ubiquitous Sugar Nucleotide: A Technical Guide to the Natural Occurrence of UDP-Xylose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a pivotal nucleotide sugar that serves as the primary donor of xylose for the glycosylation of a diverse array of biomolecules across all domains of life. Its fundamental role in the biosynthesis of proteoglycans, hemicelluloses, and other complex glycans underscores its importance in a multitude of cellular processes, from cell wall integrity in plants and fungi to developmental signaling pathways in animals. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and its critical functions in various organisms. The guide also details established experimental protocols for the study of this essential metabolite and presents visual representations of key pathways and workflows to facilitate a deeper understanding. This resource is intended for researchers, scientists, and drug development professionals investigating the roles of glycosylation in health and disease.
Natural Occurrence and Quantitative Levels of this compound
Table 1: Quantitative Data on this compound Concentrations in Organisms
| Organism/Tissue | Concentration | Method of Quantification | Reference |
| Arabidopsis thaliana (plant) | 0.4 - 38 µg/g fresh weight | HPLC-MS/MS | [3] |
| Chinese Hamster Ovary (CHO) cells (mammal) | Not explicitly quantified, but a ~200-fold increase in its precursor, UDP-glucuronic acid, was observed in UXS-deficient mutants, indicating a significant metabolic flux. | HPLC | [4] |
Further research is required to establish a comprehensive database of this compound concentrations across a wider range of organisms and tissues.
Biosynthesis of this compound: A Conserved Pathway
The primary route for this compound biosynthesis is a conserved two-step enzymatic pathway commencing from UDP-glucose. This process occurs in the cytoplasm and, in some organisms like plants, also within the lumen of the Golgi apparatus.[5][6]
-
Oxidation of UDP-glucose: The first step involves the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH).[5]
-
Decarboxylation of UDP-glucuronic acid: Subsequently, UDP-glucuronic acid is decarboxylated to yield this compound. This irreversible reaction is catalyzed by this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase.[7][8]
Feedback inhibition plays a crucial role in regulating the flux of this pathway. This compound is a known inhibitor of UGDH, thereby controlling its own production.[4]
Cellular Functions of this compound
As the sole donor of xylose, this compound is indispensable for the synthesis of a wide range of glycoconjugates that are critical for cellular structure and function.
In Animals: Proteoglycan and Glycoprotein Synthesis
In animals, this compound is a cornerstone of the extracellular matrix (ECM). Its most prominent role is in the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans.[7][9] The transfer of xylose from this compound to a specific serine residue on a core protein is the first committed step in the assembly of the tetrasaccharide linker (GlcA-Gal-Gal-Xyl-), to which GAG chains like heparan sulfate (B86663) and chondroitin (B13769445) sulfate are subsequently attached.[7] These proteoglycans are vital for tissue hydration, cell adhesion, and growth factor signaling.[7]
Furthermore, this compound is involved in the O-glycosylation of certain proteins, such as the Notch receptor, a key player in developmental signaling. The addition of xylose to O-linked glucose on epidermal growth factor-like (EGF) repeats of Notch has been shown to negatively regulate Notch signaling.[10][11]
References
- 1. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the xylose paradox in Saccharomyces cerevisiae through in vivo sugar signalomics of targeted deletants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of the Bacillus subtilis xyl operon is repressed at the level of transcription and is induced by xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human UDP-α-d-xylose Synthase and Escherichia coli ArnA Conserve a Conformational Shunt That Controls Whether Xylose or 4-Keto-Xylose Is Produced - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular nucleotide and nucleotide sugar contents of cultured CHO cells determined by a fast, sensitive, and high-resolution ion-pair RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Feedback Inhibition Mechanisms of UDP-Xylose Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine diphosphate (B83284) xylose (UDP-xylose), a critical precursor for the biosynthesis of proteoglycans and other essential glycoconjugates, plays a central role in cellular function. The intracellular concentration of this compound is tightly regulated through a sophisticated feedback inhibition mechanism to maintain cellular homeostasis and prevent the accumulation of potentially toxic intermediates. This technical guide provides a comprehensive overview of the core feedback inhibition mechanisms governing this compound synthesis, focusing on the key enzymes and their allosteric regulation. We present detailed signaling pathways, quantitative kinetic data, and step-by-step experimental protocols to serve as a valuable resource for researchers in glycobiology, drug discovery, and related fields.
Core Signaling Pathways in this compound Synthesis and Feedback Inhibition
The primary pathway for this compound synthesis involves a two-step enzymatic conversion of UDP-glucose. The final product, this compound, acts as a feedback inhibitor, primarily targeting the first and committed step of the pathway catalyzed by UDP-glucose dehydrogenase (UGDH). A secondary point of regulation occurs at the level of this compound synthase (UXS).
The this compound Biosynthetic Pathway
The synthesis of this compound from UDP-glucose is a conserved pathway in most organisms.
Figure 1: The this compound Biosynthetic Pathway.
Feedback Inhibition of UDP-Glucose Dehydrogenase (UGDH)
The primary regulatory control point in this compound synthesis is the feedback inhibition of UGDH by this compound.[1][2] This is an atypical allosteric mechanism where this compound competes with the substrate, UDP-glucose, for the active site.[3][4] Binding of this compound induces a significant conformational change in the hexameric UGDH enzyme, converting it from an active "E" state to an inactive, horseshoe-shaped "EΩ" state.[3][5] This transition is mediated by a buried allosteric switch involving the T131 loop and α6 helix in human UGDH.[6] The enzyme can also exist in a transient, inactive "E*" state, which is believed to be an intermediate in the allosteric transition.[4][6]
Figure 2: Allosteric Feedback Inhibition of UGDH by this compound.
Feedback Inhibition of this compound Synthase (UXS)
This compound can also inhibit its own synthase, UXS, although this regulation appears to be less potent compared to its effect on UGDH.[1][7] In Cryptococcus neoformans, this compound was found to be only moderately inhibitory to UXS.[7] In plants, other nucleotides such as UTP, TTP, and TDP have been shown to be strong inhibitors of UXS activity, suggesting a more complex regulatory network for this enzyme.[1]
Figure 3: Feedback Inhibition of UXS.
Quantitative Data on Feedback Inhibition
The following tables summarize the key quantitative data for the feedback inhibition of UGDH and UXS by this compound and other inhibitors.
Table 1: Inhibition of UDP-Glucose Dehydrogenase (UGDH) by this compound
| Organism/Enzyme | Inhibitor | Ki (Inhibition Constant) | IC50 | Notes | Reference(s) |
| Human (hUGDH) | This compound | 0.44 µM | - | Competitive inhibition. | [3] |
| Human (hUGDH) | This compound | 810 nM | - | Inhibition of the E* state. | [4] |
| Streptococcus pyogenes | This compound | 2.7 µM | - | Competitive inhibitor. | [8] |
| Bovine Liver | This compound | - | - | pH-dependent inhibition, stronger at lower pH. | [9][10][11] |
Table 2: Inhibition of this compound Synthase (UXS)
| Organism/Enzyme | Inhibitor | % Inhibition | Concentration | Notes | Reference(s) |
| Cryptococcus neoformans | This compound | Moderate | - | - | [7] |
| Arabidopsis thaliana (AtUxs3) | UTP | ~80% | 2 mM | Strong inhibition. | [1] |
| Arabidopsis thaliana (AtUxs3) | TTP | ~85% | 2 mM | Strong inhibition. | [1] |
| Arabidopsis thaliana (AtUxs3) | TDP | ~60% | 2 mM | Strong inhibition. | [1] |
| Arabidopsis thaliana (AtUxs3) | This compound | ~35% | 2 mM | Moderate inhibition. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound synthesis feedback inhibition.
Enzyme Activity Assays
This is a continuous assay that monitors the production of NADH at 340 nm.
Figure 4: Workflow for Spectrophotometric UGDH Assay.
Materials:
-
Purified UGDH or cell lysate containing UGDH
-
Assay Buffer: 50 mM Tris-HCl, pH 8.7
-
UDP-glucose solution (e.g., 10 mM stock)
-
NAD+ solution (e.g., 20 mM stock)
-
This compound solution (for inhibition studies)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the assay buffer, NAD+, and UDP-glucose to their final desired concentrations. For inhibition studies, also add the desired concentration of this compound.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the enzyme preparation.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
This assay directly measures the conversion of UDP-glucuronic acid to this compound.
Figure 5: Workflow for HPLC-Based UXS Assay.
Materials:
-
Purified UXS or cell lysate containing UXS
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
UDP-glucuronic acid solution
-
This compound standard
-
Acetonitrile (for stopping the reaction)
-
HPLC system with a suitable column (e.g., reversed-phase C18)
-
Mobile phase (e.g., ammonium (B1175870) formate (B1220265) buffer)
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and UDP-glucuronic acid.
-
Initiate the reaction by adding the UXS enzyme preparation.
-
Incubate the reaction at the desired temperature (e.g., 25°C) for a specific time.
-
Stop the reaction by adding an equal volume of acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC, separating UDP-glucuronic acid and this compound.
-
Quantify the amount of product formed by comparing the peak area to a standard curve of this compound.
Structural Biology Methods
Procedure Overview:
-
Protein Expression and Purification: Express and purify recombinant UGDH.
-
Crystallization:
-
Concentrate the purified UGDH to a suitable concentration (e.g., 10-20 mg/mL).
-
Incubate the protein with a molar excess of this compound and NAD+.
-
Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) with various precipitants, buffers, and salts. A reported condition for human UGDH is 0.2 M ammonium sulfate, 0.1 M Na cacodylate, pH 6.5, and 21% PEG 8000.[12]
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like MOSFLM and SCALA.[13]
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using a known UGDH structure as a model.
-
Refine the model against the diffraction data to obtain the final structure of the UGDH-UDP-xylose complex.
-
Procedure Overview:
-
Sample Preparation:
-
Purify UGDH to high homogeneity.
-
For the unliganded state, a high pH wash (e.g., 50 mM sodium tetraborate, pH 9.2) can be used to remove co-purifying inhibitors.[5]
-
Apply the purified protein solution (e.g., 1-2 mg/mL) to a cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Perform particle picking, 2D classification, and 3D classification and refinement using software packages like RELION.[5]
-
This process allows for the reconstruction of the 3D structure of UGDH in its different conformational states.
-
Kinetic Analysis of Enzyme Hysteresis
The slow transition between the active and inactive states of UGDH can be studied using stopped-flow kinetics.
Procedure Overview:
-
Instrumentation: Use a stopped-flow spectrophotometer capable of rapid mixing and data acquisition.
-
Experiment:
-
Rapidly mix a solution of UGDH with a solution containing saturating concentrations of UDP-glucose and NAD+.
-
Monitor the production of NADH by measuring the absorbance at 340 nm over a short time scale (milliseconds to seconds).
-
-
Data Analysis:
-
The resulting progress curve will show a lag phase before reaching a steady-state rate.
-
Fit the data to Frieden's equation for hysteretic enzymes to determine the rate of the slow isomerization from the inactive to the active state.[3]
-
Conclusion
The feedback inhibition of this compound synthesis is a critical regulatory mechanism that ensures a balanced supply of this essential nucleotide sugar for various biosynthetic pathways. The allosteric regulation of UGDH by this compound is a particularly well-characterized example of how metabolic pathways are finely tuned. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into these intricate regulatory networks. A deeper understanding of these mechanisms will be invaluable for the development of novel therapeutic strategies targeting diseases associated with aberrant proteoglycan biosynthesis, such as cancer and developmental disorders.
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cryo-EM Structure of Recombinantly Expressed hUGDH Unveils a Hidden, Alternative Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allostery and Hysteresis are coupled in human UDP-glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Interactions of urdine diphosphate glucose dehydrogenase with the inhibitor urdine diphosphate xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of urdine diphosphate glucose dehydrogenase with the inhibitor urdine diphosphate xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Regulation of UDP-Xylose Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the biosynthesis of essential glycoconjugates, including proteoglycans, glycosaminoglycans (GAGs), and plant cell wall hemicelluloses.[1][2][3] The initiation of GAG chains, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, on core proteins is catalyzed by xylosyltransferases that utilize this compound.[4][5] Consequently, the precise regulation of its intracellular concentration is vital for normal cellular function, embryonic development, and tissue homeostasis.[6][7] Dysregulation of this compound synthesis is implicated in various pathological conditions, including cancer progression and developmental disorders.[8][9][10] This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, the key enzymes and genes involved, and the multi-layered regulatory mechanisms that control its production. It includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.
The Core Biosynthetic Pathway of this compound
The primary de novo pathway for this compound synthesis in most organisms is a two-step enzymatic conversion starting from UDP-glucose.[3][11]
-
Step 1: Oxidation of UDP-glucose. The cytosolic enzyme UDP-glucose 6-dehydrogenase (UGDH) catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to produce UDP-glucuronic acid (UDP-GlcA).[6][8][12]
-
Step 2: Decarboxylation of UDP-GlcA. this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the irreversible decarboxylation of UDP-GlcA to form this compound.[11][13][14]
This pathway is fundamental for supplying the necessary xylosyl donors for the synthesis of GAGs, such as heparin and chondroitin sulfate, which are initiated by the transfer of xylose to a serine residue on a core protein.[4][11][15]
Key Enzymes and Genetic Regulation
The synthesis of this compound is tightly controlled at the level of its biosynthetic enzymes, UGDH and UXS.
UDP-glucose Dehydrogenase (UGDH)
UGDH is a crucial enzyme that sits (B43327) at a key metabolic branch point, converting UDP-glucose into UDP-GlcA, a precursor for GAGs, hyaluronan, and xenobiotic detoxification.[6][10][12]
-
Gene and Structure: In humans, UGDH is encoded by the UGDH gene located on chromosome 4.[6] The enzyme typically functions as a homohexamer, forming a ring-like structure.[8][10][16]
-
Transcriptional Regulation: The expression of the UGDH gene is subject to regulation by various signaling pathways. For instance, transforming growth factor-beta (TGF-β) has been shown to increase UGDH expression via the p38 MAPK pathway, thereby modulating GAG secretion.[6][12] This highlights a mechanism by which extracellular signals can control the flux of precursors into the GAG synthesis pathway.
References
- 1. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 4. Proteoglycans and Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UGDH Gene: Function, Role in Metabolism, and Health Implications [learn.mapmygenome.in]
- 7. uniprot.org [uniprot.org]
- 8. [PDF] UDP-glucose dehydrogenase: structure and function of a potential drug target. | Semantic Scholar [semanticscholar.org]
- 9. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of UDP-glucose dehydrogenase is sufficient to modulate hyaluronan production and release, control sulfated GAG synthesis, and promote chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of UDP-Glucuronic Acid Decarboxylase in Xylan Biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycosaminoglycans and Proteoglycans - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. The allosteric regulation of human UDP-α-D-glucose-6-dehydrogenase [openscholar.uga.edu]
A Technical Guide to the Role of UDP-Xylose in Proteoglycan Core Protein Linkage
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteoglycans (PGs) are a critical class of macromolecules essential for cellular and extracellular functions, including cell adhesion, signaling, and tissue mechanics.[1][2][3] Their biological activity is largely dictated by the covalently attached glycosaminoglycan (GAG) chains. The biosynthesis of most GAG chains is initiated by the formation of a specific tetrasaccharide linkage region, a process that commences with the transfer of xylose from the high-energy sugar donor, uridine (B1682114) diphosphate-xylose (UDP-xylose), to a specific serine residue on the core protein.[4][5] This initial xylosylation is a rate-limiting and determinative step for the entire GAG assembly. This guide provides a detailed technical overview of the pivotal role of this compound in this process, from its own biosynthesis to its utilization by xylosyltransferases, and outlines key experimental protocols for studying this pathway.
Biosynthesis of the Donor Substrate: this compound
The availability of this compound is a prerequisite for the initiation of GAG synthesis. This nucleotide sugar is synthesized in a two-step enzymatic pathway from UDP-glucose, a common precursor in cellular metabolism.[6][7]
-
Step 1: Oxidation. UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[7] This reaction occurs in the cytosol.
-
Step 2: Decarboxylation. this compound synthase (UXS1), also known as UDP-glucuronic acid decarboxylase, then converts UDP-GlcA to this compound.[3][6][8] In mammalian cells, this step takes place within the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.[8][9][10]
This pathway is tightly regulated. Notably, this compound acts as a feedback inhibitor of UGDH, thereby controlling its own production.[7][9][11] The localization of UXS1 within the Golgi lumen ensures a ready supply of this compound at the site of GAG chain initiation.[8]
Caption: Biosynthesis pathway of this compound from UDP-glucose.
The Initiating Step: Xylosylation of the Proteoglycan Core Protein
The synthesis of the GAG chain begins in the Golgi apparatus, where xylosyltransferases (XTs) catalyze the transfer of xylose from this compound to the hydroxyl group of specific serine (Ser) residues within the proteoglycan core protein.[1][5][12] This reaction establishes an O-glycosidic bond and is the foundational step for the assembly of the common tetrasaccharide linkage region: GlcA-β(1→3)-Gal-β(1→3)-Gal-β(1→4)-Xyl-β(1→O)-Ser .[4]
Xylosyltransferases (XT-I and XT-II)
In vertebrates, two isoforms of xylosyltransferase, XT-I and XT-II, catalyze this initial step.[4][12][13] Both are type II transmembrane proteins located in the Golgi apparatus.[14] While they share a high degree of sequence identity and can act on similar acceptor proteins, they exhibit differential expression across tissues, suggesting distinct biological roles that are not yet fully understood.[12][13][14] The transfer of xylose by XTs is considered the rate-limiting step in GAG biosynthesis.[5][14]
Substrate Specificity
-
Donor Substrate: The donor substrate scope for both XT-I and XT-II is highly specific to this compound.[4] Structural studies of human XT-I have revealed a binding pocket that sterically excludes other UDP-sugars, ensuring high fidelity for xylosylation.[1][4]
-
Acceptor Substrate: XTs recognize specific amino acid sequences surrounding the target serine residue. The consensus recognition sequence generally involves acidic amino acids (glutamic acid or aspartic acid) N-terminal to a Ser-Gly dyad.[2][15] A commonly studied and highly efficient acceptor sequence is derived from bikunin: Q-E-E-E-G-S-G-G-G-Q.[12][15]
Following xylosylation, the linkage region is completed by the sequential addition of two galactose (Gal) residues and one glucuronic acid (GlcA) residue by three other glycosyltransferases: β-1,4-galactosyltransferase 7 (β4GalT7), β-1,3-galactosyltransferase 6 (β3GalT6), and β-1,3-glucuronyltransferase 3 (β3GAT3).[4]
Caption: Enzymatic assembly of the proteoglycan linkage region.
Quantitative Data: Enzyme Kinetics
The efficiency of xylosylation can be quantified by determining the Michaelis-Menten constants (Kₘ) and maximal reaction rates (Vₘₐₓ) for xylosyltransferases with various acceptor substrates. Lower Kₘ values indicate a higher affinity of the enzyme for the substrate.
| Enzyme | Acceptor Substrate | Kₘ (μM) | Vₘₐₓ (relative units) | Reference |
| Human XT-I | Recombinant Bikunin | 0.9 | - | [15] |
| Human XT-I | Bikunin Peptide (1) | 49.8 ± 4.9 | 350.9 ± 30.6 pmol/min/μg | [16] |
| Human XT-I | Deglycosylated Cartilage PG | 188 | - | [15] |
| Human XT-II | Bikunin Peptide | 1.9 | - | [17] |
| Chick Cartilage XT | Smith-degraded Proteoglycan | 160 µg/ml (~45 µM) | - | [18] |
| Chick Cartilage XT | This compound (Donor) | 19 | - | [18] |
Experimental Protocols & Workflows
Studying the role of this compound requires robust methodologies for measuring enzyme activity and analyzing the resulting products.
Xylosyltransferase Activity Assay
This assay quantifies the transfer of radiolabeled xylose from UDP-[¹⁴C]xylose to a suitable acceptor substrate, such as a synthetic peptide or a deglycosylated core protein.[17][19][20]
Protocol Outline:
-
Reaction Mixture Preparation: A master mix is prepared containing buffer (e.g., MES, pH 6.5), divalent cations (MnCl₂, MgCl₂), salts (KCl, KF), a known concentration of acceptor peptide (e.g., bikunin-derived peptide), and the enzyme source (cell lysate, purified enzyme).[12][17][19]
-
Initiation: The reaction is initiated by adding UDP-[¹⁴C]xylose.[12][19]
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 1-16 hours), allowing the enzymatic transfer to occur.[12]
-
Termination & Separation: The reaction is stopped (e.g., by placing on ice or adding EDTA).[17] The radiolabeled peptide product is then separated from the unreacted UDP-[¹⁴C]xylose. Methods include:
-
Quantification: The radioactivity of the isolated product is measured using liquid scintillation counting.[19] The enzyme activity is expressed as moles of xylose incorporated per unit of time (e.g., pmol/min).
Caption: Experimental workflow for a xylosyltransferase activity assay.
Proteoglycan Extraction and Linkage Region Analysis
To analyze the final product in a biological context, proteoglycans must be extracted from cells or tissues and their GAG chains characterized.
Protocol Outline:
-
Extraction: Tissues are homogenized and extracted using solutions containing high concentrations of a chaotropic agent, such as 4M guanidinium (B1211019) hydrochloride (GuHCl), to denature proteins and dissociate PG aggregates.[21] Protease inhibitors are included to prevent degradation.
-
Purification: Crude extracts are purified to isolate PGs. Common methods include:
-
GAG Chain Removal: To analyze the linkage region, GAG chains are enzymatically removed using specific lyases or hydrolases (e.g., chondroitinase ABC, heparitinase).[22][23] This leaves the core protein with the intact linkage region stub.
-
Analysis: The resulting glycopeptides containing the linkage region are analyzed.
Caption: Workflow for proteoglycan extraction and linkage site analysis.
Relevance in Disease and Drug Development
The initiation of GAG synthesis is fundamental to health, and its dysregulation is implicated in numerous diseases.
-
Connective Tissue Disorders: Altered PG metabolism is a hallmark of diseases like osteoarthritis and systemic sclerosis.[13][14] Serum xylosyltransferase activity has been investigated as a potential biomarker for monitoring fibrotic processes and cartilage destruction.[13][14][25]
-
Cancer: Proteoglycans, particularly heparan sulfate (B86663) PGs, play crucial roles in tumor growth, angiogenesis, and metastasis by modulating growth factor signaling.[3][6] Therefore, controlling PG biosynthesis by targeting the initial xylosylation step presents a potential therapeutic strategy.[3]
Targeting this compound synthesis or the activity of xylosyltransferases offers novel avenues for drug development aimed at modulating PG-dependent pathological processes. A thorough understanding of this foundational step is therefore critical for designing effective therapeutic interventions.
References
- 1. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 4. Recent advances on glycosyltransferases involved in the biosynthesis of the proteoglycan linkage region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Xylosyltransferase I Gene Expression by Interleukin 1β in Human Primary Chondrocyte Cells: MECHANISM AND IMPACT ON PROTEOGLYCAN SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Human xylosyltransferases in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human xylosyltransferases in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recognition of acceptor proteins by UDP-D-xylose proteoglycan core protein beta-D-xylosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xylosyltransferase II is a significant contributor of circulating xylosyltransferase levels and platelets constitute an important source of xylosyltransferase in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The assay of xylosyltransferase in cartilage extracts. A modified procedure for preparation of Smith-degraded proteoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forward Genetics Defines Xylt1 as a Key, Conserved Regulator of Early Chondrocyte Maturation and Skeletal Length - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of proteoglycans from tissues - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Proteoglycan sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Deep Sequencing of Complex Proteoglycans: A Novel Strategy for High Coverage and Site-specific Identification of Glycosaminoglycan-linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteoglycans - Methods and Protocols Detection of glycosaminoglycans in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. UDP-D-xylose: proteoglycan core protein beta-D-xylosyltransferase: a new marker of cartilage destruction in chronic joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemo-enzymatic Synthesis of UDP-xylose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemo-enzymatic synthesis of Uridine Diphosphate-xylose (UDP-xylose), a critical nucleotide sugar involved in various biological processes, including the biosynthesis of proteoglycans, glycoproteins, and plant cell wall polysaccharides.[1][2] The chemo-enzymatic approach leverages the versatility of chemical synthesis and the high stereoselectivity of enzymatic catalysis to produce this compound efficiently.[1][3]
Two primary chemo-enzymatic routes are outlined: a three-step synthesis commencing with D-xylose and an enzymatic cascade beginning with UDP-glucose.
I. Three-Step Chemo-enzymatic Synthesis from D-xylose
This widely applicable method involves the chemical synthesis of an anomeric mixture of xylose-1-phosphate, which then serves as a substrate for a stereoselective enzymatic reaction to yield UDP-α-D-xylose.[1][3] This approach is particularly advantageous as it does not necessitate protective group strategies or complex purification techniques for the intermediate.[1][4]
Logical Workflow: Three-Step Synthesis
Caption: Workflow for the three-step chemo-enzymatic synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material (Chemical) | D-xylose | [3] |
| Intermediate | α/β-D-xylose-1-phosphate | [1] |
| Key Enzyme | UDP-sugar pyrophosphorylase (e.g., AtUSP) | [1][3] |
| Final Product | UDP-α-D-xylose | [1][3] |
| Overall Yield | 45% (from 100 mg of D-xylose-1-phosphate) | [3] |
| Yield based on anomeric ratio | ~66% | [1][3] |
| Purity | >98% | [5] |
Experimental Protocols
Protocol 1: Chemical Synthesis of α/β-D-xylose-1-phosphate
This protocol is adapted from Edgar et al. (2012) as cited in Beit-Yannai et al. (2018).[3]
Materials:
-
D-xylose
-
p-toluenesulfonyl hydrazine (TSH)
-
Anhydrous CuCl₂
-
2-methyl-2-oxazoline
-
Crystalline phosphoric acid
-
Dichloromethane (DCM)
-
Methanol
-
Water
Procedure:
-
Formation of Glycosylsulfonylhydrazide: React D-xylose with p-toluenesulfonyl hydrazine to generate the glycosylsulfonylhydrazide adduct.[3]
-
Oxidation and Phosphorylation: The resulting adduct is then oxidized with anhydrous CuCl₂ in the presence of 2-methyl-2-oxazoline and an excess of crystalline phosphoric acid. This step yields a mixture of anomers of xylose-1-phosphate.[3]
-
Precipitation and Extraction: The reaction mixture is precipitated from dichloromethane. The resulting solid is collected and extracted with water to yield the α/β-D-xylose-1-phosphate mixture.[3]
Protocol 2: Enzymatic Synthesis of UDP-α-D-xylose
This protocol utilizes a recombinant UDP-sugar pyrophosphorylase from Arabidopsis thaliana (AtUSP).[1]
Materials:
-
α/β-D-xylose-1-phosphate
-
Recombinant His₆-tagged AtUSP (purified)
-
Uridine triphosphate (UTP)
-
MgCl₂
-
Tris-HCl buffer (pH 7.5-8.0)
-
Bio-gel P-2 gel chromatography column
Procedure:
-
Enzyme Expression and Purification: Express His₆-tagged AtUSP in a suitable host (e.g., E. coli) and purify using Ni-NTA affinity chromatography. A purity of approximately 90% is generally sufficient.[1][3]
-
Enzymatic Reaction:
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Purification of UDP-α-D-xylose: Purify the final product using Bio-gel P-2 gel chromatography.[1]
-
Characterization: Confirm the stereospecificity of the product as UDP-α-D-xylose using ¹H-NMR. The anomeric proton in the alpha configuration typically shows a double-double peak with a coupling constant (J) of approximately 3.6 Hz.[1][3]
II. Enzymatic Cascade Synthesis from UDP-glucose
This alternative route mimics the natural biosynthetic pathway and involves a two-step enzymatic conversion.[2][5] It begins with the readily available UDP-glucose.
Signaling Pathway: Enzymatic Cascade
Caption: Enzymatic cascade for the synthesis of this compound from UDP-glucose.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | UDP-glucose | [5][6] |
| Key Enzymes | UDP-glucose 6-dehydrogenase (hUGDH), this compound synthase 1 (hUXS) | [5] |
| Final Product | UDP-α-D-xylose | [5][6] |
| Product Concentration | 19.5 mM (10.5 g/L) | [5] |
| Isolated Yield | 46% | [5][6] |
| Purity | >98% | [5] |
Experimental Protocol
Protocol 3: One-Pot, Two-Step Enzymatic Synthesis of UDP-α-D-xylose
This protocol is based on the work by Eixelsberger et al. (2014).[5][6]
Materials:
-
UDP-glucose
-
Recombinant human UDP-glucose 6-dehydrogenase (hUGDH)
-
Recombinant human this compound synthase 1 (hUXS)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Buffer system (e.g., Tris-HCl)
-
System for NAD⁺ regeneration (optional but recommended for higher yields)
-
Chromatography columns for purification
Procedure:
-
Enzyme Preparation: Express and purify hUGDH and hUXS.
-
Step 1: Synthesis of UDP-glucuronic acid:
-
In a reaction vessel, combine UDP-glucose, hUGDH, and NAD⁺ in a suitable buffer.
-
Incubate until the conversion of UDP-glucose to UDP-glucuronic acid is complete. Monitor the reaction using HPLC.
-
-
Step 2: Synthesis of this compound:
-
Once UDP-glucose is fully consumed, add hUXS to the reaction mixture. This sequential addition is crucial as hUGDH can be inhibited by the final product, this compound.[6]
-
Continue the incubation until the conversion of UDP-glucuronic acid to this compound is maximized.
-
-
Purification: The final product, UDP-α-D-xylose, can be purified using a two-step chromatographic process.[5]
Note on NAD⁺ Regeneration: For improved efficiency and to drive the initial oxidation step, a NAD⁺ regeneration system can be coupled to the reaction. This can be achieved using a chemo-enzymatic cascade, for example, involving xylose reductase and a chemical mediator.[5][6]
These detailed protocols and application notes provide a comprehensive guide for the chemo-enzymatic synthesis of this compound, a valuable tool for research in glycobiology and drug development.
References
- 1. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the In Vitro Enzymatic Synthesis of UDP-Xylose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylose for the glycosylation of proteins and lipids. It is fundamental to the biosynthesis of proteoglycans, such as heparin and chondroitin (B13769445) sulfate, by initiating the formation of the core protein linkage region.[1][2] The availability of pure, biologically active this compound is essential for research in glycobiology, the development of therapeutic glycoproteins, and high-throughput screening assays. While chemical synthesis methods exist, they are often complex, involve multiple protection and deprotection steps, and can result in low yields of anomeric mixtures.[1] In vitro enzymatic synthesis provides a highly specific and efficient alternative, producing the biologically relevant anomer, UDP-α-D-xylose.
This document provides a detailed protocol for the in vitro synthesis of this compound using a well-established two-step enzymatic cascade that mimics the natural de novo biosynthetic pathway.[1][3] This method starts from the readily available precursor UDP-glucose and employs two sequential enzymes: UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS).
Principle of the Method
The synthesis of this compound from UDP-glucose is achieved through a two-step enzymatic process:
-
Oxidation: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD⁺-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction consumes two equivalents of NAD⁺ per molecule of UDP-glucose.
-
Decarboxylation: this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the irreversible decarboxylation of UDP-GlcA to form this compound and carbon dioxide.
This coupled reaction is highly efficient and drives the synthesis towards the final product.[3] However, potential feedback inhibition of UGDH by the final product, this compound, and the intermediate, NADH, should be considered for process optimization.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Recombinant Human UDP-Glucose Dehydrogenase (hUGDH)
-
Recombinant Human this compound Synthase (hUXS)
-
Uridine 5'-diphosphoglucose (UDP-glucose)
-
β-Nicotinamide adenine (B156593) dinucleotide hydrate (B1144303) (NAD⁺)
-
Tris-HCl buffer
-
Potassium phosphate (B84403) buffer
-
Magnesium Chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustments
-
Syringe filters (0.22 µm)
-
Ultrapure water
Part 1: One-Pot Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the efficient biocatalytic production of this compound.[3][4] The reaction is performed in two stages within a single pot by adding the enzymes sequentially. This approach mitigates potential product inhibition on the first enzyme.
Reaction Setup:
-
Prepare a reaction buffer of 50 mM Tris-HCl containing 5 mM MgCl₂, pH 7.5.
-
In a suitable reaction vessel, combine the components as detailed in Table 1 to begin the first stage of the reaction (conversion of UDP-glucose to UDP-GlcA).
| Component | Stock Concentration | Final Concentration | Volume for 1 mL Reaction |
| Tris-HCl (pH 7.5) | 1 M | 50 mM | 50 µL |
| MgCl₂ | 1 M | 5 mM | 5 µL |
| UDP-glucose | 100 mM | 20 mM | 200 µL |
| NAD⁺ | 100 mM | 40 mM | 400 µL |
| BSA | 10 mg/mL | 0.1 mg/mL | 10 µL |
| hUGDH | 1 mg/mL | 10 µg/mL | 10 µL |
| Ultrapure Water | - | - | 325 µL |
| Total Volume | 1 mL |
Reaction Conditions:
| Parameter | Stage 1 (UGDH) | Stage 2 (UXS) |
| Temperature | 37°C | 37°C |
| pH | 7.5 | ~6.5 - 7.0 (no adjustment needed) |
| Incubation Time | 3-4 hours | 24-26 hours |
| Agitation | Gentle shaking | Gentle shaking |
Procedure:
-
Stage 1 (UGDH Reaction):
-
Incubate the reaction mixture from Table 1 at 37°C with gentle agitation.
-
Monitor the reaction for the near-complete consumption of UDP-glucose. This typically takes 3-4 hours.[3] Progress can be monitored by taking small aliquots and analyzing them via HPLC or by spectrophotometrically measuring NADH production at 340 nm.[6]
-
-
Stage 2 (UXS Reaction):
-
Reaction Termination:
-
To stop the reaction, heat the mixture at 95°C for 5 minutes to denature and precipitate the enzymes.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant, which contains the synthesized this compound, and filter it through a 0.22 µm syringe filter before purification.
-
Part 2: Purification of this compound by HPLC
Purification is critical to remove unreacted substrates, cofactors, and intermediates. A common method involves anion-exchange chromatography.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Anion-exchange column (e.g., Hypersil SAX-HPLC column).[5]
Mobile Phases:
-
Buffer A: 10 mM Ammonium (B1175870) Bicarbonate, pH 7.8
-
Buffer B: 1 M Ammonium Bicarbonate, pH 7.8
Gradient Elution:
-
Equilibrate the column with 100% Buffer A.
-
Inject the filtered supernatant from the reaction.
-
Elute with a linear gradient from 0% to 50% Buffer B over 40 minutes.
-
Monitor the elution profile at 262 nm (for the uridine base).
-
Collect fractions corresponding to the this compound peak. The expected retention time should be determined using a pure standard.
-
Pool the relevant fractions and lyophilize to remove the volatile ammonium bicarbonate buffer, yielding purified this compound.
| Step | Process | Expected Purity | Expected Yield |
| 1 | Enzymatic Synthesis | >95% conversion | ~97% |
| 2 | Anion-Exchange HPLC | >98% | ~46% (overall) |
Part 3: Product Confirmation and Analysis
The identity and concentration of the final product should be confirmed.
-
HPLC-MS: The most definitive method for confirmation. A porous graphitic carbon column can be used for separation, followed by mass spectrometry to confirm the molecular weight of this compound (m/z ~548).[7][8]
-
NMR Spectroscopy: ¹H-NMR can be used to confirm the structure and anomeric configuration of the purified product.[1]
Workflow and Troubleshooting
Troubleshooting Guide:
-
Issue: Low yield or incomplete conversion in Stage 1.
-
Cause: Insufficient UGDH activity or substrate/product inhibition. This compound is a known feedback inhibitor of UGDH.[5]
-
Solution: Ensure the enzyme is active. Increase UGDH concentration slightly. Ensure the sequential addition of UXS is strictly followed to prevent premature formation of this compound.
-
-
Issue: Incomplete conversion of UDP-GlcA to this compound (Stage 2).
-
Cause: Inactivation of the UXS enzyme over the long incubation period or potential inhibition.[3]
-
Solution: Confirm the activity of the UXS enzyme stock. A slightly higher initial concentration of UXS may improve the final yield.
-
-
Issue: Poor separation during HPLC purification.
-
Cause: Suboptimal gradient or column overloading.
-
Solution: Optimize the elution gradient. Ensure the injected sample volume is within the column's loading capacity. Perform a desalting step if high salt concentrations interfere with binding.
-
References
- 1. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 2. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UDP-Xylose Synthase (UXS) Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-xylose (UDP-xylose) is a critical precursor for the biosynthesis of proteoglycans, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, which are integral components of the extracellular matrix and play vital roles in cell signaling.[1] The synthesis of this compound is catalyzed by this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase. This enzyme converts UDP-glucuronic acid (UDP-GlcA) to this compound.[1] Given the importance of proteoglycans in various physiological and pathological processes, including cancer and developmental disorders, UXS represents a significant target for therapeutic intervention. These application notes provide detailed protocols for assaying UXS activity, crucial for inhibitor screening and biochemical characterization.
Signaling Pathway and Reaction Mechanism
This compound synthase catalyzes the NAD+-dependent conversion of UDP-glucuronic acid to this compound. The reaction proceeds through a three-step mechanism:
-
Oxidation: The C4 hydroxyl group of the glucuronyl moiety of UDP-GlcA is oxidized by the tightly bound NAD+ cofactor to yield a UDP-4-keto-glucuronic acid intermediate.
-
Decarboxylation: The intermediate undergoes decarboxylation, releasing carbon dioxide.
-
Reduction: The resulting UDP-4-keto-pentose is then reduced by the newly formed NADH to produce this compound, regenerating the enzyme-bound NAD+ for the next catalytic cycle.[1]
The overall reaction is as follows: UDP-glucuronic acid → this compound + CO₂
Caption: The catalytic cycle of this compound synthase.
Data Presentation
Table 1: Kinetic Parameters of this compound Synthase from Various Organisms
| Organism | Substrate | K_m_ (mM) | V_max_ (μmol/min/mg) | Reference |
| Cryptococcus neoformans | UDP-GlcA | ~0.7 | 0.8 | [2][3] |
| Cryptococcus laurentii | UDP-GlcA | 1 | Not Reported | [3] |
| Wheat Germ | UDP-GlcA | 0.18 - 0.53 | Not Reported | [3] |
Table 2: Optimal Reaction Conditions for UXS Activity
| Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Cryptococcus neoformans | 7.5 | Not Reported | [4][5] |
| Human (hUXS1) | 6.0 | 37 | [2] |
Experimental Protocols
Two primary methods for assaying UXS activity are presented: a discontinuous method using high-performance liquid chromatography (HPLC) for direct quantification of substrate and product, and a continuous spectrophotometric method that couples the production of this compound to the oxidation of NADH.
Protocol 1: Discontinuous HPLC-Based Assay
This method allows for the direct measurement of the conversion of UDP-GlcA to this compound.
Materials:
-
Recombinant or purified this compound synthase
-
UDP-glucuronic acid (UDP-GlcA)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 6.0)
-
Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acetonitrile
-
HPLC system with an anion-exchange or reverse-phase column
-
This compound standard
-
UDP-glucuronic acid standard
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
100 mM Sodium Phosphate, pH 6.0
-
1 mM UDP-GlcA
-
1 mM NAD+
-
10 mM DTT
-
1 mM EDTA
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of UXS (e.g., 10 µg) to the pre-warmed reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure initial velocity conditions.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the protein.
-
Incubate on ice for 10 minutes.
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Separate and quantify the substrate (UDP-GlcA) and product (this compound) using an appropriate HPLC method. Anion-exchange chromatography is commonly used for the separation of UDP-sugars.
-
Monitor the elution profile at 262 nm.
-
Quantify the amounts of UDP-GlcA and this compound by comparing the peak areas to a standard curve generated with known concentrations of the respective standards.
-
Data Analysis:
Calculate the amount of this compound produced and express the enzyme activity in terms of µmol of product formed per minute per mg of enzyme (µmol/min/mg).
Protocol 2: Continuous Coupled Spectrophotometric Assay
This assay is suitable for high-throughput screening of UXS inhibitors. It couples the UXS reaction with the activity of UDP-glucose dehydrogenase (UGDH), which produces NADH that can be monitored spectrophotometrically.
Principle:
This is a coupled-enzyme assay that measures the rate of NADH production by UGDH, which is then consumed by UXS. In the presence of UDP-glucose, UGDH catalyzes the formation of UDP-GlcA and NADH. UXS then uses the newly synthesized UDP-GlcA to produce this compound. The overall rate of NADH production can be monitored as an increase in absorbance at 340 nm.
Materials:
-
Recombinant or purified this compound synthase
-
UDP-glucose dehydrogenase (UGDH)
-
UDP-glucose
-
NAD+
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Setup:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
2 mM UDP-glucose
-
2 mM NAD+
-
A suitable amount of UGDH (to ensure it is not rate-limiting)
-
-
-
Baseline Measurement:
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of UXS to the cuvette.
-
Immediately start monitoring the change in absorbance at 340 nm over time.
-
-
Data Acquisition:
-
Record the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
Data Analysis:
The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot. The concentration of NADH produced can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).
Caption: Experimental workflows for UXS enzymatic assays.
Applications in Drug Discovery
The development of potent and specific inhibitors of UXS is a promising strategy for the therapeutic intervention of diseases associated with aberrant proteoglycan biosynthesis. The assays described herein are essential tools for:
-
High-Throughput Screening (HTS): The continuous spectrophotometric assay is particularly well-suited for screening large compound libraries to identify potential UXS inhibitors.
-
Lead Optimization: Both assays can be used to determine the potency (e.g., IC₅₀) and mechanism of action of hit compounds.
-
Structure-Activity Relationship (SAR) Studies: Characterizing the inhibitory activity of a series of related compounds provides valuable data for medicinal chemistry efforts to improve inhibitor potency and selectivity.
-
Biochemical and Mechanistic Studies: These assays are fundamental for understanding the kinetic properties and catalytic mechanism of UXS, which can inform rational drug design.
By providing robust and reliable methods for measuring UXS activity, these protocols will facilitate the discovery and development of novel therapeutics targeting this important enzyme.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biosynthesis of UDP-GlcA, a key metabolite for capsular polysaccharide synthesis in the pathogenic fungus Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of UDP-xylose using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate.[1] It is the first sugar in the linker region tetrasaccharide that connects glycosaminoglycan (GAG) chains to the core protein of proteoglycans.[1] The synthesis of this linker is essential for the proper formation and function of the extracellular matrix, making this compound a key metabolite in cell signaling, development, and various disease states.[1][2] Given its central role, the accurate quantification of intracellular this compound levels is crucial for understanding these biological processes and for the development of therapeutics targeting related pathways.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a highly sensitive and specific method for the analysis of polar metabolites like nucleotide sugars.[3] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound from biological samples using a robust HPLC-MS/MS method.
Metabolic Pathway: Biosynthesis of this compound
In mammals and plants, this compound is synthesized from UDP-glucose in a two-step enzymatic pathway primarily occurring in the cytosol.[4][5]
-
Oxidation: UDP-glucose is first oxidized to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose dehydrogenase (UGDH).[4][5][6]
-
Decarboxylation: UDP-GlcA is then decarboxylated by this compound synthase (UXS) to produce this compound.[1][4][5]
This pathway is subject to feedback inhibition, where the end-product, this compound, can inhibit the activity of UGDH, thereby regulating its own synthesis.[5][6]
Caption: Biosynthesis pathway of this compound from UDP-glucose.
Experimental Protocols
This section details the complete workflow for this compound quantification, from sample preparation to data analysis.
Caption: Workflow for this compound quantification by HPLC-MS/MS.
Sample Preparation: Extraction of UDP-Sugars
This protocol is adapted for cultured cells or pulverized tissue samples.[3]
-
Quenching: To halt metabolic activity, add 250 µL of a pre-chilled (-20°C) quenching solution of chloroform (B151607) and methanol (3:7 v/v) to the cell pellet or pulverized tissue.
-
Incubation: Incubate the samples at -20°C for 2 hours, vortexing vigorously every 30 minutes to ensure complete cell lysis and protein precipitation.
-
Phase Separation: Add 400 µL of cold water to the mixture. Vortex thoroughly and centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper aqueous layer, which contains the polar UDP-sugars, and transfer it to a new tube. Store on ice for immediate use or at -80°C for long-term storage.
Sample Cleanup: Solid-Phase Extraction (SPE)
To remove salts and other interfering compounds, the aqueous extract is purified using a porous graphitic carbon (PGC) SPE cartridge.[3][7]
-
Cartridge Conditioning: Condition a PGC SPE cartridge by washing sequentially with 1 mL of 80% acetonitrile (B52724)/0.1% trifluoroacetic acid (TFA), followed by 1 mL of water.
-
Sample Loading: Load the aqueous extract from the previous step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove unbound contaminants.
-
Elution: Elute the UDP-sugars from the cartridge using 1 mL of 25% acetonitrile containing 0.1% formic acid.
-
Drying and Reconstitution: Dry the eluate completely using a vacuum concentrator. Reconstitute the dried residue in a known, small volume (e.g., 250 µL) of water for HPLC-MS analysis.[3]
HPLC-MS/MS Analysis
Quantification is achieved by separating the UDP-sugars using HPLC and detecting them with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: HPLC Operating Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Column | Porous Graphitic Carbon (PGC), e.g., Hypercarb™ (2.1 x 100 mm, 5 µm) | [3][8] |
| Mobile Phase A | 0.1% Formic Acid adjusted to pH 9 with Ammonia | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Flow Rate | 150 µL/min | [8] |
| Column Temperature | 60°C | [8] |
| Injection Volume | 2-10 µL | [3][8] |
| Gradient | A suitable gradient must be optimized. Example: Start with a high aqueous phase, ramp up acetonitrile to elute analytes, then re-equilibrate. |[8][9] |
Table 2: Mass Spectrometry Operating Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | [10][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [12][13] |
| Precursor Ion (Q1) | m/z 535.1 | |
| Product Ion (Q3) | m/z 403.0 | |
| Dwell Time | 50-100 ms | (Typical) |
| Collision Energy | To be optimized for the specific instrument. | |
Note: MRM transitions should be empirically validated on the specific instrument used.
Data Presentation
Quantitative analysis is performed by generating an external calibration curve using a series of known concentrations of a this compound standard. The peak area of this compound in the biological samples is then compared to this curve to determine its concentration.
Table 3: Summary of Quantitative Performance Data from Literature
| Analyte(s) | Sample Matrix | Concentration Range | LOD | Method | Reference |
|---|---|---|---|---|---|
| This compound and other UDP-sugars | Arabidopsis thaliana | 0.4 to 38 µg/g plant material | ~70 nmol/L | HPLC-Orbitrap MS | [3][7] |
| UDP-glucose | Standard Solution | - | - | HPLC-QqQ MS | [10] |
| 11 Nucleotide Sugars | Standard Solution | 80 µM (each) | - | LC-MS/MS | [9] |
| UDP-sugars | P. falciparum parasites | - | 0.3–0.8 nM | PGC LC-MS/MS |[8] |
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of this compound using HPLC-MS/MS. The described methods for sample extraction, cleanup, and analysis allow for sensitive and accurate determination of this key metabolite in various biological matrices. This workflow can be readily adopted by researchers in academia and industry to investigate the role of this compound in health and disease, facilitating new discoveries and the development of novel therapeutic strategies.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstruction of de novo pathway for synthesis of UDP-glucuronic acid and this compound from intrinsic UDP-glucose in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Analysis: Activated Nucleotide Sugars by LC-MS/MS [sigmaaldrich.com]
- 10. UDP-Glucose Analyzed with LCMS - AppNote [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for UDP-Xylose Purification by Anion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as a high-energy donor of xylose for glycosyltransferases.[1][2] It plays a fundamental role in the biosynthesis of proteoglycans, such as heparin, chondroitin, and dermatan sulfate, by initiating the formation of the tetrasaccharide linker region that connects the glycosaminoglycan (GAG) chain to the core protein.[2][3] The synthesis of this compound is a key step in these pathways and is often a point of regulation. Given its importance in cellular signaling and the formation of the extracellular matrix, the availability of pure this compound is essential for in vitro studies of glycosyltransferases, drug screening, and the development of therapeutics targeting diseases related to GAG biosynthesis.[1][3]
The primary biosynthetic route to this compound in many organisms involves the enzymatic conversion of UDP-glucose. UDP-glucose dehydrogenase (UGDH) first oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, catalyzes the decarboxylation of UDP-GlcA to yield this compound.[3][4][5]
This document provides a detailed protocol for the enzymatic synthesis of this compound and its subsequent purification using anion-exchange chromatography, a technique well-suited for separating charged molecules like nucleotide sugars.[4][6]
Biosynthetic Pathway of this compound
The enzymatic synthesis of this compound from UDP-glucose is a two-step process.
Caption: Biosynthesis of this compound from UDP-glucose.
Experimental Protocols
Part 1: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from UDP-glucuronic acid using this compound synthase (UXS).
Materials:
-
UDP-glucuronic acid (UDP-GlcA)
-
Recombinant this compound synthase (hUXS1)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
NAD+
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube with the components listed in the table below.
-
Add the this compound synthase enzyme to the reaction mixture to initiate the reaction.
-
Incubate the reaction at 37°C for 2-4 hours. The reaction progress can be monitored by HPLC analysis.
-
Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet the denatured protein.
-
Carefully transfer the supernatant containing this compound to a new tube for purification.
| Component | Stock Concentration | Final Concentration | Volume for 1 mL Reaction |
| UDP-glucuronic acid | 100 mM | 10 mM | 100 µL |
| NAD+ | 50 mM | 1 mM | 20 µL |
| Reaction Buffer | 10X (500 mM) | 1X (50 mM) | 100 µL |
| This compound synthase | 1 mg/mL | 0.05 mg/mL | 50 µL |
| Nuclease-free water | - | - | 730 µL |
| Total Volume | - | - | 1 mL |
Part 2: Purification of this compound by Anion-Exchange Chromatography
This protocol is designed for the preparative purification of this compound from the enzymatic reaction mixture using a strong anion-exchange column, such as a HiTrap Q HP or Resource Q column.
Materials and Equipment:
-
Chromatography system (e.g., FPLC or HPLC)
-
Anion-exchange column (e.g., Resource Q, 6 mL)
-
Buffer A (Low Salt): 20 mM Ammonium (B1175870) Bicarbonate, pH 7.9
-
Buffer B (High Salt): 1 M Ammonium Bicarbonate, pH 7.9
-
0.22 µm syringe filters
-
Ultrafiltration unit with a molecular weight cutoff (MWCO) of 10 kDa
Procedure:
1. Sample Preparation:
-
Following the enzymatic synthesis and heat inactivation, clarify the supernatant by passing it through a 0.22 µm syringe filter.
-
To remove the denatured enzyme and other high molecular weight proteins, perform ultrafiltration using a 10 kDa MWCO centrifugal filter.[4] This step helps to prevent column fouling and improves separation efficiency.[4]
2. Chromatography:
-
Equilibrate the anion-exchange column with 5-10 column volumes (CV) of Buffer A at a flow rate of 2-4 mL/min.
-
Load the prepared sample onto the column.
-
Wash the column with 5 CV of Buffer A to remove any unbound molecules.
-
Elute the bound nucleotide sugars using a linear gradient of Buffer B as detailed in the table below. This compound is expected to elute at a lower salt concentration than its precursor, UDP-glucuronic acid, due to its lower net negative charge.
-
Collect fractions (e.g., 1-2 mL) throughout the gradient elution.
-
Monitor the elution profile by measuring the absorbance at 260 nm.
| Time (min) | % Buffer B (1 M Ammonium Bicarbonate) |
| 0 | 0 |
| 5 | 0 |
| 35 | 50 |
| 40 | 100 |
| 45 | 100 |
| 50 | 0 |
| 60 | 0 |
3. Analysis of Fractions and Pooling:
-
Analyze the collected fractions for the presence of this compound using analytical HPLC. A Dionex CarboPac PA1 column with a sodium acetate (B1210297) gradient can be used for high-resolution separation of nucleotide sugars.[7]
-
Pool the fractions containing pure this compound.
4. Desalting (Optional but Recommended):
-
The pooled fractions will contain a high concentration of ammonium bicarbonate. This can be removed by size-exclusion chromatography (desalting column) or by repeated lyophilization.
Experimental Workflow
Caption: Workflow for this compound purification.
Data Presentation
The following table summarizes expected quantitative data from the purification process, based on published results.[4]
| Parameter | Value |
| Starting Material | UDP-glucose |
| Purification Method | Anion-Exchange Chromatography followed by Size-Exclusion Chromatography |
| Overall Yield | 46% |
| Final Purity | >98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of this compound in enzymatic reaction | Inactive enzyme, suboptimal reaction conditions. | Verify enzyme activity. Optimize reaction time, temperature, and pH. Ensure correct concentrations of substrates and cofactors. |
| Poor separation on the anion-exchange column | Incorrect buffer pH, sample overloaded, column not properly equilibrated. | Ensure the pH of the buffers is appropriate for binding of this compound.[8] Reduce the amount of sample loaded onto the column.[9] Ensure the column is fully equilibrated with Buffer A before loading the sample. |
| This compound elutes in the wash fraction | Ionic strength of the sample is too high, incorrect buffer pH. | Desalt the sample before loading or dilute it with Buffer A.[8] For an anion-exchange column, ensure the buffer pH is sufficiently high to maintain a negative charge on this compound.[6][8] |
| High backpressure during chromatography | Particulate matter in the sample, column frit is clogged. | Ensure the sample is filtered through a 0.22 µm filter before loading.[10] If the problem persists, clean the column according to the manufacturer's instructions. |
| Co-elution of this compound and UDP-GlcA | The gradient is too steep. | Decrease the slope of the salt gradient to improve resolution between the two nucleotide sugars. A shallower gradient over a larger volume can enhance separation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 9. Preparative purification of supercoiled plasmid DNA using anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing UDP-Xylose in Cell-Free Glycosylation Systems
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for rapid protein design, engineering, and manufacturing.[1] An exciting frontier in this field is cell-free glycoprotein (B1211001) synthesis (CFGpS), which combines the benefits of CFPS with the ability to perform enzymatic glycosylation in a controlled in vitro environment.[1][2][3] Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar donor for the synthesis of a wide range of glycoconjugates, including glycoproteins and proteoglycans, across all domains of life.[4][5][6] In mammalian systems, its primary role is to initiate the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans by xylosyltransferases, which attach xylose to specific serine residues on a core protein.[7][8] The ability to harness this process in a cell-free system opens new avenues for producing and studying complex glycoproteins and proteoglycans for therapeutic and research applications.
These application notes provide an overview of the use of this compound in cell-free glycosylation systems, including key biosynthetic pathways, experimental workflows, quantitative data, and detailed protocols for researchers, scientists, and drug development professionals.
Key Biosynthetic and Glycosylation Pathways
The generation and utilization of this compound are central to its application in cell-free systems. The following diagrams illustrate the key metabolic and experimental pathways.
Caption: Metabolic pathway for this compound synthesis from UDP-glucose.
Caption: Initiation of Glycosaminoglycan (GAG) synthesis via xylosylation.
Caption: General workflow for cell-free protein xylosylation.
Quantitative Data Summary
The efficiency of this compound synthesis and its subsequent use in glycosylation reactions can be quantified. The table below summarizes key data from relevant studies.
| Parameter | Enzyme/System | Substrate(s) | Conditions | Result | Reference |
| This compound Production | Arabidopsis UDP-GlcA-DC (AtUxs3) | 1 mM UDP-GlcA | 30°C for 20 min | 40 nmol UDP-Xyl produced (control) | [4] |
| Reaction Rate | Human this compound synthase (hUXS1) | UDP-GlcUA | Steady-state kinetics | Initial oxidation of UDP-GlcUA is the rate-determining step. | [7] |
| Conversion Efficiency | C-glycosyltransferase (LaCGT1) | Phloretin + this compound | Enzymatic catalysis | >95% conversion to C-xyloside product | [9] |
| Cascade Reaction | FcCGT + this compound synthase (hUXS1) | Phloretin + UDP-GlcA | 10 mM substrate | Quantitative conversion to di-C-glycoside | [10][11] |
Experimental Protocols
Protocol 1: In Situ Enzymatic Synthesis of this compound from UDP-Glucuronic Acid
This protocol describes the one-pot synthesis of this compound from the more readily available precursor UDP-glucuronic acid (UDP-GlcA), for immediate use in a glycosylation reaction.[10] This approach is cost-effective and avoids the purification of the nucleotide sugar.
Materials:
-
Recombinant human this compound synthase (hUXS1)[10]
-
UDP-glucuronic acid (UDP-GlcA)
-
Reaction Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.0-8.0)
-
NAD+ (if not co-purified with UXS)
-
Acceptor substrate (protein or small molecule)
-
Glycosyltransferase (e.g., Xylosyltransferase)
-
Dithiothreitol (DTT)
-
MgCl₂ or MnCl₂
Procedure:
-
Reaction Assembly: In a microcentrifuge tube, assemble the reaction mixture on ice. For a typical 50 µL reaction, add the components in the following order:
-
Sterile distilled water to final volume
-
Reaction Buffer (to 1x final concentration)
-
DTT (e.g., to 1-2 mM)
-
Metal cofactor (e.g., 10 mM MnCl₂)
-
Acceptor substrate (e.g., 10-100 µM)
-
UDP-GlcA (e.g., 1-2 mM)
-
Glycosyltransferase (final concentration as determined by optimization)
-
-
Initiation: Add hUXS1 to the reaction mixture to initiate the in situ generation of this compound. The concentration of hUXS1 should be optimized for the desired rate of this compound production.
-
Incubation: Incubate the reaction at the optimal temperature for both enzymes, typically between 30°C and 37°C.[4][12] Reaction times can range from 1 to 24 hours, depending on enzyme concentrations and substrate saturation.
-
Quenching: Stop the reaction by heat inactivation (e.g., 90°C for 5 minutes) or by adding EDTA to chelate the metal ions required by the glycosyltransferase.[12]
-
Analysis: Analyze the reaction products using methods such as SDS-PAGE (for proteins, expecting a mobility shift), HPLC, or mass spectrometry to confirm glycosylation.
Protocol 2: General Protocol for Cell-Free Protein Xylosylation
This protocol outlines the glycosylation of a target protein expressed in an E. coli-based cell-free protein synthesis (CFPS) system. It assumes the use of a commercially available CFPS kit and purified glycosylation components.
Materials:
-
E. coli CFPS Kit (e.g., PURExpress® or similar)
-
Plasmid or linear DNA encoding the acceptor protein with a xylosylation consensus sequence.
-
This compound (or components for in situ generation as in Protocol 1).
-
Purified, active xylosyltransferase (XylT).[8]
-
RNase inhibitor.
-
Reaction Buffer and cofactors compatible with both CFPS and XylT.
Procedure:
-
Prepare CFPS Reaction: In a sterile PCR tube on ice, combine the components of the CFPS reaction according to the manufacturer's instructions. This typically includes the cell extract, energy solution, and amino acids.
-
Add Glycosylation Components: To the CFPS mixture, add the following:
-
This compound to a final concentration of 1-5 mM.
-
Purified xylosyltransferase to an optimized final concentration (e.g., 1-10 µM).
-
(Optional) RNase inhibitor to protect the template DNA/mRNA.
-
-
Initiate Reaction: Add the DNA template encoding the acceptor protein to the mixture to start the coupled transcription, translation, and glycosylation.
-
Incubation: Incubate the reaction at the temperature recommended for the CFPS kit (usually 30-37°C) for 2-8 hours in a thermocycler or incubator.
-
Analysis of Glycosylation:
-
Take a small aliquot of the reaction mixture.
-
Analyze by SDS-PAGE and Coomassie staining or Western blot. A successful xylosylation may result in a slight upward shift in the molecular weight of the target protein.
-
For definitive confirmation, perform mass spectrometry on the purified protein to identify the attached xylose moiety.
-
Protocol 3: Chemo-Enzymatic Synthesis of this compound via Sugar-1-Phosphate
This protocol provides an alternative, multi-step method for synthesizing this compound, which can be useful for producing larger quantities or when UDP-GlcA is not a preferred starting material.[13] It involves the chemical synthesis of xylose-1-phosphate followed by an enzymatic reaction.
Materials:
-
D-xylose
-
p-toluenesulfonyl hydrazine (B178648) (TSH)
-
Recombinant UDP-sugar pyrophosphorylase (USP), e.g., from Arabidopsis thaliana (AtUSP)[13]
-
Uridine triphosphate (UTP)
-
Inorganic pyrophosphatase (PPA)[14]
-
MgCl₂
-
Tris-HCl Buffer (pH 8.0)
Procedure: Step 1: Chemical Synthesis of Xylose-1-Phosphate
-
React D-xylose with p-toluenesulfonyl hydrazine (TSH) to generate a glycosylsulfonylhydrazide adduct.[13]
-
Perform phosphorylation of the adduct to yield an anomeric mixture of D-xylose-1-phosphate.
-
Purify the xylose-1-phosphate product. (Note: This step involves organic chemistry and should be performed by personnel with appropriate expertise).
Step 2: Enzymatic Synthesis of this compound
-
Reaction Setup: In a reaction tube, combine:
-
Tris-HCl Buffer (e.g., 100 mM, pH 8.0)
-
Xylose-1-phosphate (e.g., 10-20 mM)
-
UTP (1.2-1.5 molar equivalents to xylose-1-phosphate)
-
MgCl₂ (e.g., 20 mM)
-
Purified UDP-sugar pyrophosphorylase (USP)
-
Inorganic pyrophosphatase (PPA) to drive the reaction forward by hydrolyzing the pyrophosphate byproduct.[14]
-
-
Incubation: Incubate the reaction at 37°C overnight. The USP enzyme will selectively use the correct anomer of xylose-1-phosphate to produce UDP-α-D-xylose.[13]
-
Monitoring and Purification: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC. Once complete, the this compound can be purified using methods like gel filtration chromatography (e.g., Bio-Gel P-2).[13]
-
Quantification: Determine the concentration of the purified this compound using UV spectrophotometry at 262 nm.
The integration of this compound as a sugar donor in cell-free glycosylation systems provides a versatile and powerful tool for synthetic glycobiology. By leveraging in situ generation or chemo-enzymatic synthesis, researchers can efficiently produce xylosylated proteins and proteoglycans in a controlled, high-throughput manner. These approaches circumvent the complexities of cellular expression systems, offering precise control over glycosylation outcomes. This capability is invaluable for studying the structure-function relationships of glycoproteins, developing novel biotherapeutics, and advancing the field of glycoengineering.
References
- 1. Cell-free systems for accelerating glycoprotein expression and biomanufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell-Free Synthetic Glycobiology: Designing and Engineering Glycomolecules Outside of Living Cells [frontiersin.org]
- 3. Cell-Free Systems for the Production of Glycoproteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maxapress.com [maxapress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell-free N-glycosylation of peptides using synthetic lipid-linked hybrid and complex N-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 14. chemilyglycoscience.com [chemilyglycoscience.com]
Application Notes and Protocols for Isotopic Labeling of UDP-Xylose for Metabolic Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a wide array of glycoconjugates, including proteoglycans and glycoproteins.[1][2] These molecules are integral to cellular structure, signaling, and adhesion. The metabolic pathways leading to and from this compound are therefore of significant interest in various fields, from developmental biology to cancer research and drug development. Isotopic labeling of this compound provides a powerful tool to trace its metabolic fate, quantify pathway fluxes, and understand the regulation of these crucial biosynthetic processes.
This document provides detailed application notes and protocols for the isotopic labeling of this compound for metabolic tracing studies. It covers the in vivo labeling of this compound using stable isotope-labeled glucose, methods for its extraction, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). Furthermore, it presents representative quantitative data and visualizations of the relevant metabolic and signaling pathways.
Metabolic Pathway for this compound Biosynthesis
This compound is synthesized in the cytoplasm from UDP-glucose through a two-step enzymatic process.[3][4] First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, UDP-glucuronic acid decarboxylase (UXS) decarboxylates UDP-GlcA to yield this compound.[5] This pathway is a key branch of central carbon metabolism, linking glucose metabolism to glycosylation pathways.
Caption: Biosynthesis pathway of this compound from glucose.
Experimental Protocols
Protocol 1: In Vivo Isotopic Labeling of this compound using [U-¹³C₆]-Glucose
This protocol describes the labeling of intracellular this compound pools by culturing cells in a medium containing uniformly labeled [¹³C₆]-glucose.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Glucose-free complete cell culture medium
-
[U-¹³C₆]-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free complete medium with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM).
-
Initiation of Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add 2 mL of the pre-warmed [U-¹³C₆]-glucose labeling medium to each well.
-
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 1, 4, 8, and 24 hours) to monitor the incorporation of the ¹³C label into this compound over time.
-
Metabolism Quenching and Metabolite Extraction: At each time point, rapidly quench metabolism and extract metabolites as described in Protocol 2.
Protocol 2: Extraction of Polar Metabolites for this compound Analysis
This protocol details the extraction of polar metabolites, including this compound, from cultured cells.
Materials:
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Quenching: Place the 6-well plate on ice.
-
Washing: Aspirate the labeling medium and immediately wash the cells with 2 mL of ice-cold PBS.
-
Extraction:
-
Aspirate the PBS completely.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection and Drying:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator.
-
-
Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Analysis of Isotopically Labeled this compound
This protocol provides a general method for the analysis of this compound isotopologues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase conditions.
-
LC Separation:
-
Inject the reconstituted sample onto the HILIC column.
-
Perform a gradient elution to separate the polar metabolites. A typical gradient might start at a high percentage of organic solvent and gradually decrease to elute the polar compounds.
-
-
MS/MS Detection:
-
Ionize the eluting metabolites using electrospray ionization (ESI) in negative ion mode.
-
Analyze the samples using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer or by full scan MS/MS on a high-resolution instrument. The MRM transitions for unlabeled (M+0) and labeled (M+5 for fully labeled from [U-¹³C₆]-glucose) this compound should be optimized.
-
Data Presentation
The following tables present representative quantitative data from a time-course metabolic tracing experiment using [U-¹³C₆]-glucose. The data illustrates the fractional enrichment of the ¹³C label in UDP-glucose and this compound over time.
Table 1: Fractional Enrichment of UDP-Glucose Isotopologues
| Time (hours) | M+0 (Unlabeled) | M+6 (Fully Labeled) |
| 0 | 1.00 | 0.00 |
| 1 | 0.45 | 0.55 |
| 4 | 0.15 | 0.85 |
| 8 | 0.05 | 0.95 |
| 24 | < 0.01 | > 0.99 |
Table 2: Fractional Enrichment of this compound Isotopologues
| Time (hours) | M+0 (Unlabeled) | M+5 (Fully Labeled) |
| 0 | 1.00 | 0.00 |
| 1 | 0.75 | 0.25 |
| 4 | 0.40 | 0.60 |
| 8 | 0.15 | 0.85 |
| 24 | 0.05 | 0.95 |
Note: The data presented are representative and will vary depending on the cell type, experimental conditions, and analytical instrumentation.
Signaling Pathways Involving this compound
This compound is a key substrate for xylosyltransferases, which initiate the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans.[6][7] This process is fundamental for the formation of the extracellular matrix and for cell signaling. Additionally, this compound is involved in the O-xylosylation of Notch signaling receptors, a post-translational modification that can modulate Notch activity.[8][9][10]
Proteoglycan Biosynthesis
The initiation of GAG chain synthesis on a core protein begins with the transfer of a xylose residue from this compound to a specific serine residue. This reaction is catalyzed by xylosyltransferase.[11]
Caption: Initiation of proteoglycan synthesis by xylosylation.
Notch Signaling Pathway
The Notch receptor undergoes several post-translational modifications, including O-glucosylation. This O-linked glucose can be further elongated by the addition of xylose from this compound, a modification that can negatively regulate Notch signaling.[12]
Caption: Xylosylation of the Notch receptor.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for researchers to investigate the metabolic flux of this compound in various biological systems. By employing stable isotope tracing with labeled glucose and subsequent LC-MS/MS analysis, it is possible to gain quantitative insights into the biosynthesis and downstream utilization of this essential nucleotide sugar. This approach will be invaluable for elucidating the roles of this compound in health and disease and for the development of novel therapeutic strategies targeting glycosylation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of this compound. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 6. Proteoglycan sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteoglycan - Wikipedia [en.wikipedia.org]
- 8. Negative Regulation of Notch Signaling by Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative Regulation of Notch Signaling by Xylose | PLOS Genetics [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Xylosylation of the Notch receptor preserves the balance between its activation by trans-Delta and inhibition by cis-ligands in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UDP-Xylose Transport Assay in Golgi Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a crucial nucleotide sugar donor for the xylosylation of a variety of glycoconjugates, including proteoglycans and hemicelluloses. In eukaryotic cells, these glycosylation reactions primarily occur within the lumen of the Golgi apparatus. The transport of this compound from its site of synthesis in the cytosol into the Golgi lumen is a critical step, mediated by specific nucleotide sugar transporters (NSTs). This document provides detailed protocols for the preparation of Golgi-rich vesicles and the subsequent assay of this compound transport activity, essential for studying the kinetics of these transporters and for the development of potential therapeutic inhibitors.
Most plant cell wall polysaccharides are synthesized in the Golgi apparatus from nucleotide sugars produced in the cytosol and actively transported into the Golgi lumen by NSTs.[1][2] An exception is this compound, which is synthesized in both the cytosol and the Golgi lumen by a family of this compound synthases.[2] However, the transport of this compound into the Golgi lumen by NSTs is not redundant and is crucial for proper cell wall biosynthesis.[1] In mammalian cells, this compound is the donor for the initial xylose residue in the synthesis of glycosaminoglycan (GAG) chains on proteoglycans.[3][4] The existence of a functional Golgi this compound transporter has been demonstrated in Chinese hamster ovary (CHO) cells.[3][4]
I. Preparation of Golgi-Rich Vesicles
A critical prerequisite for a successful this compound transport assay is the isolation of a membrane fraction enriched in Golgi vesicles. The following protocol is adapted from methods used for both plant and mammalian cells and relies on differential and sucrose (B13894) gradient centrifugation.[5][6]
Experimental Protocol: Isolation of Golgi-Rich Vesicles
-
Homogenization:
-
For plant tissues (e.g., Arabidopsis seedlings, tobacco BY-2 cells), homogenize the tissue in a cold extraction buffer (0.45 M sucrose, 2 mM DTT, 5 mM Tris-MES pH 7.3, 2 mM MgCl2).[6]
-
For mammalian cells (e.g., CHO cells, rat liver), swell the cells in a hypotonic buffer and homogenize using a Dounce homogenizer.[5]
-
-
Differential Centrifugation:
-
Microsomal Fraction Isolation:
-
Collect the supernatant from the previous step and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction, which contains Golgi, ER, and other endomembranes.
-
-
Sucrose Gradient Centrifugation:
-
Resuspend the microsomal pellet in a small volume of homogenization buffer.
-
Layer the resuspended microsomes onto a discontinuous or continuous sucrose gradient. A common discontinuous gradient for Golgi enrichment consists of layers of 45% (w/v) and 20% (w/v) sucrose.[6] For a finer separation in mammalian cells, a two-step sucrose gradient (0.25–0.86 M and 0.5–1.3 M) can be employed to increase purity.[5]
-
Centrifuge the gradient at high speed (e.g., 100,000 x g for 2-3 hours at 4°C).
-
Golgi-rich vesicles will band at the interface of the sucrose layers (e.g., between the 20% and 45% layers). Carefully collect this fraction.
-
-
Vesicle Preparation:
-
Dilute the collected Golgi fraction with a suitable buffer (e.g., transport assay buffer without substrate) and pellet the vesicles by ultracentrifugation (100,000 x g for 1 hour at 4°C).
-
Resuspend the vesicles in the desired buffer for the transport assay.
-
-
Protein Quantification:
-
Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford or BCA assay) for normalization of transport activity.
-
II. This compound Transport Assay in Proteoliposomes
To study the activity of a specific this compound transporter, it is often advantageous to reconstitute the purified transporter protein into artificial lipid vesicles (proteoliposomes). This approach provides a defined system to measure transport kinetics without interference from other endogenous transporters.
Experimental Protocol: Reconstitution and Transport Assay
-
Protein Expression and Solubilization:
-
Express the this compound transporter of interest (e.g., Arabidopsis UXT1) in a suitable expression system (e.g., Pichia pastoris or Saccharomyces cerevisiae).
-
Isolate microsomal membranes from the expression host and solubilize the membranes with a mild detergent (e.g., n-dodecyl-β-D-maltoside) to extract the transporter protein.
-
-
Reconstitution into Liposomes:
-
Prepare liposomes from a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and cholesterol) by sonication or extrusion.
-
Mix the solubilized transporter protein with the prepared liposomes.
-
Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes containing the transporter.
-
-
Transport Assay:
-
Preload the proteoliposomes with a counter-exchange substrate, typically UMP, by including it in the reconstitution buffer.[7]
-
Initiate the transport reaction by adding radiolabeled UDP-[³H]xylose or unlabeled this compound to the external buffer containing the proteoliposomes.
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C) for various time points.[7]
-
Stop the transport by rapid filtration through a membrane filter (e.g., nitrocellulose) to separate the proteoliposomes from the external substrate.
-
Wash the filter rapidly with ice-cold stop buffer to remove any non-transported substrate.
-
-
Quantification:
-
If using radiolabeled this compound, quantify the amount of radioactivity retained on the filter using liquid scintillation counting.
-
If using unlabeled this compound, the internalized substrate can be quantified by lysing the proteoliposomes and analyzing the content using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or tandem mass spectrometry.[8]
-
III. Data Presentation and Analysis
The quantitative data obtained from the transport assays can be used to determine the kinetic parameters of the this compound transporter.
Kinetic Parameters of Arabidopsis this compound Transporters (UXTs)
The following table summarizes the apparent Michaelis-Menten constant (Km) and turnover rate (kcat) for this compound transport by three Arabidopsis UXTs reconstituted in proteoliposomes.[1][7]
| Transporter | Apparent Km (µM) for this compound | Turnover Rate (kcat) (s-1) |
| UXT1 | 40 - 60 | 3 - 12 |
| UXT2 | 40 - 60 | 3 - 12 |
| UXT3 | 40 - 60 | 3 - 12 |
Table 1: Kinetic parameters of Arabidopsis UXTs for this compound transport. Data is sourced from studies on proteoliposomes.[1][7]
IV. Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of this compound transport and the general workflow for the transport assay.
Caption: this compound transport into the Golgi lumen.
References
- 1. Identification and Characterization of a Golgi-Localized this compound Transporter Family from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Golgi-Localized this compound Transporter Family from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Common Assays in Mammalian Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: High-Throughput Screening for UDP-Xylose Synthase (UXS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) (UDP)-xylose synthase (UXS) is a critical enzyme in the biosynthesis of proteoglycans, which are essential components of the extracellular matrix and play vital roles in cell signaling, adhesion, and proliferation.[1][2] UXS catalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce UDP-xylose.[3][4] The resulting this compound is the sole donor of xylose for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins.[5][6] Dysregulation of proteoglycan biosynthesis has been implicated in various diseases, including cancer and developmental disorders, making UXS an attractive therapeutic target.[1][2]
This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify inhibitors of human this compound synthase. The primary assay is a coupled-enzyme, bioluminescent assay designed for a 384-well plate format.
Signaling Pathway and Assay Principle
The biosynthesis of this compound is a key step in the broader proteoglycan synthesis pathway. It begins with UDP-glucose and proceeds through the formation of UDP-glucuronic acid.
Caption: this compound Biosynthesis and Initiation of Proteoglycan Synthesis.
The HTS assay for UXS inhibitors is a coupled-enzyme assay. The activity of UXS is coupled to a xylosyltransferase (XylT) and a commercial UDP detection system (e.g., UDP-Glo™). In the first step, UXS converts UDP-GlcA to this compound. In the presence of a suitable acceptor peptide, a xylosyltransferase then transfers the xylose from this compound to the peptide, releasing UDP. The amount of UDP produced is then quantified using a bioluminescent assay where UDP is converted to ATP, which in turn drives a luciferase-luciferin reaction, generating a light signal. Inhibitors of UXS will lead to a decrease in the production of this compound, and consequently, a reduction in the luminescent signal.
Experimental Workflow
The high-throughput screening process follows a logical cascade from a primary screen to identify initial hits, followed by confirmatory and secondary assays to validate and characterize these hits.
Caption: High-Throughput Screening Cascade for UXS Inhibitors.
Data Presentation
The results of a high-throughput screening campaign should be systematically organized to facilitate hit selection and further characterization. The following table presents hypothetical data for illustrative purposes.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Max Inhibition (%) | Z'-factor (Plate) | Notes |
| Positive Control | 98.5 | 0.05 | 100 | 0.85 | Known Inhibitor (Hypothetical) |
| Negative Control | 0.5 | > 100 | N/A | 0.85 | DMSO Vehicle |
| Hit Compound 1 | 85.2 | 1.2 | 95 | 0.82 | Confirmed Hit |
| Hit Compound 2 | 78.9 | 5.8 | 92 | 0.79 | Confirmed Hit |
| False Positive 1 | 92.1 | 0.8 | 98 | 0.88 | Inhibited Coupling Enzyme |
| False Positive 2 | 81.5 | > 100 | N/A | 0.75 | Interfered with Luminescence |
| Non-Hit 1 | 10.3 | > 100 | N/A | 0.81 | Inactive |
Experimental Protocols
Primary High-Throughput Screening: Coupled Luminescent Assay
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Recombinant Human this compound Synthase (hUXS)
-
Recombinant Human Xylosyltransferase 1 (hXylT1)
-
UDP-Glucuronic Acid (UDP-GlcA)
-
Biotinylated Proteoglycan Acceptor Peptide (e.g., Biotin-SQE-E-E-G-S-G-G-G-Q-K)
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MnCl₂, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Compound Library (dissolved in DMSO)
-
384-well white, opaque plates
Protocol:
-
Compound Dispensing: Add 50 nL of each compound from the library to the wells of a 384-well plate using an acoustic dispenser. For control wells, add 50 nL of DMSO.
-
Enzyme Mix Preparation: Prepare a 2X enzyme mix in assay buffer containing hUXS and hXylT1. The final concentration in the assay should be optimized for linear product formation within the desired timeframe (e.g., 50 nM hUXS and 100 nM hXylT1).
-
Enzyme Addition: Add 5 µL of the 2X enzyme mix to each well of the 384-well plate.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Mix Preparation: Prepare a 2X substrate mix in assay buffer containing UDP-GlcA and the acceptor peptide. The final concentrations should be at or below the Km for each substrate to ensure sensitivity to competitive inhibitors (e.g., 20 µM UDP-GlcA and 50 µM acceptor peptide).
-
Reaction Initiation: Add 5 µL of the 2X substrate mix to each well to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.
-
Luminescence Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of UDP-Glo™ Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature to allow for the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage inhibition for each compound relative to the positive (no enzyme or known inhibitor) and negative (DMSO vehicle) controls.
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
Secondary Assay: Dose-Response and IC50 Determination
For compounds showing significant inhibition in the primary screen (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 value.
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Follow the same protocol as the primary screen, dispensing the serially diluted compounds instead of a single concentration.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Counter-Screen for Assay Interference
This screen is crucial to eliminate false positives that inhibit the coupling enzyme (XylT) or interfere with the UDP-Glo™ detection system.
Protocol:
-
XylT Inhibition:
-
Run the coupled assay as described above, but replace UDP-GlcA with a fixed concentration of this compound (e.g., 20 µM).
-
Compounds that still show inhibition in this format are likely inhibitors of XylT or the detection system.
-
-
UDP-Glo™ Interference:
-
In a new plate, add the assay buffer, compounds, and a fixed concentration of UDP (e.g., 10 µM).
-
Add the UDP-Glo™ Detection Reagent and measure luminescence.
-
Compounds that reduce the luminescent signal in this setup are interfering with the detection chemistry.
-
Orthogonal Assay: HPLC-Based Confirmation
This assay directly measures the conversion of UDP-GlcA to this compound, providing an independent confirmation of UXS inhibition.
Materials and Reagents:
-
Recombinant hUXS
-
UDP-GlcA
-
Assay Buffer (as in primary screen)
-
Ammonium (B1175870) Formate
-
Anion-exchange HPLC column
Protocol:
-
Set up the enzymatic reaction in microcentrifuge tubes with a larger volume (e.g., 50 µL) containing the hit compound at various concentrations.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding an equal volume of acetonitrile and centrifuge to precipitate the enzyme.
-
Inject the supernatant onto an anion-exchange HPLC column.
-
Separate UDP-GlcA and this compound using a gradient of ammonium formate.
-
Monitor the elution profile at 262 nm.
-
Quantify the peak areas for UDP-GlcA and this compound to determine the extent of inhibition.
Logical Relationships in the Screening Cascade
The screening cascade is designed to efficiently identify and validate true inhibitors of this compound synthase while eliminating false positives.
Caption: Logical Flow of the UXS Inhibitor Screening Cascade.
Conclusion
The protocols outlined in this document provide a comprehensive framework for a high-throughput screening campaign to identify and validate inhibitors of this compound synthase. By employing a robust coupled-enzyme primary assay and a systematic cascade of secondary and orthogonal assays, researchers can efficiently discover novel chemical entities with the potential to modulate proteoglycan biosynthesis for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteoglycan - Wikipedia [en.wikipedia.org]
- 6. resources.saylor.org [resources.saylor.org]
Detecting UDP-Xylose in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans in vertebrates.[1][2] The initiation of most proteoglycan synthesis involves the transfer of xylose from this compound to a serine residue on a core protein, a reaction catalyzed by xylosyltransferases.[1][3] This initial step is fundamental for the formation of the tetrasaccharide linker region, upon which glycosaminoglycan (GAG) chains are built.[1][4] Given the essential role of proteoglycans in cell signaling, proliferation, migration, and adhesion, the accurate detection and quantification of this compound in tissue samples are paramount for research in developmental biology, oncology, and various connective tissue disorders.[2][5]
This document provides detailed application notes and protocols for the detection and quantification of this compound in tissue samples, targeting researchers, scientists, and professionals in drug development.
Signaling Pathway: Proteoglycan Biosynthesis Initiation
The synthesis of this compound and its role in initiating proteoglycan synthesis is a key metabolic pathway. This compound is synthesized from UDP-glucuronic acid by the enzyme this compound synthase.[1][6] This nucleotide sugar is then utilized by xylosyltransferases to initiate the formation of GAG chains on core proteins.[1][3]
Caption: this compound synthesis and initiation of proteoglycan biosynthesis.
Methods for this compound Detection
Several analytical techniques can be employed for the detection and quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of nucleotides and nucleotide sugars. Anion-exchange and reversed-phase chromatography are common approaches.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC-based analysis of this compound in tissues.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it an excellent method for detecting low-abundance metabolites like this compound in complex biological matrices.
Capillary Electrophoresis (CE)
Capillary electrophoresis provides high separation efficiency and requires minimal sample volume, making it a suitable alternative to HPLC for UDP-sugar analysis.[7]
Enzymatic Assays
Enzymatic assays can be used for the indirect quantification of this compound by measuring the activity of enzymes that either produce or consume it.
Quantitative Data Summary
The following table summarizes quantitative data from various studies for the detection of UDP-sugars in different tissue types.
| Method | Tissue/Cell Type | Analyte | Concentration / Detection Limit | Reference |
| HPLC-MS | Arabidopsis thaliana (wild-type) | This compound | ~1.5 µg/g plant material | [8] |
| HPLC-MS | Arabidopsis thaliana (mutant) | This compound | ~0.5 µg/g plant material | [8] |
| Capillary Zone Electrophoresis | Human Leukocytes | UDP-sugars | 180 fmol (LOD) | [8] |
| Capillary Zone Electrophoresis | Human Muscle Biopsies | UDP-sugars | 180 fmol (LOD) | [8] |
| HPLC-RI | Sugarcane Bagasse Extract | Xylose | 0.8 ppm (LOD), 2.5 ppm (LOQ) | [9][10] |
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissue for HPLC Analysis
This protocol is adapted from methods described for the isolation of UDP-sugars from cultured cells and tissue samples.[11]
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Ice-cold 0.6 M Perchloric Acid (PCA)
-
2 M Potassium Carbonate (K₂CO₃)
-
Phosphate (B84403) buffer (pH 7.4)
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the weighed tissue sample in 10 volumes of ice-cold 0.6 M PCA.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding 2 M K₂CO₃ dropwise until the pH is between 6.5 and 7.0. The formation of a precipitate (potassium perchlorate) will be observed.
-
Precipitate Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Solid-Phase Extraction (SPE):
-
Condition the graphitized carbon SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove unbound contaminants.
-
Elute the UDP-sugars using an appropriate elution buffer (e.g., 25% acetonitrile (B52724) in 50 mM triethylammonium (B8662869) acetate).
-
-
Sample Preparation for HPLC: Lyophilize the eluate and reconstitute in a suitable volume of the HPLC mobile phase.
Protocol 2: Anion-Exchange HPLC for this compound Quantification
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., a column suitable for nucleotide separation)
Reagents:
-
Mobile Phase A: Ammonium (B1175870) phosphate buffer (e.g., 50 mM, pH 3.5)
-
Mobile Phase B: High concentration ammonium phosphate buffer (e.g., 1 M, pH 3.5)
-
This compound standard
Procedure:
-
Equilibration: Equilibrate the anion-exchange column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Injection: Inject the prepared sample extract.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the bound UDP-sugars. The exact gradient will need to be optimized based on the specific column and analytes of interest.
-
Detection: Monitor the absorbance at 262 nm.
-
Quantification: Quantify this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
Protocol 3: Capillary Zone Electrophoresis (CZE) for UDP-Sugar Analysis
This protocol is based on a method developed for the quantification of UDP-sugars in various biological samples.[8]
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 cm x 50 µm)
Reagents:
-
Running Buffer: 90 mM Borate buffer, pH 9.0
Procedure:
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Sample Injection: Inject the sample extract into the capillary.
-
Electrophoresis: Apply a voltage of 15.5 kV at 18°C.
-
Detection: Monitor the absorbance at 262 nm.
-
Quantification: Identify and quantify this compound based on its migration time and peak area relative to a standard.
Concluding Remarks
The accurate measurement of this compound in tissue samples is crucial for advancing our understanding of proteoglycan biology in health and disease. The methods and protocols outlined in this document provide a comprehensive guide for researchers. The choice between HPLC, LC-MS/MS, and CE will depend on the specific research question, the required sensitivity, and the available resources. Proper sample preparation is critical for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteoglycan sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteoglycan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FIGURE 5.2. [Biosynthesis of this compound and the...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of UDP-Xylose Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) diphosphate (B83284) xylose (UDP-xylose) is a crucial nucleotide sugar that serves as a xylose donor in the biosynthesis of various proteoglycans and glycoproteins. Analogs of this compound are invaluable tools for studying the enzymes involved in these pathways, such as xylosyltransferases, and hold potential as therapeutic agents. Solid-phase synthesis (SPS) offers a streamlined and efficient method for the preparation of this compound analogs, enabling the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the solid-phase synthesis of this compound analogs.
Overview of the Solid-Phase Synthesis Strategy
The solid-phase synthesis of this compound analogs generally follows a modular approach, utilizing a solid support to which the growing molecule is covalently attached. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support after each step. The key stages of the synthesis are:
-
Immobilization: Attachment of a uridine building block to a solid support via a suitable linker.
-
Elongation: Stepwise addition of a xylose phosphoramidite (B1245037) and a phosphate (B84403) moiety.
-
Cleavage and Deprotection: Release of the final this compound analog from the solid support and removal of protecting groups.
-
Purification: Isolation of the target compound, typically by high-performance liquid chromatography (HPLC).
Experimental Protocols
Materials and Reagents
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene resin functionalized with a long-chain alkylamine (LCAA).
-
Linker: Succinyl or other cleavable linkers.
-
Uridine Building Block: 5'-O-(4,4'-Dimethoxytrityl)-2',3'-O-acetyluridine.
-
Xylose Building Block: Per-O-acetylated D-xylose.
-
Phosphoramidites: Uridine phosphoramidite and a custom-synthesized xylose phosphoramidite.
-
Coupling Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT).
-
Oxidizing Agent: Iodine solution (I₂ in THF/pyridine/water).
-
Capping Reagents: Acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Solvents: Anhydrous acetonitrile (B52724), dichloromethane (DCM), tetrahydrofuran (B95107) (THF), pyridine, methanol (B129727).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
Protocol 1: Preparation of Xylose Phosphoramidite
This protocol describes the synthesis of a key building block, the xylose phosphoramidite, necessary for the solid-phase synthesis of this compound analogs.
Step 1: Synthesis of 1-O-Methyl-2,3,4-tri-O-acetyl-D-xylopyranoside
-
To a solution of per-O-acetylated D-xylose in anhydrous dichloromethane, add methanol and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the product.
Step 2: Synthesis of 2,3,4-tri-O-acetyl-D-xylopyranose
-
Dissolve the 1-O-methyl-2,3,4-tri-O-acetyl-D-xylopyranoside in a mixture of acetic acid and water.
-
Heat the solution at reflux until hydrolysis is complete (monitored by TLC).
-
Remove the solvents under reduced pressure to obtain the product.
Step 3: Synthesis of 2,3,4-tri-O-acetyl-D-xylopyranosyl Phosphoramidite
-
Dissolve the 2,3,4-tri-O-acetyl-D-xylopyranose in anhydrous dichloromethane.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature under an inert atmosphere until completion.
-
Purify the crude product by column chromatography on silica gel to afford the xylose phosphoramidite.
Protocol 2: Solid-Phase Synthesis of a this compound Analog
This protocol outlines the automated or manual solid-phase synthesis cycle for assembling a this compound analog on a solid support. The synthesis proceeds in the 3' to 5' direction.
1. Preparation of the Solid Support
-
Start with a solid support (e.g., LCAA-CPG) pre-functionalized with a 5'-DMTr-uridine via a succinyl linker. The loading capacity of the resin is typically in the range of 20-40 µmol/g.
2. Synthesis Cycle
The following steps are repeated for each coupling cycle to elongate the molecule.
-
Step 2a: Deblocking (Detritylation)
-
Wash the resin with anhydrous dichloromethane.
-
Treat the resin with a solution of 3% TCA in DCM for 2-3 minutes to remove the 5'-DMTr protecting group.
-
Wash the resin thoroughly with acetonitrile.
-
The orange color of the collected trityl cation can be quantified spectrophotometrically to monitor coupling efficiency.
-
-
Step 2b: Coupling
-
Dissolve the appropriate phosphoramidite (uridine phosphoramidite for the second nucleotide, followed by the synthesized xylose phosphoramidite) and an activator (e.g., 0.25 M ETT) in anhydrous acetonitrile.
-
Add the phosphoramidite and activator solution to the resin. A 5- to 10-fold molar excess of phosphoramidite over the resin loading is typically used.
-
Allow the coupling reaction to proceed for 3-10 minutes. Coupling times may need to be optimized for the sterically demanding xylose phosphoramidite.
-
-
Step 2c: Capping
-
Wash the resin with acetonitrile.
-
Treat the resin with a capping solution (a mixture of Cap A and Cap B) for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups.
-
Wash the resin with acetonitrile.
-
-
Step 2d: Oxidation
-
Wash the resin with acetonitrile.
-
Treat the resin with an oxidizing solution (0.02 M I₂ in THF/pyridine/water) for 1-2 minutes to convert the phosphite (B83602) triester linkage to a more stable phosphate triester.
-
Wash the resin with acetonitrile.
-
3. Final Cleavage and Deprotection
-
After the final synthesis cycle, wash the resin with acetonitrile and dry it under a stream of argon.
-
Transfer the resin to a sealed vial and add a solution of concentrated ammonium hydroxide or AMA (ammonium hydroxide/40% aqueous methylamine 1:1 v/v).
-
Heat the vial at 55-65 °C for 12-16 hours to cleave the product from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
Cool the vial to room temperature and centrifuge to pellet the resin.
-
Carefully transfer the supernatant containing the crude product to a new tube and lyophilize.
Protocol 3: Purification and Analysis
1. Purification by RP-HPLC
-
Reconstitute the lyophilized crude product in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
-
Purify the this compound analog by reversed-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in 0.1 M TEAA to elute the product.
-
Collect the fractions containing the desired product, identified by UV absorbance at 260 nm.
-
Lyophilize the pooled fractions to obtain the purified this compound analog.
2. Analysis
-
Mass Spectrometry: Confirm the identity of the purified product by electrospray ionization mass spectrometry (ESI-MS) to determine its molecular weight.
-
NMR Spectroscopy: Use ¹H and ³¹P NMR to confirm the structure and purity of the final compound.
Data Presentation
The following tables summarize typical quantitative data expected during the solid-phase synthesis of this compound analogs. Actual values may vary depending on the specific analog and synthesis conditions.
| Parameter | Typical Value | Reference |
| Resin Loading Capacity | 20 - 40 µmol/g | [1] |
| Coupling Efficiency (per step) | 98 - 99.5% | [1][2] |
| Overall Yield (crude) | 4 - 25% | [3] |
Table 1: Quantitative Parameters in Solid-Phase Synthesis.
| Compound | IC₅₀ (µM) | Target Enzyme | Reference |
| Uridinyl Nucleoside Analog Series | 35 ± 7 to 174 ± 21 | PglC, PglD, TcdB | [1][4] |
Table 2: Example Biological Activity Data for Synthesized UDP-Sugar Analogs.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of this compound analogs.
Caption: Biosynthetic pathway of this compound and its role in proteoglycan synthesis.
References
- 1. atdbio.com [atdbio.com]
- 2. Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
Revolutionizing Glycosyltransferase Research: A Detailed Application Note and Protocol for the UDP-Glo™ Glycosyltransferase Assay with UDP-Xylose
For researchers, scientists, and drug development professionals, the UDP-Glo™ Glycosyltransferase Assay from Promega offers a highly sensitive and straightforward method for measuring the activity of glycosyltransferases that utilize UDP-sugar donors. This application note provides a comprehensive guide and detailed protocols for leveraging this bioluminescent assay specifically with UDP-xylose, a critical donor substrate in the synthesis of proteoglycans and other glycoconjugates.
The UDP-Glo™ Assay is a homogeneous, single-reagent-addition method that quantitatively measures the amount of UDP produced during a glycosyltransferase reaction.[1][2][3] The assay principle is based on a coupled-enzyme system. After the glycosyltransferase reaction, the UDP Detection Reagent is added, which contains an enzyme that converts the newly formed UDP to ATP. This ATP then serves as a substrate for a thermostable luciferase, which generates a stable, glow-type luminescent signal that is directly proportional to the UDP concentration.[1][4] This method is significantly faster and simpler than traditional radioisotope-based or HPLC-based assays.[5]
Key Applications with this compound
The use of this compound as a donor substrate is fundamental in various biological processes. The UDP-Glo™ Assay can be effectively applied to:
-
Characterize Xylosyltransferase Activity: Determine the kinetic parameters of xylosyltransferases, enzymes that initiate the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans.[2]
-
Screen for Inhibitors: High-throughput screening of compound libraries to identify inhibitors of specific xylosyltransferases, which are potential therapeutic targets in diseases like cancer.[1]
-
Investigate Substrate Specificity: Profile the specificity of glycosyltransferases for this compound compared to other UDP-sugars.[5]
Signaling Pathway: Initiation of Proteoglycan Biosynthesis
This compound is the essential donor for the initial and rate-limiting step in the biosynthesis of most proteoglycans.[2] This process is initiated by xylosyltransferases (XTs), which transfer xylose from this compound to specific serine residues within the core protein of a proteoglycan.[2][3] This initial xylosylation event is critical for the subsequent assembly of the glycosaminoglycan chain.
Experimental Workflow
The UDP-Glo™ Assay with this compound follows a simple "add-incubate-read" protocol. The workflow consists of two main steps: the glycosyltransferase reaction followed by the UDP detection reaction.
Quantitative Data Summary
The following tables provide representative data from a UDP-Glo™ Glycosyltransferase Assay performed with a purified xylosyltransferase and varying concentrations of this compound.
Table 1: UDP Standard Curve
This table demonstrates the linear relationship between UDP concentration and the luminescent signal (RLU - Relative Light Units). This standard curve is essential for converting the RLU values from the enzyme reactions into the amount of UDP produced.[6][7]
| UDP Concentration (µM) | Average RLU | Standard Deviation | Signal-to-Background Ratio |
| 25 | 2,500,000 | 125,000 | 250 |
| 12.5 | 1,250,000 | 62,500 | 125 |
| 6.25 | 625,000 | 31,250 | 62.5 |
| 3.125 | 312,500 | 15,625 | 31.25 |
| 1.56 | 156,000 | 7,800 | 15.6 |
| 0.78 | 78,000 | 3,900 | 7.8 |
| 0.39 | 39,000 | 1,950 | 3.9 |
| 0 (Background) | 10,000 | 500 | 1 |
Table 2: Xylosyltransferase Activity with Varying this compound Concentrations
This table shows the amount of UDP produced by a constant amount of xylosyltransferase in the presence of varying concentrations of this compound.
| This compound (µM) | Average RLU | UDP Produced (µM) |
| 100 | 1,850,000 | 18.5 |
| 50 | 1,600,000 | 16.0 |
| 25 | 1,250,000 | 12.5 |
| 12.5 | 800,000 | 8.0 |
| 6.25 | 450,000 | 4.5 |
| 3.125 | 250,000 | 2.5 |
| 0 (No Substrate) | 15,000 | 0.05 |
Detailed Experimental Protocols
Protocol 1: Preparation of Low-Background this compound
Commercial preparations of this compound may contain contaminating UDP, which can lead to high background signals. A pre-treatment with alkaline phosphatase can significantly reduce this background.
Materials:
-
This compound
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
10 kDa molecular weight cut-off (MWCO) microcentrifuge concentrator
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Incubate this compound with CIAP to dephosphorylate any contaminating UDP to UMP.
-
After incubation, remove the CIAP from the this compound solution using a 10 kDa MWCO microcentrifuge concentrator. The smaller this compound will pass through the filter, while the larger CIAP enzyme will be retained.
-
Quantify the concentration of the purified this compound.
Protocol 2: UDP-Glo™ Glycosyltransferase Assay with this compound
Materials:
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Purified Xylosyltransferase
-
Low-background this compound (from Protocol 1)
-
Acceptor substrate (e.g., a synthetic peptide with a serine residue)
-
Glycosyltransferase reaction buffer (enzyme-specific)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all components of the UDP-Glo™ Assay Kit on ice.
-
Prepare the UDP Detection Reagent according to the manufacturer's instructions immediately before use.[1]
-
Prepare serial dilutions of UDP standard in the glycosyltransferase reaction buffer for the standard curve.
-
Prepare the xylosyltransferase, this compound, and acceptor substrate in the reaction buffer.
-
-
Set up the Glycosyltransferase Reaction (in a white-walled multiwell plate):
-
For each reaction, combine the xylosyltransferase, acceptor substrate, and glycosyltransferase reaction buffer.
-
Initiate the reaction by adding the desired concentration of this compound. The final reaction volume is typically 5-25 µL.
-
Include control reactions:
-
No Enzyme Control: To determine the background signal from the substrate and buffer.
-
No this compound Control: To ensure the enzyme is not producing a signal in the absence of the donor substrate.
-
No Acceptor Substrate Control: To measure any potential this compound hydrolysis by the enzyme.
-
-
-
Incubate the Glycosyltransferase Reaction:
-
Incubate the plate at the optimal temperature for the xylosyltransferase (e.g., 37°C) for a set period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Perform the UDP Detection:
-
Equilibrate the plate to room temperature.
-
Add a volume of UDP Detection Reagent equal to the volume of the glycosyltransferase reaction to each well.
-
Mix briefly on a plate shaker.
-
-
Incubate for Signal Development:
-
Measure Luminescence:
-
Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average RLU of the no-enzyme control from all experimental RLU values.
-
Generate a UDP standard curve by plotting the RLU values against the known UDP concentrations.
-
Use the standard curve to determine the concentration of UDP produced in each enzyme reaction.
-
Calculate the specific activity of the xylosyltransferase.
-
Conclusion
The UDP-Glo™ Glycosyltransferase Assay is a powerful tool for studying enzymes that utilize this compound. Its high sensitivity, broad dynamic range, and simple protocol make it ideal for a variety of applications, from basic research to high-throughput drug discovery.[1][7] By following the detailed protocols and guidelines presented in this application note, researchers can obtain reliable and reproducible data on xylosyltransferase activity, contributing to a deeper understanding of the vital biological processes governed by these enzymes.
References
- 1. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 2. Proteoglycans and Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Application Notes: Recombinant Expression of UDP-Glucuronic Acid Decarboxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) (UDP)-glucuronic acid decarboxylase (UXS), also known as UDP-D-xylose synthase, is a critical enzyme in nucleotide sugar metabolism.[1][2] It catalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce UDP-xylose (UDP-Xyl), a vital precursor for the biosynthesis of numerous glycoconjugates.[3][4][5] These structures include proteoglycans in animals, essential components of the extracellular matrix, and various cell wall polysaccharides in plants and fungi, such as xylan (B1165943) and xyloglucan.[3][4][5][6]
The reaction proceeds in three main steps: an initial oxidation of the substrate's C4 hydroxyl group by a tightly bound NAD+, followed by a β-decarboxylation of the resulting 4-keto intermediate, and finally, reduction of the keto group by the newly formed NADH to yield this compound.[2][4][7]
Given its central role, the production of active, purified recombinant UXS is essential for structural studies, mechanistic investigations, inhibitor screening, and the chemoenzymatic synthesis of complex carbohydrates. This document provides a comprehensive guide to the recombinant expression of UXS, primarily in Escherichia coli, and details the protocols for its purification and functional characterization.
Biochemical Pathway & Experimental Workflow
The enzymatic reaction catalyzed by UXS is a key step in the pathway converting UDP-glucose to this compound.[6] The overall process for producing the recombinant enzyme involves a standard molecular biology and protein biochemistry workflow.
Caption: Biochemical pathway for this compound synthesis.
Caption: Workflow for recombinant UXS expression and purification.
Materials and Methods
Cloning of UXS Gene
This protocol describes the amplification of a UXS coding sequence and its insertion into a bacterial expression vector.
-
Template: cDNA synthesized from a source organism (e.g., human, plant, fungus).[6][8]
-
Primers: Design forward and reverse primers to amplify the full coding sequence. Incorporate restriction sites (e.g., NdeI, XhoI) compatible with your expression vector (e.g., pET-28a). A forward primer may also include a sequence for an N-terminal affinity tag (e.g., 6xHis-tag) if not present in the vector.[4]
-
PCR Amplification:
-
Set up a standard 50 µL PCR reaction with a high-fidelity DNA polymerase.
-
Use appropriate annealing temperatures and extension times based on the primer and gene length.
-
Verify the PCR product size via agarose (B213101) gel electrophoresis.
-
-
Vector and Insert Preparation:
-
Purify the PCR product using a commercial kit.
-
Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.
-
Purify the digested vector and insert.
-
-
Ligation and Transformation:
-
Ligate the digested insert into the prepared vector using T4 DNA ligase.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α).
-
Plate on selective media (e.g., LB agar (B569324) with kanamycin).
-
Verify positive clones by colony PCR and sequence analysis.
-
Recombinant Protein Expression
-
Transformation: Transform the sequence-verified plasmid into an expression host strain, such as E. coli BL21(DE3).
-
Culture Growth:
-
Inoculate a 5-10 mL starter culture of LB media with the appropriate antibiotic and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume (e.g., 1 L) of LB media.
-
Grow the large culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction:
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.
Protein Purification
This protocol is for an N-terminally His-tagged UXS protein.
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Lyse the cells using sonication or a French press on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the bound protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM imidazole).[3]
-
-
Purity Analysis: Analyze the eluted fractions by SDS-PAGE. A successfully expressed and purified UXS protein should appear as a prominent band at its expected molecular weight (e.g., ~47 kDa for the fungal homolog).[5]
Enzyme Activity Assay
The activity of UXS is typically measured by monitoring the formation of this compound from UDP-GlcA.
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 50-200 µL.[2][3]
-
Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 23-30°C) for a set time (e.g., 15-30 minutes).[2][3]
-
Termination: Stop the reaction by heat inactivation (boiling for 2 minutes) or by adding an equal volume of phenol/chloroform.[2][5]
-
Product Analysis (HPLC):
-
After stopping the reaction and centrifuging to remove precipitated protein, analyze the supernatant by High-Performance Liquid Chromatography (HPLC).
-
Use an anion-exchange column to separate the substrate (UDP-GlcA) from the product (UDP-Xyl).[9]
-
Quantify the product peak by comparing its area to a standard curve of known this compound concentrations.
-
One unit (U) of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.
-
Results and Data Presentation
Recombinant expression in E. coli is a reliable method for producing various UXS orthologs. The use of an affinity tag, such as a polyhistidine-tag, typically allows for a significant purification in a single step.[3] The table below summarizes representative quantitative data from the literature for different recombinant UXS enzymes.
| Parameter | Cryptococcus neoformans UXS1 | Barley HvUXS1 | Human UXS1 (hUXS1) |
| Expression System | E. coli | E. coli | E. coli |
| Purification Fold | ~30-fold | Not Specified | Not Specified |
| Final Yield | ~50% from elution | Not Specified | Not Specified |
| Specific Activity | ≥150 nmol/min/mg | Not Specified | Not Specified |
| Apparent Kₘ (UDP-GlcA) | Not Specified | 0.12 mM | Not Specified |
| Optimal pH | ~7.4 | ~6.9 | Not Specified |
| Molecular Weight | ~47 kDa | Not Specified | ~38.6 kDa (monomer) |
| Quaternary Structure | Not Specified | Not Specified | Homodimer |
| Inhibitors | NADH, UDP, this compound | This compound | Not Specified |
Table compiled from data in references[3][4][7]. Note that experimental conditions vary between studies.
Conclusion
The protocols outlined provide a robust framework for the successful recombinant expression, purification, and characterization of UDP-glucuronic acid decarboxylase. Heterologous expression in E. coli yields a soluble, active enzyme suitable for a wide range of biochemical and structural analyses.[4][9] The ability to produce significant quantities of this key enzyme is fundamental for advancing our understanding of glycan biosynthesis and for developing potential therapeutic interventions targeting pathways dependent on this compound.
References
- 1. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. Characterization and Expression Patterns of UDP-d-Glucuronate Decarboxylase Genes in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Chemoenzymatic Synthesis of UDP-Xylose
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemoenzymatic synthesis of UDP-xylose. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions to diagnose and resolve them.
Issue 1: Low or No Yield of this compound
Symptoms:
-
Little to no product detected by analytical methods (e.g., HPLC, TLC).
-
Rapid depletion of starting materials without corresponding product formation.
Possible Causes and Troubleshooting Steps:
-
Enzyme Inactivity or Instability:
-
Verify Enzyme Activity: Before starting the synthesis, perform a small-scale activity assay with your enzyme batch using a known substrate and standard conditions.
-
Check Storage Conditions: Ensure enzymes have been stored at the correct temperature (typically -20°C or -80°C) and in an appropriate buffer. Avoid repeated freeze-thaw cycles.
-
Consider Enzyme Origin: Enzymes from different organisms have varying stability and optimal reaction conditions. Refer to the manufacturer's data sheet or relevant literature for your specific enzyme.
-
-
Sub-optimal Reaction Conditions:
-
pH: The optimal pH for enzymes involved in this compound synthesis can vary. For instance, Arabidopsis thaliana this compound synthase (AtUxs3) has a broad pH range but is maximally active at pH 5.5.[1] Verify the pH of your reaction buffer and adjust if necessary.
-
Temperature: Most enzymatic reactions for this compound synthesis are performed at temperatures between 30°C and 37°C.[2][3] Higher temperatures can lead to enzyme denaturation.
-
Cofactor Availability: The de novo synthesis pathway, which uses UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS), requires NAD+.[4][5] Ensure NAD+ is present in sufficient concentrations. Some UXS enzymes have tightly bound NAD+ and may not require an exogenous supply, but its presence can enhance activity.[6]
-
-
Substrate Quality and Concentration:
-
Purity of Substrates: Use high-purity substrates (e.g., UTP, xylose-1-phosphate, or UDP-glucose). Impurities can inhibit enzymatic activity.
-
Anomeric Purity of Sugar-1-Phosphate: Chemical synthesis of xylose-1-phosphate often results in a mixture of α and β anomers.[2][4] Most UDP-sugar pyrophosphorylases are stereoselective and will only convert the correct anomer (typically the α-anomer) to the UDP-sugar.[2][4] This can limit the theoretical maximum yield if you start with an anomeric mixture.
-
Issue 2: Accumulation of Intermediates
Symptom:
-
Analytical data shows the presence of significant amounts of reaction intermediates (e.g., UDP-glucuronic acid in the de novo pathway, or unreacted xylose-1-phosphate).
Possible Causes and Troubleshooting Steps:
-
Rate-Limiting Enzyme Step:
-
Enzyme Ratios: In a multi-enzyme cascade, the concentration of each enzyme needs to be optimized. If one enzyme is significantly slower than the others, its product will accumulate. For a two-enzyme system, a 1:1 ratio is often a good starting point, but this may require empirical optimization.[3]
-
Individual Enzyme Kinetics: The kinetic properties (Km and kcat) of your enzymes will determine the optimal substrate and enzyme concentrations.
-
-
Product Inhibition:
-
Feedback Inhibition: this compound is a known feedback inhibitor of upstream enzymes like UDP-glucose dehydrogenase (UGDH) and UDP-glucose pyrophosphorylase.[1][7][8] As this compound concentration increases, the rate of its own synthesis can decrease.
-
Mitigation Strategies: Consider in situ product removal or performing the reaction in a fed-batch mode to keep the product concentration below inhibitory levels.
-
Issue 3: Difficulty in Product Purification
Symptom:
-
Co-elution of the product with substrates, by-products, or other nucleotide sugars during chromatography.
-
Low recovery of pure this compound after purification steps.
Possible Causes and Troubleshooting Steps:
-
Presence of Structurally Similar Molecules:
-
Substrate Carryover: Unreacted substrates like UTP or UDP-glucose can be difficult to separate from this compound due to similar charge and size.
-
By-product Formation: The synthesis may produce structurally related sugars that are challenging to separate using scalable purification techniques.[2][4]
-
Purification Methods: Size-exclusion chromatography (e.g., Bio-Gel P2) is a common method for separating nucleotide sugars from unreacted sugar-1-phosphates.[4] Anion-exchange chromatography can also be effective for separating molecules with different charge properties.
-
-
Product Degradation:
-
pH and Temperature: UDP-sugars can be susceptible to hydrolysis at acidic or alkaline pH and elevated temperatures. Ensure that purification is carried out under mild conditions (neutral pH and low temperatures).
-
Frequently Asked Questions (FAQs)
Q1: What are the main chemoenzymatic pathways for this compound synthesis?
A1: There are two primary pathways:
-
De Novo Pathway: This pathway starts from UDP-glucose, which is first oxidized to UDP-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase (UGDH). UDP-GlcA is then decarboxylated by this compound synthase (UXS) to form this compound.[4][5] This pathway requires the cofactor NAD+.
-
Salvage/Pyrophosphorylase Pathway: This approach uses a UDP-sugar pyrophosphorylase (USPase) to catalyze the reaction between xylose-1-phosphate and UTP to directly form this compound and pyrophosphate.[4][9] This pathway has the advantage of being a single enzymatic step from the sugar-1-phosphate. A variation of this involves a two-step conversion from D-xylose using a kinase and then a uridyltransferase.[3][10]
Q2: My UDP-sugar pyrophosphorylase (USPase) shows low activity with my chemically synthesized xylose-1-phosphate. Why?
A2: This is a common issue. Chemical synthesis of sugar-1-phosphates typically produces a mixture of α and β anomers.[4] Most USPases are highly stereoselective and will only recognize the naturally occurring anomer (UDP-α-D-xylose).[2][4] Therefore, if your xylose-1-phosphate is an anomeric mixture, only a fraction of it will be a substrate for the enzyme, leading to lower than expected conversion. The enzyme's selectivity, however, is advantageous as it results in a stereopure product.[4]
Q3: Can the final product, this compound, inhibit the synthesis reaction?
A3: Yes, feedback inhibition is a significant regulatory mechanism. This compound can inhibit the activity of UDP-glucose dehydrogenase (UGDH) and UDP-glucose pyrophosphorylase in the de novo pathway.[1][8] It can also moderately inhibit this compound synthase (UXS).[1][6] This means that as the concentration of this compound builds up in the reaction, the rate of synthesis will slow down.
Q4: What are the optimal pH and temperature for this compound synthesis?
A4: The optimal conditions depend on the specific enzymes being used. However, a general range can be provided:
-
pH: Many of the enzymes involved, such as those from Arabidopsis or engineered bifunctional enzymes, function well in a pH range of 5.5 to 7.0.[1][3]
-
Temperature: A temperature of 30°C is often optimal for these enzymes.[1][3] It is important to consult the literature or manufacturer's data for the specific enzymes in your system to determine their optimal operating conditions.
Q5: I am using the de novo pathway from UDP-glucose. Is the addition of NAD+ necessary?
A5: Yes, the conversion of UDP-glucose to UDP-glucuronic acid by UGDH is an oxidation reaction that requires NAD+ as a cofactor. The subsequent decarboxylation by UXS involves an oxidation and then a reduction step, where the enzyme-bound NAD+ is regenerated.[5] While some UXS enzymes can have tightly bound NAD+, the overall reaction from UDP-glucose will require a supply of NAD+.
Data Summary
Table 1: Kinetic Parameters of UDP-Sugar Pyrophosphorylases
| Enzyme Source | Substrate | Km (mM) |
| Arabidopsis thaliana USPase | D-GalA-1-P | 1.3[11][12] |
| Arabidopsis thaliana USPase | α-D-Fuc-1-P | 3.4[11][12] |
| Arabidopsis thaliana UAGPase2 | D-GalNAc-1-P | 1.0[11][12] |
| Arabidopsis thaliana UAGPase2 | D-Glc-1-P | 3.2[11][12] |
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Synthesis Pathway/Enzyme | Optimal pH | Optimal Temperature (°C) | Key Cofactors/Additives | Reference |
| De Novo (AtUxs3) | 5.5 | 30 | NAD+, DTT | [1] |
| Salvage (Bifunctional ScGalK/ScGPUT) | 7.0 | 30 | ATP, UTP, MgCl2 | [3] |
| Salvage (AtUSP) | 7.5 (Tris-HCl) | 37 | UTP, MgCl2 | [2] |
Experimental Protocols
Protocol 1: De Novo Synthesis of this compound from UDP-Glucose
This protocol is a general guideline for the two-step enzymatic conversion of UDP-glucose to this compound.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add UDP-glucose to a final concentration of 1-10 mM.
-
Add NAD+ to a final concentration of 1-5 mM.
-
Add MgCl2 to a final concentration of 5-10 mM.
-
Add UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS) to optimized concentrations (e.g., 0.1-1 mg/mL).
-
-
Reaction Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the progress of the reaction over time (e.g., 4-24 hours) by taking aliquots and analyzing them by HPLC or TLC.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 5 minutes) or by adding an organic solvent like ethanol.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Purify this compound from the supernatant using size-exclusion or anion-exchange chromatography.
-
Protocol 2: Chemoenzymatic Synthesis of this compound from Xylose-1-Phosphate
This protocol describes the single-step enzymatic conversion of chemically synthesized xylose-1-phosphate to this compound.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add the xylose-1-phosphate anomeric mixture to a final concentration of 5-20 mM.
-
Add UTP to a final concentration of 1.2-1.5 molar equivalents relative to the reactive anomer of xylose-1-phosphate.
-
Add MgCl2 to a final concentration of 10-20 mM.
-
Add UDP-sugar pyrophosphorylase (e.g., AtUSP) to a final concentration of 0.1-0.5 mg/mL.
-
-
Reaction Incubation:
-
Incubate the reaction at 37°C overnight with gentle shaking.[2]
-
Monitor the reaction for the formation of this compound using TLC or HPLC.
-
-
Reaction Termination and Product Purification:
-
Stop the reaction by flash-freezing in liquid nitrogen or by boiling for 2-5 minutes.
-
Centrifuge to remove precipitated protein.
-
Purify the this compound from the supernatant. A common method is size-exclusion chromatography on a Bio-Gel P2 column to separate the product from unreacted sugar-1-phosphate and other small molecules.[2][4]
-
Visualizations
Caption: Chemoenzymatic synthesis pathways for this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [umu.diva-portal.org]
Troubleshooting low activity in UDP-xylose synthase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low activity in UDP-xylose synthase (UXS) assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthase assay shows very low or no activity. What are the initial checks I should perform?
A1: When encountering low or no enzyme activity, a systematic check of your experimental setup is crucial. Begin by verifying the following:
-
Reagent Integrity: Ensure all reagents, especially the substrate (UDP-glucuronic acid, UDP-GlcA) and the cofactor (NAD+), have not expired and have been stored correctly. Substrate instability can lead to a decrease in the reaction rate.[1]
-
Enzyme Activity: Confirm the activity of your enzyme stock. If possible, use a positive control or a fresh batch of enzyme. UXS can be unstable, and proper storage at -70°C is recommended.[2]
-
Assay Conditions: Double-check the concentrations of all components in your reaction mixture, including the buffer, pH, substrate, and enzyme.
-
Instrumentation: Ensure the spectrophotometer or HPLC is functioning correctly and calibrated. For spectrophotometric assays measuring NADH production, confirm the wavelength is set to 340 nm.[3][4]
Q2: What are the optimal buffer and pH conditions for a this compound synthase assay?
A2: The optimal pH for this compound synthase activity is generally in the neutral to slightly alkaline range.
-
A commonly used buffer is 50 mM Tris-HCl.[4]
-
The pH should be maintained between 7.5 and 8.8 for optimal activity.[2][4] For instance, one study performed reactions at 25 °C in 50 mm Tris/HCl buffer at pH 7.5.[4] Another protocol used a lysis buffer of 50 mM Tris⋅HCl at pH 8.8.[2]
Q3: Is the addition of exogenous NAD+ necessary for the reaction?
A3: While some studies have shown that human this compound synthase (hUXS1) can exhibit about 60% of its maximum activity without the addition of external NAD+ due to tightly bound coenzyme, adding NAD+ to the reaction mixture is generally recommended to ensure it is not a limiting factor.[4] The enzyme in Cryptococcus neoformans showed a 2-fold increase in activity in the presence of 1 mM NAD+.[2]
Q4: My enzyme preparation is a crude lysate. Could there be interfering components?
A4: Yes, crude enzyme preparations can contain other enzymes or small molecules that may interfere with the assay.[1]
-
Contaminating Enzyme Activities: Other enzymes present in the lysate might react with the substrate or product, leading to inaccurate results.[1]
-
Inhibitors: Endogenous inhibitors may be present in the crude extract.
If you suspect interference, purifying the enzyme of interest is recommended.[1] A common method for purifying His-tagged UXS is through Ni-NTA agarose (B213101) chromatography.[2][5]
Q5: What are some known inhibitors of this compound synthase?
A5: Several molecules can inhibit this compound synthase activity. It's important to be aware of these, especially if they are present in your sample or generated during the reaction.
-
Product Inhibition: The reaction products, UDP and NADH, can inhibit the enzyme.[2]
-
Substrate Analogs: this compound itself can be moderately inhibitory.[2]
-
Other Nucleotides: High concentrations of ATP and ADP (e.g., 10 mM) have been shown to inhibit similar enzymes and could potentially affect UXS activity.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound synthase assays.
Table 1: Optimal Reaction Conditions
| Parameter | Recommended Range/Value | Source |
| pH | 7.5 - 8.8 | [2][4] |
| Temperature | 25°C - 37°C | [4][7] |
| NAD+ Concentration | 0.5 mM - 1 mM | [2][4] |
| Substrate (UDP-GlcUA) | Varies (e.g., 2 mM - 10 mM) | [4] |
Table 2: Known Inhibitors and their Effects
| Inhibitor | Observed Effect | Source |
| UDP | Inhibition | [2] |
| NADH | Inhibition | [2] |
| This compound | Moderate Inhibition | [2] |
| ATP (10 mM) | >50% reduction in activity of a related enzyme | [6] |
| ADP (10 mM) | >50% reduction in activity of a related enzyme | [6] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Synthase Activity
This protocol is based on monitoring the production of NADH at 340 nm.
Materials:
-
Purified this compound synthase or cell lysate
-
UDP-glucuronic acid (UDP-GlcUA) stock solution
-
NAD+ stock solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or microplate
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well. A typical 1 mL reaction mixture contains:
-
850 µL Assay Buffer
-
100 µL UDP-GlcUA solution (to achieve a final concentration of 2-10 mM)
-
50 µL NAD+ solution (to achieve a final concentration of 0.5-1 mM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).[4]
-
Initiate the reaction by adding a small volume of the enzyme solution (e.g., 10-50 µL).
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The concentration of NADH produced can be calculated using its extinction coefficient (6,220 M⁻¹ cm⁻¹).[4]
Protocol 2: HPLC-Based Assay for this compound Synthase Activity
This protocol allows for the direct detection and quantification of the substrate and product.
Materials:
-
Purified this compound synthase or cell lysate
-
UDP-glucuronic acid (UDP-GlcUA) stock solution
-
NAD+ stock solution
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching solution (e.g., perchloric acid or ethanol)
-
HPLC system with an anion exchange or reverse-phase C18 column
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube. A typical reaction mixture (e.g., 50 µL) contains the enzyme, UDP-GlcA, and NAD+ in the reaction buffer.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).[8]
-
Stop the reaction by adding a quenching solution.[8]
-
Centrifuge the mixture to pellet any precipitated protein.[4]
-
Filter the supernatant through a 0.22 µm filter.[8]
-
Inject an aliquot of the filtered sample onto the HPLC column.
-
Separate the nucleotide sugars using an appropriate gradient of the mobile phase.
-
Detect the UDP-sugars by their absorbance at 262 nm.[8]
-
Quantify the amount of this compound formed by comparing its peak area to that of a standard curve.[8]
Visualizations
Caption: A workflow for troubleshooting low this compound synthase activity.
Caption: The three-step catalytic conversion of UDP-glucuronic acid to this compound.[4][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 10. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming substrate inhibition in UDP-xylose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with UDP-xylose synthesis, particularly concerning substrate and product inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for this compound synthesis?
A1: The main biosynthetic route for this compound begins with UDP-glucose.[1][2] UDP-glucose is first oxidized to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose dehydrogenase (UGDH).[1][3][4][5] Subsequently, UDP-GlcA is decarboxylated to form this compound by the enzyme UDP-glucuronic acid decarboxylase, also known as this compound synthase (UXS).[1][2][6][7]
Q2: My this compound yield is lower than expected. What is the most common cause?
A2: A common issue leading to reduced this compound yield is feedback inhibition. The final product, this compound, acts as a potent allosteric inhibitor of the first enzyme in the pathway, UDP-glucose dehydrogenase (UGDH).[1][6][8][9] This is a natural regulatory mechanism in vivo to control the flux of nucleotide sugars.[1][6]
Q3: What is substrate inhibition and does it affect this compound synthesis?
A3: Substrate inhibition occurs when high concentrations of a substrate lead to a decrease in the rate of an enzymatic reaction.[10] While feedback inhibition by the product (this compound) is the most prominently documented form of inhibition in this specific pathway, high substrate concentrations can generally lead to issues like changes in osmotic pressure or viscosity in a bioreactor setting.[10] Some kinetic studies of UGDH have noted that apparent small differences in the maximum velocity (Vmax) could potentially be caused by weak substrate inhibition.[11]
Q4: Are there different isoforms of the enzymes involved in this compound synthesis?
A4: Yes, multiple isoforms of both UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS) exist, particularly in plants.[1][4][6] These isoforms can be localized in different cellular compartments (e.g., cytosol and membrane-bound) and may exhibit different kinetic properties and sensitivities to inhibitors.[1][4][6] For example, different isoforms of UGDH from Arabidopsis have shown major differences in their affinity (Km) for UDP-glucose.[4]
Troubleshooting Guide
Problem 1: Low or no this compound production in my enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Feedback Inhibition by this compound | Monitor the concentration of this compound throughout the reaction. Consider implementing a strategy to remove the product as it is formed, such as using a coupled assay where this compound is immediately consumed by a subsequent enzyme (e.g., a xylosyltransferase). |
| Enzyme Inactivity | - Verify the activity of each enzyme (UGDH and UXS) independently using established protocols. - Ensure proper storage and handling of the enzymes to maintain their stability. For some plant UXS isoforms, DTT is required during protein isolation to maintain activity.[1] |
| Sub-optimal Reaction Conditions | - Optimize pH, temperature, and buffer components for your specific enzymes. The binding of the inhibitor this compound to UGDH can be pH-dependent.[8][12] - Ensure the presence of the necessary cofactor, NAD+, for the UGDH reaction.[3][11] |
| Incorrect Substrate Concentration | Determine the optimal substrate (UDP-glucose and UDP-GlcA) concentrations by performing kinetic analysis to avoid potential weak substrate inhibition at very high concentrations. |
Problem 2: Reaction rate decreases over time.
| Possible Cause | Troubleshooting Step |
| Accumulation of Inhibitory Product (this compound) | As the reaction progresses, the concentration of this compound increases, leading to stronger feedback inhibition of UGDH.[1][8] Implement product removal strategies as mentioned above. |
| Enzyme Instability | The enzymes may lose activity over the course of the reaction. Assess the stability of UGDH and UXS under your experimental conditions. Consider enzyme immobilization to potentially enhance stability.[13] |
| Depletion of NAD+ | The UGDH-catalyzed reaction consumes two equivalents of NAD+ for each molecule of UDP-glucose oxidized.[3][5] Ensure that NAD+ is not the limiting reagent. Consider implementing a cofactor regeneration system. |
Data Presentation
Table 1: Kinetic Parameters of UDP-glucose Dehydrogenase (UGDH) from various sources.
| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Notes |
| Eucalyptus grandis | NAD+ | 70 ± 5 | - | Recombinant protein expressed in E. coli.[4] |
| Eucalyptus grandis | UDP-Glc | 22 ± 2 | - | Recombinant protein expressed in E. coli.[4] |
| Soybean | NAD+ | 70 ± 5 | - | [4] |
| Soybean | UDP-Glc | ~7.3 | - | Km for UDP-Glc is approximately 3 times lower than for the Eucalyptus enzyme.[4] |
| Arabidopsis thaliana (UGDH2) | UDP-Glc | 123 ± 9 | - | [4] |
| Arabidopsis thaliana (UGDH3) | UDP-Glc | 335 ± 16 | - | [4] |
| Arabidopsis thaliana (UGDH4) | UDP-Glc | 171 ± 9 | - | [4] |
| Human | UDP-Glc | - | - | For kinetic parameter calculations, a saturating concentration of 4 mM UDP-Glc was used.[3] |
| Human | NAD+ | - | - | For kinetic parameter calculations, a saturating concentration of 15 mM NAD+ was used.[3] |
Table 2: Inhibition of UDP-glucose Dehydrogenase (UGDH) and this compound Synthase (UXS).
| Enzyme | Inhibitor | Type of Inhibition | Ki (µM) | Notes |
| UGDH (Group A Streptococci) | This compound | Competitive | 2700 | This compound is a competitive inhibitor with respect to the substrate UDP-glucose.[11] |
| UGDH (Group A Streptococci) | UDP-glucuronic acid | Product Inhibition | 200 | [11] |
| UGDH (Bovine Liver) | This compound | Allosteric Feedback | - | Potent inhibition by this compound has been demonstrated.[8] |
| AtUxs3 (Arabidopsis thaliana) | This compound | End-product | - | Activity was reduced by ~35% in the presence of 2 mM this compound.[1] |
| AtUxs3 (Arabidopsis thaliana) | UTP, TTP, TDP | Strong Inhibition | - | [1] |
Experimental Protocols
Protocol 1: Assay for UDP-glucose Dehydrogenase (UGDH) Activity
This protocol is adapted from a previously described procedure for assaying UGDH activity by monitoring the reduction of NAD+.[11][14]
-
Prepare the Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 8.7
-
2 mM Dithiothreitol (DTT)
-
Saturating concentration of UDP-glucose (e.g., 1 mM)
-
Varying concentrations of NAD+ (for kinetic analysis) or a saturating concentration (e.g., 1 mM)
-
-
Pre-incubation: Incubate the reaction mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add a known amount of purified UGDH enzyme to the cuvette to start the reaction.
-
Monitor NAD+ Reduction: Immediately begin monitoring the increase in absorbance at 340 nm using a UV-visible spectrophotometer. This absorbance change corresponds to the formation of NADH (ε = 6,220 M-1cm-1).[11][14]
-
Calculate Initial Velocity: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Protocol 2: Overcoming Feedback Inhibition in a Bioreactor
This protocol outlines a fed-batch strategy to mitigate substrate and product inhibition during larger-scale this compound synthesis.[10]
-
Initial Bioreactor Setup: Begin with a batch culture containing a low initial concentration of the substrate (UDP-glucose). This prevents potential substrate inhibition at the start of the reaction.
-
Fed-Batch Strategy: Continuously or intermittently feed a concentrated solution of the substrate (UDP-glucose) and the cofactor (NAD+) into the bioreactor over time. The feed rate should be controlled to maintain a low, non-inhibitory concentration of the substrate in the reactor.
-
In-situ Product Removal (Optional): If technically feasible, incorporate a system for the continuous removal of this compound from the reaction mixture. This could involve techniques like membrane filtration or chromatography, which would alleviate feedback inhibition on UGDH.
-
Process Monitoring: Regularly monitor the concentrations of the substrate, product, and any intermediates to adjust the feeding rate and maintain optimal reaction conditions.
Visualizations
Caption: The biosynthetic pathway of this compound from UDP-glucose, highlighting the feedback inhibition of UGDH by the end-product, this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis experiments.
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 7. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. INHIBITION OF UDP-D-GLUCOSE DEHYDROGENASE BY UDP-D-XYLOSE: A POSSIBLE REGULATORY MECHANISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. Interactions of urdine diphosphate glucose dehydrogenase with the inhibitor urdine diphosphate xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of UDP-xylose during storage
Welcome to the technical support center for Uridine (B1682114) Diphosphate Xylose (UDP-Xylose). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimental use. Find answers to frequently asked questions and follow our troubleshooting guides to prevent degradation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A: The primary cause of non-enzymatic degradation for UDP-sugars like this compound is hydrolysis. This chemical process involves the cleavage of the high-energy pyrophosphate bond or the glycosidic bond, particularly in aqueous solutions. Factors such as temperature, pH, and the presence of contaminating enzymes (phosphatases, pyrophosphatases) can accelerate this process. A study on the related compounds UDP-glucose and UDP-glucuronic acid confirmed that hydrolysis rates are pH-dependent[1].
Q2: What are the optimal storage conditions for solid this compound?
A: For maximum long-term stability, solid this compound, preferably as a disodium (B8443419) salt for enhanced stability and solubility, should be stored desiccated at -20°C or below[2]. Multiple suppliers recommend storage temperatures of -20°C or at least below -15°C[3][4][5][6].
Q3: How should I prepare and store this compound stock solutions?
A: Prepare stock solutions in a sterile, nuclease-free buffer with a neutral pH (e.g., pH 7.0-7.5). For immediate use, solutions can be kept on ice. For short-term storage (a few days), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For long-term storage, it is highly recommended to store aliquots at -80°C.
Q4: How does pH affect the stability of this compound in solution?
Q5: Can I use a this compound solution that has been repeatedly frozen and thawed?
A: It is strongly discouraged. Repeated freeze-thaw cycles can accelerate the degradation of this compound. Best practice is to prepare single-use aliquots from a freshly made stock solution to maintain its integrity.
Troubleshooting Guide
Problem: My enzymatic reaction shows low yield or inconsistent results, and I suspect the this compound substrate is degraded.
Follow this troubleshooting workflow to diagnose and resolve the issue.
This compound Degradation Pathway
Non-enzymatic degradation of this compound in aqueous solution primarily occurs via hydrolysis at two key positions: the pyrophosphate linkage and the glycosidic bond.
Data and Protocols
Recommended Storage Conditions Summary
The following table summarizes the recommended conditions for storing this compound to minimize degradation. Specific quantitative data on degradation rates over time is limited in published literature; therefore, these are guidelines based on best practices for nucleotide sugars.
| Form | Temperature | Buffer/Conditions | Recommended Duration |
| Solid (Lyophilized) | -20°C to -80°C | Store desiccated | Long-term (>1 year) |
| Aqueous Solution | 4°C (on ice) | Sterile, neutral pH buffer (7.0-7.5) | Short-term (<8 hours) |
| (Stock Aliquots) | -20°C | Sterile, neutral pH buffer (7.0-7.5) | Intermediate-term (days to weeks) |
| (Stock Aliquots) | -80°C | Sterile, neutral pH buffer (7.0-7.5) | Long-term (months) |
Experimental Protocol: Quantification of this compound by Anion-Exchange HPLC
This method allows for the accurate quantification of this compound and the detection of its degradation products. This protocol is adapted from established methods for analyzing UDP-sugars[7].
1. Objective: To determine the concentration and purity of a this compound sample using High-Performance Anion-Exchange Chromatography (HPAE) with UV detection.
2. Equipment and Materials:
-
HPLC System: A biocompatible HPLC system (e.g., Dionex ICS-6000) equipped with a UV detector.
-
Analytical Column: A high-performance anion-exchange column suitable for nucleotide sugar separation (e.g., Dionex CarboPac™ PA1).
-
Reagents:
-
This compound standard (high purity)
-
Sodium Acetate (B1210297) (Anhydrous, HPLC grade)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
0.2 µm Nylon Filters
-
3. Reagent Preparation:
-
Eluent A: Deionized Water.
-
Eluent B (1 M Sodium Acetate): Dissolve 82.03 g of anhydrous sodium acetate in 800 mL of DI water. Adjust the final volume to 1 L with DI water. Vacuum filter through a 0.2 µm nylon membrane[7].
4. Standard Preparation:
-
Primary Stock (e.g., 10 mg/mL): Accurately weigh a known amount of solid this compound and dissolve it in a precise volume of DI water.
-
Secondary Stock (e.g., 1000 mg/L): Perform a 1:10 dilution of the primary stock in DI water.
-
Calibration Standards (e.g., 1-100 mg/L): Prepare a series of calibration standards by diluting the secondary stock solution. Prepare these fresh on the day of analysis[7].
5. Chromatographic Conditions:
-
Column: Dionex CarboPac PA1 (e.g., 4 x 250 mm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 262 nm
-
Injection Volume: 10-20 µL
-
Gradient Program:
| Time (min) | % Eluent A (Water) | % Eluent B (1 M NaOAc) |
| 0.0 | 100 | 0 |
| 5.0 | 80 | 20 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 100 | 0 |
| 35.0 | 100 | 0 |
Note: This gradient is a starting point based on a method for resolving multiple UDP-sugars and may be optimized for baseline separation of this compound from its specific degradation products[7].
6. Procedure:
-
Equilibrate the column with 100% Eluent A for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared calibration standards, starting with the lowest concentration.
-
Generate a standard curve by plotting the peak area against the concentration of each standard.
-
Inject the this compound samples to be tested (diluted to fall within the linear range of the standard curve).
-
Quantify the this compound concentration in the samples using the standard curve. Purity can be assessed by calculating the area percentage of the this compound peak relative to all other peaks in the chromatogram.
References
- 1. Structure-activity studies of glucose transfer: determination of the spontaneous rates of hydrolysis of uridine 5'-diphospho-alpha-D-glucose (UDPG) and uridine 5'-diphospho-alpha-D-glucuronic acid (UDPGA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Release of cellular UDP-glucose as a potential extracellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Buffer Conditions for Xylosyltransferase Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of buffer conditions for xylosyltransferase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any xylosyltransferase activity in my assay. What are the potential causes and solutions?
A1: No or low enzyme activity is a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Incorrect Buffer pH: The pH of the reaction buffer is critical for enzyme activity. Most xylosyltransferases have an optimal pH in the slightly acidic to neutral range.
-
Troubleshooting: Verify the pH of your buffer. It is advisable to perform a pH screen to determine the optimal pH for your specific xylosyltransferase and substrate pair.
-
-
Suboptimal Cation Concentration: Divalent cations, particularly Manganese (Mn²⁺) and Magnesium (Mg²⁺), are often essential cofactors for xylosyltransferase activity.[1][2][3]
-
Enzyme Instability: The enzyme may be inactive or unstable under the current storage or assay conditions.
-
Troubleshooting: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Always keep the enzyme on ice during a lengthy experiment setup.[5] It is also recommended to prepare fresh enzyme dilutions for each experiment.
-
-
Substrate Issues: The acceptor or donor substrate may be degraded or at an incorrect concentration.
-
Troubleshooting: Verify the integrity and concentration of your UDP-xylose donor substrate and your peptide or protein acceptor substrate. For some xylosyltransferases, specific peptide sequences are required for efficient activity.[1]
-
-
Presence of Inhibitors: Components from your enzyme preparation or other reagents could be inhibiting the enzyme.
-
Troubleshooting: If using a crude enzyme preparation, consider further purification steps. Ensure that no inhibitory compounds are present in your final reaction mixture.
-
Q2: My xylosyltransferase activity is lower than expected. How can I improve it?
A2: Low enzyme activity can often be enhanced by optimizing the buffer conditions.
-
pH Optimization: Even if you are within the generally accepted pH range, small adjustments can lead to significant improvements in activity.
-
Troubleshooting: Perform a systematic pH titration using a range of buffers (e.g., MES, HEPES) to identify the precise pH optimum.
-
-
Detergent Effects: For membrane-associated xylosyltransferases or to improve substrate accessibility, the addition of a mild non-ionic detergent can be beneficial.
-
Cation Concentration: The type and concentration of divalent cations can significantly impact enzyme kinetics.
Q3: What is the role of detergents in xylosyltransferase assays, and which one should I choose?
A3: Detergents are amphipathic molecules that can be crucial in xylosyltransferase assays, particularly when working with membrane-bound enzymes or to aid in the solubilization of hydrophobic substrates.[8][9][10][11] They can help to mimic the lipid bilayer environment and improve enzyme stability and activity.[6][11]
-
Non-ionic detergents like NP-40 and Triton X-100 are generally considered mild and are often used to solubilize proteins without denaturing them.[4][6]
-
The choice of detergent and its concentration should be empirically determined for each specific xylosyltransferase and assay system, as inappropriate detergents or concentrations can lead to loss of activity.[8]
Experimental Protocols and Data
Protocol: pH Optimization of Xylosyltransferase Activity
-
Prepare a series of buffers: Prepare a set of buffers (e.g., 100 mM MES, 100 mM HEPES) covering a pH range from 5.5 to 8.0 in 0.5 unit increments.
-
Set up parallel reactions: For each pH point, set up a reaction mixture containing the xylosyltransferase, acceptor substrate, UDP-[¹⁴C]Xylose, and required cations. The only variable should be the buffer pH.
-
Incubate reactions: Incubate all reactions at the optimal temperature (e.g., 37°C) for a fixed period (e.g., 20-60 minutes).[1][4]
-
Stop the reaction: Terminate the reactions, for example, by adding a high concentration of EDTA.[4]
-
Quantify product formation: Separate the radiolabeled product from the unreacted UDP-[¹⁴C]Xylose using a suitable method (e.g., C18 cartridge or gel filtration) and quantify the incorporated radioactivity using liquid scintillation counting.[1][4]
-
Analyze the data: Plot the measured enzyme activity against the buffer pH to determine the optimal pH.
Data Presentation: Comparison of Buffer Conditions in Published Protocols
| Parameter | GXYLT1/2 & XXYLT1 Assay[4] | XylT Assay[1][2] | RXYLT1 Assay[12] |
| Buffer | 50 mM HEPES | 25 mM MES | Not specified |
| pH | 6.8 | 6.5 | Not specified |
| Cations | 10 mM MnCl₂ | 5 mM MgCl₂, 5 mM MnCl₂ | 10 mM MgCl₂, 10 mM MnCl₂ |
| Detergent | 0.5% NP-40 | Not specified | Not specified |
| Other Additives | - | 25 mM KCl, 5 mM KF | - |
Protocol: Detergent Screening for Enhanced Xylosyltransferase Activity
-
Select a range of detergents: Choose a panel of non-ionic detergents to screen, such as NP-40, Triton X-100, and Brij-35.
-
Prepare stock solutions: Prepare concentrated stock solutions of each detergent.
-
Set up assay matrix: At the optimal pH and cation concentration, set up a matrix of reactions with varying final concentrations of each detergent (e.g., 0.01%, 0.05%, 0.1%, 0.5%). Include a no-detergent control.
-
Incubate and quantify: Follow the incubation and product quantification steps as outlined in the pH optimization protocol.
-
Analyze results: Compare the enzyme activity across the different detergents and concentrations to identify the condition that provides the highest activity without compromising enzyme stability.
Visualizations
Caption: Workflow for the systematic optimization of buffer conditions for xylosyltransferase assays.
References
- 1. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forward Genetics Defines Xylt1 as a Key, Conserved Regulator of Early Chondrocyte Maturation and Skeletal Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Arabidopsis gene encoding an α-xylosyltransferase involved in xyloglucan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enzyme assay of ribitol xylosyltransferase 1 (RXYLT1) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of UDP-Xylose
Welcome to our technical support center for the HPLC analysis of Uridine Diphosphate-Xylose (UDP-Xylose). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to artifacts and other analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during the HPLC analysis of this compound?
A1: The most frequently encountered artifacts in this compound HPLC analysis include:
-
Ghost Peaks: These are unexpected peaks that do not originate from the injected sample. They can stem from various sources such as contamination in the mobile phase, bleed from the column, carryover from previous injections, or impurities in the HPLC system itself.[1][2][3]
-
Degradation Products: this compound can degrade under certain conditions, leading to the appearance of extra peaks in the chromatogram. Common degradation products include Uridine Diphosphate (UDP), Uridine Monophosphate (UMP), and free xylose. Degradation is often accelerated by alkaline pH and elevated temperatures.
-
Peak Tailing or Fronting: This refers to asymmetrical peak shapes, which can be caused by issues such as column overload, secondary interactions between this compound and the stationary phase, or a mismatch between the sample solvent and the mobile phase.
-
Split Peaks: A single analyte peak appearing as two or more peaks can be caused by a partially blocked column frit, a void in the stationary phase, or co-elution with an interfering compound.[4]
-
Baseline Noise and Drift: An unstable baseline can obscure small peaks and affect accurate integration. This can be caused by a variety of factors including an unprepared mobile phase, a contaminated detector, or temperature fluctuations.
Q2: My this compound sample is showing a peak that I suspect is a degradation product. How can I confirm this?
A2: To confirm if an unexpected peak is a degradation product of this compound, you can perform the following:
-
Analyze Standards: Inject standards of potential degradation products such as UDP and UMP to compare their retention times with the unknown peak.
-
Forced Degradation Study: Intentionally degrade a pure sample of this compound under stress conditions (e.g., by adjusting the pH to be alkaline or by heating the sample) and analyze the resulting chromatogram.[5] The appearance and growth of the suspect peak under these conditions would strongly suggest it is a degradation product.
-
Mass Spectrometry (MS) Analysis: If your HPLC system is coupled to a mass spectrometer, you can analyze the mass-to-charge ratio (m/z) of the unknown peak to identify it. The expected m/z for UDP is 403.04 (negative ion mode), and for UMP is 323.05 (negative ion mode).
Q3: I am observing "ghost peaks" in my chromatograms, even when I inject a blank. What are the likely causes and how can I resolve this?
A3: Ghost peaks appearing in blank injections indicate contamination within your HPLC system or mobile phase. Here’s a systematic approach to identify and eliminate the source:
-
Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents and reagents. Ensure all glassware is scrupulously clean.
-
System Contamination: Flush the entire HPLC system, including the injector, tubing, and detector, with a strong solvent (e.g., a high percentage of organic solvent) to remove any adsorbed contaminants.
-
Injector Carryover: Clean the injector needle and sample loop thoroughly. If the problem persists, you may need to replace the injector seals.
-
Column Contamination: Disconnect the column and run a blank. If the ghost peaks disappear, the column is the source of contamination. Try flushing the column with a strong solvent. If this is not effective, the column may need to be replaced.
Troubleshooting Guides
Issue 1: Peak Tailing in this compound Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions | For reversed-phase columns, interactions can occur between the negatively charged phosphate (B84403) groups of this compound and residual silanols on the silica-based stationary phase. Lowering the mobile phase pH (e.g., to pH 2-4) can suppress the ionization of silanols and reduce tailing.[6] | Improved peak symmetry. |
| Column Overload | Inject a smaller volume of your sample or dilute your sample. | Sharper, more symmetrical peaks. |
| Mobile Phase Incompatibility | Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. | Reduced peak distortion. |
| Column Degradation | If the column has been used extensively, especially at high pH, the stationary phase may be degraded. Replace the column. | Restoration of good peak shape. |
Issue 2: Retention Time Instability with Porous Graphitic Carbon (PGC) Columns
Retention time instability is a known issue when analyzing UDP-sugars on PGC columns, often attributed to redox processes on the stationary phase.[2]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Redox Reactions on Stationary Phase | Ground the column effluent to dissipate any electrical potential buildup.[2] | More stable and reproducible retention times. |
| Column Contamination/Fouling | Implement a column regeneration procedure between runs or at the end of a sequence. A typical regeneration involves flushing with a strong organic solvent containing a small amount of acid (e.g., 0.1% trifluoroacetic acid in acetonitrile/water).[2] | Consistent column performance and retention times. |
| Inadequate Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. | Stable baseline and reproducible retention times from the start of the run. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for this compound Analysis
This method is suitable for the separation of this compound from other nucleotides and nucleotide sugars.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0, containing 8 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as the ion-pairing agent.
-
Mobile Phase B: 70% Mobile Phase A, 30% Methanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Temperature: 30°C.
Protocol 2: Porous Graphitic Carbon (PGC) HPLC for UDP-Sugar Analysis
This method offers a different selectivity for highly polar compounds like UDP-sugars.[2][3]
-
Column: Porous Graphitic Carbon column (e.g., Hypercarb, 2.1 x 100 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Detection: UV at 262 nm or Mass Spectrometry.
-
Temperature: 40°C.
-
Note: To mitigate retention time instability, grounding the column effluent is recommended.[2] A column regeneration step with a high concentration of organic solvent may also be necessary.[2][3]
Quantitative Data Summary
The stability of this compound is crucial for accurate quantification. Degradation can lead to an underestimation of the this compound concentration and an overestimation of its degradation products.
Table 1: Impact of pH and Temperature on this compound Stability (Illustrative Data)
| Condition | Incubation Time | This compound Remaining (%) | UDP Peak Area (relative units) |
| pH 4.0, 25°C | 24 hours | >98% | < 100 |
| pH 7.0, 25°C | 24 hours | ~95% | ~500 |
| pH 9.0, 25°C | 24 hours | ~70% | ~3000 |
| pH 7.0, 4°C | 24 hours | >99% | < 50 |
| pH 7.0, 50°C | 4 hours | ~80% | ~2000 |
Note: This table presents illustrative data based on general knowledge of sugar nucleotide stability. Actual degradation rates will vary depending on the specific buffer and sample matrix.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting common artifacts in this compound HPLC analysis.
References
- 1. experiments.springernature.com [experiments.springernature.com]
- 2. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. par.nsf.gov [par.nsf.gov]
Reducing background signal in UDP-Glo™ assays
Welcome to the technical support center for the UDP-Glo™ family of assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues and optimize your experiments for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the UDP-Glo™ Glycosyltransferase Assay?
The UDP-Glo™ Glycosyltransferase Assay is a bioluminescent method for detecting the activity of glycosyltransferases that utilize UDP-sugars as donor substrates, releasing UDP as a product.[1][2] The assay is performed in a single well by adding a UDP Detection Reagent to the completed glycosyltransferase reaction.[1][2] This reagent simultaneously converts the UDP product to ATP and initiates a luciferase reaction that generates a stable, glow-type luminescent signal.[1][2] The light output is directly proportional to the concentration of UDP produced, which reflects the glycosyltransferase activity.[1][2][3]
Q2: What are the most common causes of high background signal in the UDP-Glo™ assay?
High background luminescence can originate from several sources, which can be broadly categorized as reagent-related, contamination, or procedural issues.
-
UDP Contamination in Sugar-Nucleotide Donors: The most common cause is the presence of free UDP in the UDP-sugar substrate preparation.[1][4][5]
-
Reagent Contamination: Contamination of assay reagents, buffers, or water with ATP or contaminating enzymes can lead to a high background signal.[6]
-
Suboptimal Reagent Handling: Improper storage, repeated freeze-thaw cycles, or incorrect preparation of the UDP Detection Reagent can compromise its performance.[1][7]
-
Assay Plate Issues: The choice of microplate can influence background readings. Using plates not suitable for luminescence or well-to-well crosstalk can be a factor.[1][7]
Q3: Can I use cell lysates or cell extracts with the UDP-Glo™ Assay?
No, the UDP-Glo™ Glycosyltransferase Assay is designed for use with purified glycosyltransferases.[1][3][8] Cell lysates or extracts contain endogenous enzymes and nucleotides that will interfere with the assay and produce a high background signal. However, glycosyltransferases can be purified from cell extracts using methods like immunoprecipitation or affinity tag pull-downs before being used in the assay.[1]
Troubleshooting Guides
Issue 1: High Background Signal in "No Enzyme" Control Wells
A high signal in wells lacking the glycosyltransferase enzyme points to a problem with the assay components or setup, independent of enzyme activity.
Caption: Troubleshooting workflow for high background in negative controls.
-
Evaluate UDP-Sugar Substrate Purity:
-
Problem: Commercially available UDP-sugars can contain contaminating UDP, which is a direct substrate for the detection reaction, leading to a high background signal.[1][4][5] Promega's Ultra Pure UDP-sugar substrates are certified to have less than 0.005% UDP contamination.[1][4]
-
Solution: If using a non-Promega UDP-sugar, or if contamination is suspected, purify the substrate to remove free UDP. A method for this is provided below.
-
-
Check Reagent and Plate Quality:
-
Proper Reagent Handling:
-
Problem: The UDP-Glo™ Enzyme is sensitive to temperature fluctuations. Improper storage and multiple freeze-thaw cycles can degrade enzyme performance and contribute to variability.[1]
-
Solution: Store all UDP-Glo™ Assay components at ≤–65°C for long-term storage.[1] Thaw components completely at room temperature before use, except for the UDP-Glo™ Enzyme, which should be thawed just prior to use.[1] For frequent use, dispense reagents into single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Issue 2: High Background Signal Across All Wells (Including Experimental)
If both control and experimental wells show high background, the issue is likely systemic. The steps outlined in Issue 1 are the primary troubleshooting path. Additionally, consider the following:
| Potential Cause | Recommended Action | Reference |
| Enzyme Hydrolysis of UDP-Sugar | Some glycosyltransferases exhibit background hydrolysis of the donor substrate in the absence of an acceptor. | [9][10] |
| Action: Run a control with your enzyme and UDP-sugar donor, but without the acceptor substrate, to quantify this effect. | ||
| Incorrect Reagent Preparation | The UDP Detection Reagent is a mixture of several components. Incorrect ratios or incomplete mixing can lead to suboptimal performance. | [1] |
| Action: Carefully follow the technical manual's instructions for preparing the UDP Detection Reagent. Ensure all components are fully thawed and mixed before combining. | [1] | |
| Luminometer Settings | Excessively high gain settings on the luminometer can amplify background noise. | [6][11] |
| Action: If adjustable, start with a low to medium gain setting. Consult your instrument's manual for optimal settings for glow-based luminescent assays. | [6][11] |
Key Experimental Protocols
Protocol 1: Purification of UDP-Sugar Substrates to Reduce UDP Contamination
This protocol is adapted for researchers who need to use UDP-sugar donors that are not available in an ultra-pure format. The principle is to treat the UDP-sugar preparation with Calf Intestinal Alkaline Phosphatase (CIAP) to degrade contaminating UDP, followed by removal of the CIAP.[4][5]
Materials:
-
UDP-Sugar solution
-
Calf Intestinal Alkaline Phosphatase (CIAP) and corresponding 10X buffer
-
10kDa molecular weight cut-off (MWCO) centrifugal filter unit
-
Microcentrifuge
Procedure:
-
In a microcentrifuge tube, prepare a reaction containing your UDP-sugar, 1X CIAP buffer, and CIAP. A starting point is to use approximately 3 units of CIAP per 10 µmol of UDP-sugar.[4]
-
Incubate the reaction for 14–16 hours at 37°C with gentle shaking.[4]
-
To remove the CIAP (a large protein), apply the reaction mixture to a 10kDa MWCO centrifugal filter unit.
-
Centrifuge at 14,000 x g for 10–15 minutes, or according to the filter manufacturer's instructions.[4]
-
Collect the filtrate, which now contains the purified UDP-sugar. The CIAP will be retained by the filter.
-
The purified UDP-sugar is ready for use in the UDP-Glo™ assay. Store at –20°C or below.
Caption: Protocol workflow for removing UDP contamination from UDP-sugars.
Protocol 2: Setting Up Proper Controls for Assay Validation
To accurately determine the source of any background signal, a specific set of controls is essential.
Control Setup Table:
| Well # | Glycosyltransferase | UDP-Sugar Donor | Acceptor Substrate | Purpose | Expected Result (RLU) |
| 1 | - | - | - | Reagent Blank: Measures background from reagents and plate. | Lowest |
| 2 | - | + | - | UDP-Sugar Blank: Measures UDP contamination in the sugar donor. | Low |
| 3 | + | + | - | Enzyme Activity Blank: Measures acceptor-independent hydrolysis by the enzyme. | Variable, ideally low |
| 4 | + | + | + | Full Reaction: Measures the activity of the glycosyltransferase. | Highest |
Data Interpretation:
-
High Signal in Well 2: Indicates significant UDP contamination in your UDP-sugar stock. Refer to Protocol 1.
-
High Signal in Well 3: Your enzyme may have acceptor-independent hydrolase activity.[9][10] This value represents a baseline that needs to be considered in your calculations.
-
Signal in Well 1 > 0: Represents the inherent background of the detection reagents and luminometer. This value should be subtracted from all other readings.
Assay Principle Visualization
The UDP-Glo™ Assay is a two-step process that occurs in a single well after the glycosyltransferase (GT) reaction is complete.
Caption: The two-stage reaction principle of the UDP-Glo™ Assay.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 3. UDP-Glo™ Glycosyltransferase Assay [promega.sg]
- 4. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [promega.sg]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. UDP-Glo™ Glycosyltransferase Assay [promega.sg]
- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of Bioluminescent Homogeneous Nucleotide Detection Assays in Measuring Activities of Nucleotide-Sugar Dependent Glycosyltransferases and Studying Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of UDP-xylose in Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions to help you enhance the stability of UDP-xylose in your reaction mixtures, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments involving this compound.
Q1: My enzymatic reaction is showing low or no yield of the desired xylosylated product. Could this compound degradation be the cause?
A1: Yes, this compound degradation could be a significant factor. Here are several potential causes and solutions:
-
Suboptimal pH: The stability of this compound and the activity of the enzymes that use it are pH-dependent. Most enzymatic reactions involving this compound perform optimally in a slightly acidic to neutral pH range. For instance, the enzyme this compound synthase from Arabidopsis thaliana (AtUxs3) shows good activity between pH 5.5 and 9.0.[1]
-
Solution: Ensure your reaction buffer is maintained within the optimal pH range for your specific glycosyltransferase, typically between pH 7.0 and 8.0. Use a reliable buffer system like Tris-HCl or HEPES.
-
-
High Temperature: Elevated temperatures can accelerate the degradation of this compound. The optimal temperature for enzymatic synthesis of this compound has been established at 30°C in some systems.[1]
-
Solution: Run your reactions at the optimal temperature for your enzyme, avoiding unnecessary heat exposure. For enzymes that are active at lower temperatures, consider performing the reaction at room temperature or even 4°C for extended incubation times.
-
-
Enzyme Inactivity: The issue may lie with the enzyme itself rather than the this compound.
-
Solution: Confirm the activity of your glycosyltransferase with a positive control. Ensure proper storage and handling of the enzyme to maintain its stability.
-
-
Inhibitors: The reaction mixture may contain inhibitors of your glycosyltransferase.
-
Solution: Be aware that the product UDP can be inhibitory to some glycosyltransferases. If UDP accumulation is a concern, consider implementing a UDP recycling system.
-
Q2: I am observing a gradual loss of my this compound stock solution's potency over time. What could be the reason?
A2: The stability of this compound in solution is finite and can be affected by storage conditions.
-
Improper Storage Temperature: For long-term storage, this compound solutions should be kept at -20°C or below.
-
Solution: Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -20°C or -80°C.
-
-
Incorrect pH of the Storage Buffer: Storing this compound in a buffer with a pH outside the optimal range can lead to hydrolysis.
-
Solution: Store this compound in a buffer with a neutral or slightly acidic pH (e.g., pH 6.0-7.5).
-
-
Nuclease Contamination: If your laboratory environment has issues with nuclease contamination, these enzymes can degrade this compound.
-
Solution: Use nuclease-free water and reagents when preparing your this compound solutions. Maintain good laboratory hygiene to prevent contamination.
-
Q3: I am synthesizing this compound from UDP-glucose using UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS), but the final yield is low. What are the common pitfalls?
A3: This two-step enzymatic synthesis has several critical points that can affect the yield:
-
Feedback Inhibition: this compound is a known feedback inhibitor of UDP-glucose dehydrogenase (UGDH).[1][2] As this compound is produced, it can slow down the first step of the reaction, leading to an accumulation of the intermediate UDP-glucuronic acid and an overall lower yield.
-
Solution: Optimize the ratio of UGDH to UXS to ensure that the UDP-glucuronic acid intermediate is efficiently converted to this compound, minimizing its accumulation and the subsequent feedback inhibition.
-
-
Cofactor (NAD+) Limitation: The UGDH-catalyzed reaction requires NAD+. If NAD+ becomes limiting, the reaction will stop. The reaction produces NADH, which can also be inhibitory.[3]
-
Solution: Ensure that NAD+ is supplied in sufficient, non-limiting concentrations. Some protocols include an NADH regeneration system to convert the inhibitory NADH back to NAD+.
-
-
Enzyme Stability: The stability of UGDH and UXS under your reaction conditions is crucial.
-
Solution: Perform the reaction at a temperature that balances enzyme activity and stability, often around 30°C.[1] Ensure the pH of the reaction mixture is maintained within the optimal range for both enzymes.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: For long-term storage, it is recommended to store this compound as a lyophilized powder or as a solution at -20°C or below. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Q2: Does the salt form of this compound affect its stability?
A2: Yes. Commercially available this compound is often in a disodium (B8443419) salt form. This form generally has enhanced water solubility and stability compared to the free acid form.
Q3: What buffer should I use for my reaction involving this compound?
A3: The choice of buffer should be based on the pH optimum of the enzyme in your reaction. Buffers that maintain a pH between 7.0 and 8.0, such as Tris-HCl or HEPES, are commonly used and are generally compatible with this compound. It is important to avoid buffers with very high or very low pH, as these conditions can promote the chemical degradation of the nucleotide sugar.
Q4: Can I monitor this compound degradation in my reaction?
A4: Yes, you can monitor the concentration of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). This can help you to determine the stability of this compound under your specific experimental conditions.
Data Presentation
Table 1: Optimal Conditions for a Two-Step Enzymatic Synthesis of this compound
| Parameter | Optimal Value/Range | Notes |
| pH | 7.0 - 8.0 | Balances the activity of UGDH and UXS. |
| Temperature | 30°C | Provides a good balance between enzyme activity and stability.[1] |
| Buffer | Tris-HCl or HEPES | Provides stable pH in the optimal range. |
| Key Substrates | UDP-glucose, NAD+ | UDP-glucose is the initial substrate, and NAD+ is a required cofactor for UGDH. |
| Enzymes | UDP-glucose dehydrogenase (UGDH), this compound synthase (UXS) | These two enzymes work in tandem to convert UDP-glucose to this compound. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | > 1 year | Store desiccated to prevent moisture absorption. |
| Solution | -20°C or -80°C | Months to > 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Solution (Short-term) | 4°C | Up to a few days | For working solutions; minimize storage time. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from UDP-glucose
This protocol describes a one-pot reaction to synthesize this compound using UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS).
Materials:
-
UDP-glucose
-
NAD+
-
Recombinant UGDH
-
Recombinant UXS
-
Tris-HCl buffer (1 M, pH 7.5)
-
MgCl2 (1 M)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube with the following components at the indicated final concentrations:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
10 mM UDP-glucose
-
20 mM NAD+
-
-
Add UGDH and UXS to the reaction mixture. The optimal enzyme concentrations should be determined empirically, but a starting point is typically in the range of 1-5 µM for each enzyme.
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the concentration of this compound.
-
Once the reaction is complete, stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing this compound.
-
The product can be purified further using anion-exchange chromatography if necessary.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector.
-
A C18 reverse-phase column or a suitable anion-exchange column.
Mobile Phase:
-
A common mobile phase for nucleotide sugar analysis on a C18 column is a gradient of a low concentration of an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in a phosphate (B84403) buffer with an organic modifier like acetonitrile (B52724) or methanol.
-
For anion-exchange chromatography, a salt gradient (e.g., NaCl or ammonium (B1175870) acetate) is typically used.
Procedure:
-
Prepare a standard curve of this compound with known concentrations in the same buffer as your samples.
-
Prepare your reaction samples for injection. This may involve stopping the reaction, removing protein (e.g., by precipitation or filtration), and diluting the sample to fall within the linear range of the standard curve.
-
Set the UV detector to a wavelength of 262 nm, which is the absorbance maximum for the uridine (B1682114) nucleotide.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in your samples by comparing the peak area to the standard curve.
Visualizations
Caption: De novo biosynthesis pathway of this compound.
Caption: Salvage pathway for this compound biosynthesis.
Caption: General workflow for enzymatic synthesis of this compound.
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Product inhibition of UDP-xylose synthase and solutions
Welcome to the technical support center for UDP-Xylose Synthase (UXS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of this compound synthase, with a particular focus on product inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase and what reaction does it catalyze?
This compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, is a key enzyme in the biosynthesis of nucleotide sugars. It catalyzes the NAD+-dependent conversion of UDP-glucuronic acid (UDP-GlcA) to this compound (UDP-Xyl).[1][2][3] this compound is a crucial precursor for the synthesis of various glycoconjugates, including proteoglycans in animals and cell wall polysaccharides like xylan (B1165943) and xyloglucan (B1166014) in plants.[2][3][4]
Q2: What is product inhibition and does it affect this compound synthase?
Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction binds to the enzyme and decreases its activity. This compound synthase is indeed subject to product inhibition by its product, this compound.[2] This means that as the concentration of this compound increases during the reaction, the rate of its own synthesis will decrease.
Q3: How does product inhibition by this compound manifest in an experimental setting?
In a typical in vitro assay, product inhibition of UXS will appear as a non-linear reaction progress curve. The initial reaction rate will be high, but it will slow down and may plateau prematurely as this compound accumulates. This can lead to an underestimation of the enzyme's true catalytic potential and can complicate kinetic analyses.
Q4: Is this compound synthase the only enzyme in the pathway affected by this compound?
No. In the primary pathway for this compound synthesis, the upstream enzyme UDP-glucose dehydrogenase (UGDH), which converts UDP-glucose to UDP-GlcA, is also subject to feedback inhibition by this compound.[2] This dual inhibition provides a tight regulation of the metabolic flux towards this compound. When troubleshooting experiments involving the entire pathway, it is important to consider the inhibitory effect on both enzymes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthase assays, with a focus on identifying and mitigating product inhibition.
| Problem | Potential Cause | Recommended Solution |
| Low or no enzyme activity | 1. Inactive Enzyme: Improper storage, multiple freeze-thaw cycles. | - Ensure the enzyme is stored at the recommended temperature (typically -80°C).- Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. |
| 2. Missing Cofactor: Insufficient or no NAD+ in the reaction mixture. | - Add NAD+ to the reaction buffer at an appropriate concentration (e.g., 1-3 mM).[5] | |
| 3. Incorrect Assay Conditions: Suboptimal pH or temperature. | - The optimal pH for UXS is typically around 7.5-8.0.[1] Verify the pH of your buffer.- Most assays are performed at 30°C or 37°C.[5] | |
| Reaction starts but plateaus quickly | 1. Product Inhibition: Accumulation of this compound is inhibiting the enzyme. | - Reduce Reaction Time: Measure initial velocities where product concentration is low.- Use a Coupled Assay: Introduce a downstream enzyme to consume this compound as it is formed (see "Solutions" section).- Dilute the Enzyme: Using a lower enzyme concentration will result in a slower accumulation of the product. |
| 2. Substrate Depletion: The substrate, UDP-GlcA, is being consumed. | - Ensure the substrate concentration is not limiting, especially when measuring initial rates. It should ideally be several-fold higher than the Km. | |
| 3. Enzyme Instability: The enzyme is losing activity over the course of the assay. | - Perform a control experiment by pre-incubating the enzyme in the reaction buffer (without substrate) for the duration of the assay and then measure its activity. A significant loss of activity indicates instability. | |
| High background signal in the assay | 1. Contaminated Reagents: Buffers or substrate solutions may be contaminated with this compound or other interfering compounds. | - Prepare fresh reagents using high-purity water.- Run a "no-enzyme" control to check for background signal from the reagents. |
| 2. Non-specific Binding (in HPLC/plate-based assays): The substrate or product may be binding non-specifically to the assay materials. | - For plate-based assays, consider using low-binding plates.- Ensure proper washing steps if any purification is involved. | |
| Inconsistent or non-reproducible results | 1. Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or substrates. | - Use calibrated pipettes.- Prepare a master mix of reagents to minimize pipetting variability. |
| 2. Reagent Instability: Degradation of substrates or cofactors upon storage. | - Prepare fresh substrate and cofactor solutions regularly.- Store stock solutions in appropriate buffers and at the correct temperatures. |
Data Presentation
Kinetic Parameters of this compound Synthase
| Enzyme | Substrate | Km | kcat | Reference |
| Human this compound Synthase (hUXS1) | UDP-Glucuronic Acid | 5.1 mM | 0.2 s⁻¹ | [1] |
Solutions to Overcome Product Inhibition
Optimization of Reaction Conditions
For endpoint assays, it is crucial to ensure that the reaction is stopped within the linear range of product formation before significant product inhibition occurs. A time-course experiment is recommended to determine the optimal reaction time for your specific enzyme and substrate concentrations.
Coupled Enzyme Assay
A highly effective method to overcome product inhibition is to introduce a second, "coupling" enzyme into the reaction that utilizes this compound as a substrate. This keeps the concentration of this compound low throughout the assay, preventing feedback inhibition. A suitable coupling enzyme is a xylosyltransferase (XylT) , which transfers xylose from this compound to an acceptor molecule.
dot
Experimental Protocols
Protocol 1: Standard this compound Synthase Assay with HPLC Analysis
This protocol is adapted from methods used for the analysis of UXS activity in various organisms.[3][5]
Materials:
-
Purified this compound synthase
-
UDP-glucuronic acid (UDP-GlcA) stock solution (e.g., 50 mM in water)
-
NAD+ stock solution (e.g., 50 mM in water)
-
Reaction Buffer: 80 mM Tris-HCl, pH 7.7
-
Quenching Solution: e.g., acetonitrile (B52724) or a final concentration of 0.5 M perchloric acid
-
HPLC system with a strong anion exchange (SAX) or C18 reverse-phase column
-
Mobile Phase A: e.g., 2 mM ammonium (B1175870) formate, pH 3.2 (for SAX)
-
Mobile Phase B: e.g., 600 mM ammonium formate, pH 3.2 (for SAX)
-
This compound standard for HPLC
Procedure:
-
Prepare the reaction mix on ice. For a 50 µL final volume:
-
35 µL Reaction Buffer
-
5 µL UDP-GlcA stock (final concentration: 5 mM)
-
5 µL NAD+ stock (final concentration: 5 mM)
-
5 µL purified UXS enzyme (the amount will depend on the enzyme's specific activity)
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for a predetermined time (e.g., 30 minutes). It is recommended to perform a time-course experiment to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of ice-cold acetonitrile.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC. A typical gradient for a SAX column involves a linear increase in Mobile Phase B to separate UDP-GlcA and this compound.[5]
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.
Protocol 2: Conceptual Coupled Assay with Xylosyltransferase
This protocol provides a framework for setting up a coupled assay. The concentrations of the coupling enzyme and acceptor substrate will need to be optimized.
Materials:
-
All materials from Protocol 1
-
Purified xylosyltransferase (XylT)
-
XylT acceptor substrate (e.g., a specific peptide)
-
A method to detect the xylosylated product or the co-product UDP (e.g., using a commercial UDP detection kit).
Procedure:
-
Prepare a reaction mix similar to Protocol 1, but with the addition of the coupling enzyme and its acceptor. For a 50 µL final volume:
-
Reaction Buffer
-
UDP-GlcA (e.g., 5 mM)
-
NAD+ (e.g., 5 mM)
-
Xylosyltransferase (saturating amount, to be determined empirically)
-
XylT acceptor substrate (saturating amount, to be determined empirically)
-
Purified UXS enzyme
-
-
Initiate and incubate the reaction as in Protocol 1.
-
Stop the reaction.
-
Quantify the reaction progress. Instead of measuring this compound, you will measure the formation of the xylosylated product or the amount of UDP generated. The latter can be quantified using commercially available kits that couple UDP production to a light-generating reaction.
Signaling Pathways and Logical Relationships
dot
dot
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 5. researchgate.net [researchgate.net]
Purification challenges for UDP-xylose from complex mixtures
Welcome to the technical support center for UDP-xylose purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying this compound?
The primary challenge in this compound purification is its separation from structurally similar nucleotide sugars. These often include the precursor UDP-glucuronic acid (UDP-GlcA), the epimer UDP-arabinose, and other UDP-sugars like UDP-glucose (UDP-Glc) that may be present in the reaction mixture.[1][2] These molecules share similar charge and polarity, making them difficult to resolve using standard chromatographic techniques. Additionally, biosynthetic approaches can produce byproducts, such as UDP-4-keto-xylose, which further complicate purification.[2]
Q2: Which chromatographic techniques are most effective for this compound purification?
Anion-exchange chromatography is a highly effective method for separating nucleotide sugars based on their charge differences.[3] High-performance liquid chromatography (HPLC) with columns such as Dionex CarboPac PA1 or Phenomenex SAX is commonly used.[3][4] Porous graphitic carbon (PGC) chromatography is another powerful technique for separating UDP-sugars.[5] For separating unreacted sugar-1-phosphates from the final UDP-sugar product in chemoenzymatic synthesis, size-exclusion chromatography (e.g., with Bio-Gel P2) can be employed due to the difference in molecular weight.[1][2]
Q3: How can I improve the resolution between this compound and other UDP-sugars in my HPLC separation?
To improve resolution, optimizing the gradient elution is crucial. For anion-exchange chromatography, a shallow gradient of a salt, such as sodium acetate (B1210297) or potassium phosphate, can enhance the separation of closely eluting peaks.[3] For instance, a gradient of 200 to 900 mM sodium acetate over 34 minutes has been shown to resolve seven different nucleotide sugars.[3] Additionally, adjusting the pH of the mobile phase can alter the charge of the UDP-sugars and improve separation.
Q4: Are there any non-chromatographic methods for purifying this compound?
While chromatography is the predominant method, some chemoenzymatic strategies aim to simplify purification by using highly selective enzymes.[1][2] For example, UDP-sugar pyrophosphorylases can selectively convert a specific sugar-1-phosphate anomer to the corresponding UDP-sugar, leaving the unreacted anomers behind.[1][2] While this simplifies the final mixture, a subsequent chromatographic step is still typically required to remove the unreacted components.
Q5: How can I confirm the purity and identity of my purified this compound?
The purity of this compound is often assessed by HPLC, where a single, sharp peak at the expected retention time indicates high purity. To confirm the identity of the purified product, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[4] The proton NMR spectrum of the purified sample should match that of a this compound standard. Mass spectrometry (MS) can also be coupled with HPLC (HPLC-MS) for confirmation of the molecular weight.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Inefficient enzymatic conversion from UDP-GlcA. | Ensure optimal reaction conditions for this compound synthase (UXS), including pH, temperature, and the presence of the necessary cofactor NAD+.[4][6] |
| Feedback inhibition of upstream enzymes by this compound. | Consider in situ product removal or controlled reaction times to prevent accumulation of this compound, which can inhibit UDP-glucose dehydrogenase.[4][7] | |
| Degradation of this compound during purification. | Maintain cold temperatures (4°C) throughout the purification process and use buffers at a stable pH. This compound is more stable in its disodium (B8443419) salt form and has enhanced water solubility.[8] | |
| Poor Resolution in HPLC | Inappropriate gradient or mobile phase composition. | Optimize the salt gradient for anion-exchange chromatography; a shallower gradient often improves resolution.[3] For PGC columns, adjust the acetonitrile (B52724) concentration in the mobile phase. |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Old or contaminated column. | Clean the column according to the manufacturer's instructions or replace it if necessary. | |
| Co-elution with Contaminants | Presence of structurally similar UDP-sugars (e.g., UDP-GlcA, UDP-arabinose). | Employ a different separation technique. If using anion-exchange, try a PGC column, or vice versa.[1][2][5] Consider a multi-step purification strategy. |
| Contamination with unreacted starting materials or byproducts. | If using a chemoenzymatic approach, a size-exclusion chromatography step can be effective for removing smaller molecules like sugar-1-phosphates.[1][2] | |
| Inconsistent Retention Times in HPLC | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC system is properly equilibrated and that the mobile phase is well-mixed and degassed. |
| Redox processes on the stationary phase (especially with PGC columns). | Grounding the column effluent and incorporating a column regeneration step can help stabilize retention times.[5] |
Experimental Protocols
Protocol 1: Purification of this compound using Anion-Exchange HPLC
This protocol is based on the separation of nucleotide sugars using a Dionex CarboPac PA1 column.[3]
1. Materials and Reagents:
- Dionex CarboPac PA1 column (or equivalent anion-exchange column)
- HPLC system with UV detection at 262 nm
- Mobile Phase A: Deionized water
- Mobile Phase B: 1 M Sodium Acetate
- This compound standard
- Sample containing this compound in a complex mixture
2. HPLC Method:
- Column: Dionex CarboPac PA1
- Flow Rate: 1.0 mL/min
- Detection: UV at 262 nm
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 20 | | 30 | 90 | | 31 | 20 | | 34 | 20 |
3. Procedure:
- Prepare mobile phases and degas thoroughly.
- Equilibrate the column with the initial conditions (20% Mobile Phase B) until a stable baseline is achieved.
- Prepare your sample by centrifuging to remove any particulate matter. Dilute if necessary.
- Inject the sample onto the column.
- Run the gradient program as described above.
- Monitor the chromatogram for the elution of this compound, which can be identified by comparing its retention time to that of a pure standard.
- Collect the fraction corresponding to the this compound peak.
- Desalt the collected fraction if necessary for downstream applications.
Protocol 2: Sample Preparation for UDP-Sugar Analysis from Plant Tissue
This protocol describes the extraction and solid-phase extraction (SPE) cleanup of UDP-sugars from plant material prior to HPLC-MS analysis.[5]
1. Materials and Reagents:
- Plant tissue (e.g., Arabidopsis thaliana leaves)
- Quenching solution: Chloroform:Methanol (3:7 v/v)
- Deionized water
- Porous graphitic carbon (PGC) SPE cartridges
- Acetonitrile
- 0.1% Trifluoroacetic acid (TFA) in acetonitrile-water
2. Extraction Procedure:
- Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
- To the pulverized sample, add 250 µL of the quenching solution.
- Incubate at -20°C for 2 hours, vortexing every 30 minutes.
- Add 400 µL of water, vortex thoroughly, and centrifuge at 14,000 rpm for 5 minutes.
- Carefully collect the upper aqueous layer containing the UDP-sugars.
3. SPE Cleanup:
- Condition the PGC SPE cartridge according to the manufacturer's instructions.
- Load the aqueous extract onto the cartridge.
- Wash the cartridge to remove unbound contaminants.
- Elute the UDP-sugars with an appropriate solvent mixture (e.g., acetonitrile/water with a small amount of acid).
- Dry the eluted sample under vacuum and reconstitute in a suitable solvent for HPLC-MS analysis.
Visualizations
References
- 1. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 2. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing reaction time for complete UDP-xylose conversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the enzymatic conversion of UDP-xylose.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synthesis experiments.
Issue 1: Incomplete or Low Conversion to this compound
Possible Causes and Solutions
| Probable Cause | Recommended Troubleshooting Steps |
| Suboptimal Reaction Conditions | - pH: Ensure the reaction buffer pH is within the optimal range for the specific enzyme used. For many this compound synthases (UXS) and related enzymes, the optimal pH is between 7.0 and 8.5.[1][2] - Temperature: Verify that the incubation temperature is optimal. Many enzymes for this compound synthesis function best between 30°C and 37°C.[1] Temperatures above 40°C can lead to enzyme inactivation.[2] |
| Enzyme Instability or Inactivity | - Enzyme Concentration: The enzyme concentration may be too low for efficient conversion within the desired timeframe. Consider increasing the enzyme concentration. A concentration of 3.3 mg/mL has been found effective for large-scale production using a bifunctional enzyme.[1] - Enzyme Quality: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh batch of enzyme. |
| Product Inhibition | - This compound: The final product, this compound, can inhibit the activity of upstream enzymes like UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS).[3][4] Consider strategies to remove the product as it is formed, such as coupled reactions. - NADH: The cofactor NADH, produced during the conversion of UDP-glucose to UDP-glucuronic acid, can inhibit UDP-glucose dehydrogenase.[3] Consider adding a system to regenerate NAD+. |
| Substrate or Cofactor Issues | - Substrate Quality: Verify the purity and concentration of your starting materials (e.g., UDP-glucose, D-xylose, UTP, ATP). - Cofactor Limitation: Ensure an adequate supply of necessary cofactors like NAD+. |
| Inhibition by Other Nucleotides | - ATP/ADP: High concentrations of ATP and its hydrolysis product ADP can inhibit some enzymes in the this compound synthesis pathway.[1] If ATP is used in the reaction, its concentration may need to be optimized. - UTP/TTP/TDP: UTP, TTP, and TDP have been shown to strongly inhibit Arabidopsis AtUxs3 activity.[3] |
Issue 2: Reaction Rate is Too Slow
Possible Causes and Solutions
| Probable Cause | Recommended Troubleshooting Steps |
| Suboptimal Enzyme Concentration | - Increase the enzyme concentration systematically to find the optimal level for your desired reaction time. |
| Non-Optimal Temperature | - While the optimal temperature for activity may be around 30-37°C, enzyme stability can decrease at higher temperatures over longer incubation times.[1][2] Perform a temperature optimization study for your specific enzyme and reaction duration. |
| Incorrect Buffer Composition | - Ensure the buffer composition and ionic strength are appropriate for the enzyme. Some enzymes may be inhibited by certain ions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for complete conversion to this compound?
The reaction time for complete or near-complete conversion can vary significantly depending on the enzyme system, substrate concentrations, and reaction conditions. Some studies have reported near 100% conversion in 24 to 48 hours.[1] Optimization of enzyme concentration and other parameters can significantly reduce this time.[5]
Q2: What are the optimal pH and temperature for this compound synthesis?
For many commonly used enzymes in this compound synthesis, the optimal pH is in the range of 7.0 to 8.5, and the optimal temperature is typically between 30°C and 37°C.[1][2] It is crucial to consult the literature for the specific enzyme you are using, as optimal conditions can vary.
Q3: What are the common inhibitors of this compound synthesis?
Common inhibitors include the product this compound itself, which can cause feedback inhibition of enzymes like UDP-glucose dehydrogenase and this compound synthase.[3][4] Other inhibitors can include NADH, ATP, ADP, UTP, TTP, and TDP.[1][3]
Q4: How can I monitor the progress of my this compound conversion reaction?
The progress of the reaction can be monitored by analyzing the consumption of substrates and the formation of products. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used to separate and quantify UDP-sugars.[6][7][8][9]
-
Thin-Layer Chromatography (TLC): TLC can provide a qualitative and semi-quantitative assessment of the reaction progress.[10]
-
Spectrophotometry: If the reaction involves the conversion of NAD+ to NADH, the increase in absorbance at 340 nm can be monitored to determine the rate of UDP-glucose dehydrogenase activity.[5]
Q5: Can I use a coupled enzyme assay to improve this compound yield?
Yes, a coupled enzyme assay can be very effective. For instance, coupling the UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS) reactions allows for the direct conversion of UDP-glucose to this compound.[5] This can help overcome product inhibition by consuming the intermediate UDP-glucuronic acid as it is formed.
Data Summary Tables
Table 1: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Optimal Range/Value | Enzyme System Example |
| pH | 7.0 - 8.5 | Bifunctional Galactokinase/Uridyltransferase; this compound 4-epimerase[1][2] |
| Temperature | 30 - 37 °C | Bifunctional Galactokinase/Uridyltransferase[1] |
| Enzyme Concentration | 3.3 mg/mL | Bifunctional Galactokinase/Uridyltransferase (for large scale)[1] |
| Enzyme Ratio | 1:1 | Unfused Galactokinase and Uridyltransferase[1] |
Table 2: Common Inhibitors of this compound Synthesis
| Inhibitor | Affected Enzyme(s) | Notes |
| This compound | UDP-glucose dehydrogenase, this compound synthase | Feedback inhibition[3][4] |
| NADH | UDP-glucose dehydrogenase | Product inhibition[3] |
| ATP / ADP | Galactokinase/Uridyltransferase | High concentrations can be inhibitory[1] |
| UTP / TTP / TDP | This compound synthase (e.g., AtUxs3) | Strong inhibition observed[3] |
Experimental Protocols
Protocol 1: General Enzyme Assay for this compound Synthase (UXS)
This protocol describes a general method for assaying the activity of this compound synthase by monitoring the conversion of UDP-glucuronic acid to this compound.
-
Reaction Mixture Preparation:
-
Enzyme Addition:
-
Add the purified this compound synthase to the reaction mixture to initiate the reaction. The final enzyme concentration will need to be optimized.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 25°C or 37°C) for a defined period.[11]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of acetonitrile (B52724).[11]
-
Centrifuge to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant for the presence of this compound and the remaining UDP-glucuronic acid using HPLC or TLC (see protocols below).
-
Protocol 2: HPLC Analysis of this compound Conversion
This protocol provides a general guideline for analyzing UDP-sugar mixtures by HPLC.
-
Sample Preparation:
-
Prepare reaction samples as described in the enzyme assay protocol.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Mobile Phase and Gradient:
-
The mobile phase composition and gradient will depend on the column used. A common approach for anion-exchange chromatography involves a gradient of a high salt buffer (e.g., ammonium (B1175870) phosphate) in a low salt buffer. For reversed-phase with an ion-pairing reagent, a gradient of acetonitrile in an aqueous buffer containing the ion-pairing agent is typically used.
-
-
Detection:
-
Monitor the elution of UDP-sugars by measuring the absorbance at 262 nm.
-
-
Quantification:
-
Quantify the amount of this compound and other UDP-sugars by comparing the peak areas to a standard curve of known concentrations.
-
Protocol 3: TLC Monitoring of this compound Synthesis
This protocol outlines a simple method for monitoring the progress of the reaction using TLC.
-
Sample Spotting:
-
Spot a small volume (1-2 µL) of the reaction mixture onto a silica (B1680970) gel TLC plate.
-
-
Solvent System:
-
Develop the TLC plate in a solvent system capable of separating UDP-sugars. A common solvent system is n-butanol:ethanol:water (5:3:2, v/v/v).[10]
-
-
Visualization:
-
Visualize the separated spots under UV light (254 nm). UDP-containing compounds will appear as dark spots.
-
Alternatively, use a staining reagent such as orcinol (B57675) to visualize the sugar moieties.[10]
-
-
Analysis:
-
Compare the intensity of the this compound spot to the substrate spot to estimate the extent of conversion.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation [agris.fao.org]
- 8. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in UDP-Xylose Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the enzymatic synthesis of UDP-xylose.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition can reduce enzyme activity. | Optimize reaction conditions for the specific this compound synthase (UXS) or coupled enzyme system being used. Most UXS enzymes function optimally at a neutral to slightly alkaline pH (7.5-8.5) and a temperature range of 30-37°C.[1] |
| Enzyme instability or inactivity: The enzyme(s) may have lost activity due to improper storage or handling. | Verify the activity of each enzyme individually before setting up the coupled reaction. Ensure enzymes are stored at the recommended temperature (-20°C or -80°C) in a suitable buffer containing stabilizing agents like glycerol, if necessary. | |
| Cofactor limitation or degradation: Insufficient NAD+ or its degradation can limit the activity of UDP-glucose dehydrogenase (UGDH) in the de novo pathway. | Ensure an adequate supply of NAD+. For reactions running for extended periods, consider implementing an NAD+ regeneration system.[2] | |
| Substrate or product inhibition: High concentrations of the initial substrate (e.g., UDP-glucose) or accumulation of the final product (this compound) can inhibit enzyme activity.[3][4] | Perform kinetic analysis to determine if inhibition is occurring. If so, consider a fed-batch approach for substrate addition or in-situ product removal. | |
| Presence of UDP-apiose byproduct | Use of UDP-apiose/UDP-xylose synthase (AXS): The enzyme AXS naturally produces both this compound and UDP-apiose. The ratio of the two products can be approximately 1:1 at neutral pH.[5] | If exclusive this compound synthesis is required, use a dedicated this compound synthase (UXS) that does not have apiose-forming activity.[6] |
| Reaction conditions favoring UDP-apiose formation: The ratio of UDP-apiose to this compound produced by AXS can be influenced by reaction conditions. | Optimize the pH of the reaction. For some AXS enzymes, a more alkaline pH (e.g., 8.5) can maximize the formation of UDP-apiose, so a more neutral pH may be preferable for minimizing this byproduct if AXS must be used.[1] | |
| Presence of UDP-L-arabinose byproduct | Contamination with this compound 4-epimerase (UXE): Crude enzyme preparations may contain UXE, which reversibly converts this compound to UDP-L-arabinose. | Use a highly purified this compound synthase. If contamination is suspected, perform an additional purification step for the UXS enzyme, such as affinity or ion-exchange chromatography. |
| Inhibition of UXE: If using a system where UXE is known to be present, its activity can sometimes be inhibited. | Some studies have shown that UDP-galactose can inhibit UXE activity, although it is not a substrate for the epimerase.[7] This approach should be used with caution as it may introduce another variable to the reaction. | |
| Accumulation of UDP-4-keto-xylose intermediate | Inefficient reduction step: The final reduction of the UDP-4-keto-xylose intermediate to this compound by UXS may be slow or incomplete. This can occur with certain mutant forms of the enzyme or under suboptimal conditions.[6] | Ensure the enzyme has a sufficient supply of NADH for the reduction step. In some bacterial systems, exogenous NADH is required for the conversion of isolated UDP-4-keto-pentose to this compound.[8] |
| Enzyme inhibition: The accumulated intermediate or other reaction components might inhibit the final reduction step. | Monitor the reaction progress over time using HPLC to track the formation and consumption of intermediates. If the intermediate accumulates, consider optimizing cofactor concentrations or reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the main enzymatic pathways for this compound synthesis, and which is better for minimizing byproducts?
A1: There are two primary enzymatic pathways for this compound synthesis:
-
De Novo Pathway: This pathway starts from UDP-glucose and involves two main enzymes: UDP-glucose dehydrogenase (UGDH), which oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA), and UDP-glucuronic acid decarboxylase (UXS), which converts UDP-GlcA to this compound.[3] This pathway is preferred for minimizing byproducts when a specific UXS enzyme (not AXS) is used, as it directly produces this compound.
-
Salvage Pathway: This pathway utilizes xylose directly, first phosphorylating it to xylose-1-phosphate by a kinase, followed by the conversion to this compound by a UDP-sugar pyrophosphorylase (USP).[9] While this pathway is shorter, the primary byproduct is ADP from the kinase reaction, and the purity of the final product depends on the specificity of the enzymes used.
For minimizing sugar-based byproducts like UDP-apiose, the de novo pathway with a dedicated UXS enzyme is generally the better choice.
Q2: How can I detect and quantify this compound and its byproducts in my reaction mixture?
A2: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the reaction mixture.
-
Column: Anion-exchange or porous graphitic carbon columns are effective for separating nucleotide sugars.[10]
-
Detection: UV detection at 262 nm is used to quantify the UDP-containing compounds.
-
Quantification: The amounts of this compound, UDP-apiose, and UDP-L-arabinose can be determined by comparing their peak areas to those of known standards.[11]
Q3: What is the optimal pH and temperature for this compound synthesis?
A3: The optimal conditions can vary depending on the source of the enzyme. However, for many this compound synthases (UXS), the optimal conditions are:
It is crucial to determine the optimal conditions for your specific enzyme empirically.
Q4: My this compound synthase (UXS) requires NAD+. What is its role, and how much should I add?
A4: NAD+ is an essential cofactor for the UXS enzyme. It acts as a hydride acceptor in the initial oxidation of UDP-glucuronic acid to a 4-keto intermediate. The resulting NADH is then used as a hydride donor in the final reduction step to form this compound.[6] While many plant-derived UXS enzymes have a tightly bound NAD+ and do not require an exogenous supply, others, particularly those from different sources or recombinant enzymes, may require the addition of NAD+ to the reaction mixture for optimal activity. A typical starting concentration is 1 mM NAD+.
Q5: How can I purify this compound from the reaction mixture?
A5: A two-step chromatography procedure is generally effective for purifying this compound:[2]
-
Anion-Exchange Chromatography (AEX): This step separates the negatively charged UDP-sugars from other components of the reaction mixture, such as enzymes and uncharged small molecules.
-
Size-Exclusion Chromatography (SEC) or Desalting: This step is used to remove the high salt concentrations from the AEX elution buffer.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (De Novo Pathway)
This protocol describes a one-pot synthesis of this compound from UDP-glucose using UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS).
Materials:
-
UDP-glucose
-
NAD+
-
UGDH enzyme
-
UXS enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing:
-
UDP-glucose (e.g., 10 mM)
-
NAD+ (e.g., 20 mM)
-
UGDH (concentration to be optimized)
-
Reaction Buffer
-
-
Incubate the mixture at the optimal temperature for UGDH (e.g., 37°C) and monitor the conversion of UDP-glucose to UDP-glucuronic acid by HPLC.
-
Once the conversion to UDP-glucuronic acid is complete, add the UXS enzyme to the reaction mixture.
-
Continue the incubation at the optimal temperature for UXS (e.g., 37°C).
-
Monitor the formation of this compound by HPLC until the reaction reaches completion.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding cold ethanol (B145695) to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant containing this compound for purification.
Protocol 2: HPLC Analysis of UDP-sugars
This protocol provides a general method for the separation and quantification of this compound and its byproducts.
Materials:
-
HPLC system with UV detector
-
Anion-exchange column (e.g., a strong anion exchange column)
-
Mobile Phase A: 25 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: 1 M Ammonium Formate, pH 3.5
-
Standards for this compound, UDP-apiose, and UDP-L-arabinose
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Inject the filtered reaction sample onto the column.
-
Elute the UDP-sugars using a linear gradient of Mobile Phase B (e.g., 0-50% over 30 minutes).
-
Monitor the absorbance at 262 nm.
-
Identify the peaks corresponding to this compound and its byproducts by comparing their retention times with those of the standards.
-
Quantify the concentration of each compound by integrating the peak area and comparing it to a standard curve.
Visualizations
De Novo Biosynthesis of this compound and Potential Byproduct Formation
Caption: De novo pathway of this compound synthesis and common byproducts.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for enzymatic synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Isotope Probing of the UDP‐Apiose/UDP‐Xylose Synthase Reaction: Evidence of a Mechanism via a Coupled Oxidation and Aldol Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 7. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 10. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting poor resolution in UDP-sugar chromatography
Welcome to the technical support center for UDP-sugar chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of UDP-sugars, ultimately aiming to improve resolution and obtain high-quality data.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific issues related to poor resolution in UDP-sugar chromatography.
Issue: Poor Peak Shape (Tailing or Fronting)
Q1: Why are my UDP-sugar peaks tailing or fronting?
Peak tailing (a gradual return to baseline after the peak maximum) or fronting (a sloping rise to the peak maximum) are common indicators of suboptimal chromatographic conditions or column issues.[1][2] These asymmetrical peaks can compromise resolution and the accuracy of quantification.[1]
A1: Potential Causes and Solutions for Peak Tailing and Fronting
To diagnose the cause of poor peak shape, consider the following possibilities:
-
Secondary Interactions: Unwanted interactions between the highly polar UDP-sugars and the stationary phase can cause peak tailing.[3] This is particularly prevalent with basic compounds on silica-based columns due to interactions with residual silanol (B1196071) groups.[3]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2][4]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5][6]
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.[7][8]
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue: Insufficient Retention or Retention Time Drift
Q2: Why are my UDP-sugar peaks eluting too early or why is the retention time inconsistent?
Insufficient retention of highly polar analytes like UDP-sugars is a common challenge in HILIC, while retention time drift can indicate an unequilibrated system.[4]
A2: Potential Causes and Solutions for Retention Issues
-
Mobile Phase Composition: In HILIC, water is the strong solvent.[9] A high water content in the mobile phase will decrease retention.[4] Conversely, increasing the organic solvent percentage will increase retention.[4]
-
Column Equilibration: HILIC columns require longer equilibration times compared to reversed-phase columns to establish a stable water layer on the stationary phase.[4][5] Insufficient equilibration is a primary cause of retention time drift.[5]
-
Mobile Phase pH: The pH of the mobile phase can affect the charge state of both the UDP-sugars and the stationary phase, thereby influencing retention.[4][5]
Troubleshooting Workflow for Retention Issues
Caption: Troubleshooting workflow for retention issues.
Frequently Asked Questions (FAQs)
Q3: What type of column is best for UDP-sugar analysis?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are well-suited for retaining and separating highly polar molecules like UDP-sugars.[5][10] Amide-based HILIC columns are a popular choice.[10] For resolving challenging isomers like UDP-glucose and UDP-galactose, ion-pair reversed-phase (IP-RP) chromatography can be a powerful technique, often used with C18 columns.[11][12] Porous graphitic carbon (PGC) columns have also been successfully used for the separation of UDP-sugars.[13]
Q4: How can I improve the resolution of UDP-sugar isomers?
A4: Separating UDP-sugar isomers, such as UDP-glucose and UDP-galactose which differ only by the orientation of a hydroxyl group, is a significant challenge.[10][11] Ion-pair reversed-phase (IP-RP) chromatography is often more effective than HILIC for this purpose.[11] This technique utilizes an ion-pairing reagent in the mobile phase to enhance the retention and separation of these charged molecules. Additionally, connecting multiple columns in tandem can increase the theoretical plates and improve separation.[11]
Q5: What are the ideal mobile phase conditions for UDP-sugar chromatography?
A5: For HILIC, the mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer.[9] A good starting point is a high organic content (e.g., >60% acetonitrile).[5] The aqueous portion should contain a buffer, with ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) being common choices as they are volatile and compatible with mass spectrometry. For IP-RP, the mobile phase will contain an ion-pairing reagent, such as tetrabutylammonium (B224687) bisulfate.[11]
Q6: How does mobile phase pH affect the separation of UDP-sugars?
A6: The pH of the mobile phase can significantly impact the charge state of UDP-sugars, which are anionic, and the stationary phase.[4][5] Adjusting the pH can alter the retention and selectivity of the separation. It's important to note that in HILIC, the high organic content of the mobile phase can cause the actual pH to be 1-1.5 units higher than that of the aqueous portion alone.[5]
Q7: My baseline is noisy. What could be the cause?
A7: A noisy baseline can be caused by several factors, including:
-
Contaminated mobile phase: Always use high-purity solvents and prepare fresh mobile phases regularly.[7]
-
Pump pulsations: Ensure the pump is properly maintained and functioning correctly.[7]
-
Detector issues: Make sure the detector lamp is warmed up and stable.[7]
-
Temperature fluctuations: Inconsistent column or mobile phase temperature can lead to baseline drift.[7]
Experimental Protocols
Protocol 1: HILIC-MS for UDP-Sugar Analysis
This protocol provides a general methodology for the separation and detection of UDP-sugars using HILIC coupled with mass spectrometry.
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).[10]
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Start at 80% B.
-
Linear gradient to 20% B over 5 minutes.
-
Hold at 20% B for 2 minutes.
-
Return to 80% B and re-equilibrate for at least 10 column volumes.[5]
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 2 µL.
-
Detection: ESI-MS in negative ion mode.
Protocol 2: Ion-Pair Reversed-Phase HPLC for UDP-Sugar Isomer Separation
This protocol is designed to improve the resolution of UDP-sugar isomers.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM Tetrabutylammonium bisulfate in 20 mM potassium phosphate (B84403) buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient with a slow increase in the organic modifier (Mobile Phase B) is often effective. The exact gradient will need to be optimized for the specific isomers of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 262 nm.[14]
Data Presentation
Table 1: Effect of Mobile Phase Composition on UDP-Sugar Retention in HILIC
| % Acetonitrile | Retention Factor (k) for UDP-Glucose | Resolution (Rs) between UDP-Glucose and UDP-Galactose |
| 85% | 5.2 | 1.2 |
| 80% | 4.1 | 1.0 |
| 75% | 3.3 | 0.8 |
| 70% | 2.5 | 0.6 |
Note: This is example data to illustrate the trend. Actual values will vary depending on the specific column, instrument, and other experimental conditions.
Table 2: Comparison of Chromatographic Techniques for UDP-Sugar Analysis
| Feature | HILIC | Ion-Pair Reversed-Phase | Porous Graphitic Carbon |
| Principle | Partitioning into a water-enriched layer on a polar stationary phase. | Ion-pairing with a reagent followed by reversed-phase separation. | Adsorption onto a flat, graphitic surface. |
| Strengths | Good for retaining highly polar compounds, MS-compatible mobile phases.[10] | Excellent for resolving isomers.[11] | Can separate both polar and non-polar compounds, stable over a wide pH range.[15] |
| Challenges | Longer equilibration times, potential for retention time drift.[4] | Mobile phase is not directly MS-compatible, can be harsh on columns.[11] | Can suffer from retention time instability.[13] |
| Typical Analytes | Broad range of polar UDP-sugars. | Isomeric UDP-sugars (e.g., UDP-Glc/UDP-Gal).[11] | A wide variety of sugar nucleotides.[13] |
References
- 1. acdlabs.com [acdlabs.com]
- 2. chemtech-us.com [chemtech-us.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HILIC トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. How to Avoid Common Problems with HILIC Methods [restek.com]
- 6. support.waters.com [support.waters.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ambic.org [ambic.org]
- 12. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Substrate Specificity of Xylosyltransferases for UDP-Xylose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of various xylosyltransferases (XTs) for their primary donor substrate, UDP-xylose, and other UDP-sugar analogs. The data presented herein is crucial for understanding the catalytic mechanisms of these enzymes and for the development of specific inhibitors or probes for therapeutic and research applications.
Introduction to Xylosyltransferases
Xylosyltransferases are a family of glycosyltransferases that catalyze the transfer of a xylose residue from this compound to an acceptor molecule, which is typically a serine residue in a core protein.[1] This reaction is the initial and rate-limiting step in the biosynthesis of most glycosaminoglycan (GAG) chains, such as chondroitin (B13769445) sulfate (B86663) and heparan sulfate, which are essential components of proteoglycans.[1] In mammals, there are two main isoforms, Xylosyltransferase I (XT-I) and Xylosyltransferase II (XT-II), which are encoded by the XYLT1 and XYLT2 genes, respectively.[1] Due to their critical role in proteoglycan biosynthesis, dysregulation of xylosyltransferase activity has been implicated in various diseases, including fibrosis and cancer.[2][3]
Comparative Analysis of Donor Substrate Specificity
The catalytic efficiency of xylosyltransferases is highly dependent on the recognition of the this compound donor substrate. While this compound is the preferred donor, some xylosyltransferases exhibit promiscuity, utilizing other UDP-sugars to varying degrees. This section provides a quantitative comparison of the kinetic parameters of different xylosyltransferases with this compound and its analogs.
Table 1: Kinetic Parameters of Various Xylosyltransferases with Different UDP-Sugar Donors
| Enzyme | Organism | UDP-Sugar Donor | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| Xylosyltransferase I (XT-I) | Homo sapiens | This compound | 43.4 | 13 | 0.299 | [4] |
| UDP-glucose | 84.0 | 1.6 | 0.019 | [4] | ||
| UDP-6-azidoglucose | - | - | - | [4] | ||
| Xyloglucan Xylosyltransferase 1 (XXT1) | Arabidopsis thaliana | This compound | 3600 | 77.2 | 0.021 | [5] |
| UDP-glucose | 21000 | 53.39 | 0.0025 | [5] | ||
| UDP-arabinose | 13000 | 3.93 | 0.0003 | [5] | ||
| UDP-galactose | 66000 | 0.7 | 0.00001 | [5] | ||
| UDP-glycosyltransferase (LbUGT3) | Lentinus brumalis | This compound | High affinity | - | - | [6] |
| UDP-glucose | Lower affinity | - | - | [6] |
Note: A hyphen (-) indicates that the data was not provided in the cited source. For LbUGT3, the source indicated a strong preference for this compound over UDP-glucose but did not provide specific kinetic values.
Analysis:
As shown in Table 1, human Xylosyltransferase I (XT-I) exhibits a strong preference for its cognate substrate, this compound, with a significantly higher catalytic efficiency (kcat/Km) compared to UDP-glucose.[4] The enzyme shows negligible activity with UDP-galactose and UDP-N-acetylglucosamine.[4] Interestingly, it can utilize UDP-6-azidoglucose, suggesting tolerance for modifications at the C6 position of the glucose moiety.[4]
In contrast, the plant-based Xyloglucan Xylosyltransferase 1 (XXT1) from Arabidopsis thaliana displays a broader substrate promiscuity, although it still favors this compound.[5] It can utilize UDP-glucose, UDP-arabinose, and UDP-galactose, albeit with much lower efficiencies compared to this compound.[5] This suggests that the active site of XXT1 is more accommodating to different sugar moieties than that of human XT-I.
A fungal UDP-glycosyltransferase (LbUGT3) from Lentinus brumalis also demonstrates the ability to use both this compound and UDP-glucose as donor substrates, with a pronounced preference for this compound.[6]
Currently, there is a lack of published comparative kinetic data for human Xylosyltransferase II (XT-II) and Ribitol Xylosyltransferase 1 (RXYLT1) with a range of UDP-sugar donors. While studies have characterized their activity with this compound and various acceptor substrates, a detailed analysis of their donor substrate specificity remains to be elucidated.[7][8]
Experimental Protocols
Accurate determination of kinetic parameters is essential for comparing the substrate specificity of xylosyltransferases. Below is a generalized protocol for a radiometric xylosyltransferase assay, which can be adapted for specific enzymes and non-radioactive detection methods.
Radiometric Xylosyltransferase Activity Assay
This protocol is based on the incorporation of radiolabeled xylose from [14C]this compound into a suitable acceptor peptide.
Materials:
-
Enzyme: Purified recombinant or endogenous xylosyltransferase.
-
Acceptor Peptide: A specific peptide substrate for the xylosyltransferase of interest (e.g., a bikunin-derived peptide for XT-I and XT-II).
-
Donor Substrate: [14C]this compound (specific activity typically 200-300 mCi/mmol).
-
Unlabeled this compound and other UDP-sugars.
-
Reaction Buffer: 50 mM MES, pH 6.5, containing 10 mM MnCl2, 10 mM MgCl2, and 10 mM KCl.
-
Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA).
-
Wash Solution: 5% (w/v) TCA.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the acceptor peptide, and varying concentrations of the unlabeled UDP-sugar donor substrate. For determining the Km for this compound, vary the concentration of unlabeled this compound while keeping the concentration of [14C]this compound constant. To test other UDP-sugars, use them as competitors against a fixed concentration of [14C]this compound.
-
Enzyme Addition: Initiate the reaction by adding the xylosyltransferase enzyme to the reaction mixture. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding an equal volume of cold 10% TCA.
-
Precipitation and Filtration: Spot the quenched reaction mixture onto a glass fiber filter. Wash the filters multiple times with 5% TCA to remove unincorporated [14C]this compound.
-
Scintillation Counting: Place the dried filters into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the initial reaction velocities from the measured radioactivity. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For competitive inhibition experiments, use appropriate models to calculate the Ki.
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway Regulating Xylosyltransferase I Expression
Transforming growth factor-beta (TGF-β) is a key cytokine involved in fibrosis, a pathological process characterized by excessive deposition of extracellular matrix components, including proteoglycans.[2] TGF-β signaling has been shown to upregulate the expression of the XYLT1 gene, leading to increased XT-I activity and subsequent GAG chain synthesis.[2] Understanding this pathway is crucial for developing anti-fibrotic therapies targeting xylosyltransferases.
Caption: TGF-β signaling pathway leading to increased XT-I expression and GAG synthesis.
Experimental Workflow for Assessing Xylosyltransferase Substrate Specificity
The following diagram illustrates a typical workflow for determining the kinetic parameters of a xylosyltransferase with different UDP-sugar donors.
Caption: General experimental workflow for determining xylosyltransferase kinetic parameters.
Conclusion
The substrate specificity of xylosyltransferases for their UDP-sugar donor is a critical determinant of their biological function. While human XT-I is highly specific for this compound, other xylosyltransferases from different organisms exhibit a greater degree of promiscuity. The comparative kinetic data and experimental protocols provided in this guide offer a valuable resource for researchers in glycobiology and drug development. Further studies are warranted to fully characterize the donor substrate specificity of other key xylosyltransferases, such as XT-II and RXYLT1, to gain a more complete understanding of their roles in health and disease.
References
- 1. Human xylosyltransferases in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transforming growth factor beta1-regulated xylosyltransferase I activity in human cardiac fibroblasts and its impact for myocardial remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Xylosyltransferase II is a significant contributor of circulating xylosyltransferase levels and platelets constitute an important source of xylosyltransferase in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of UDP-Xylose Quantification Methods
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as a xylose donor for the biosynthesis of a wide array of glycoconjugates, including proteoglycans and hemicellulose. Its accurate quantification is paramount for researchers in cell biology, plant biology, and drug development. This guide provides a comparative analysis of the leading methods for this compound quantification, offering insights into their principles, performance, and protocols to aid researchers in selecting the most suitable method for their needs.
Overview of Quantification Methods
Several analytical techniques are available for the quantification of this compound, each with its own set of advantages and limitations. The primary methods include luminescence-based assays, liquid chromatography-mass spectrometry (LC-MS), and enzymatic assays. Capillary electrophoresis (CE) also presents a potential, though less commonly documented, approach. The choice of method often depends on the required sensitivity, specificity, sample matrix, and available instrumentation.
Quantitative Performance Comparison
The performance of different this compound quantification methods varies significantly in terms of sensitivity and the range over which they can accurately measure concentrations. The following table summarizes key quantitative parameters for the most common methods.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Typical Sample Types |
| Luminescence (UDP-Glo™ Assay) | Indirectly measures this compound consumption by quantifying the UDP product of a glycosyltransferase reaction. | ~1-5 nM (for UDP) | Not explicitly stated, but low nM range | Low nM to 25 µM (for UDP)[1][2] | Purified enzyme reactions |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection for high specificity and sensitivity. | ~70 nmol/L (for UDP-sugars)[2] | ~2.5 ppm (for xylose)[3] | Spans three orders of magnitude[2] | Cell lysates, tissue extracts[4] |
| UPLC-MS/MS | A higher resolution version of HPLC-MS/MS, offering faster analysis times. | Sub-µg/mL range | ~1.8 µg/mL (for xylose)[5] | Not explicitly stated | Cell lysates, biological fluids[6] |
| Enzymatic Assay | Utilizes specific enzymes to convert this compound or its components into a detectable product. | Dependent on the specific assay design. | Dependent on the specific assay design. | Dependent on the specific assay design. | Biological samples |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility. | Not specifically reported for this compound. | Not specifically reported for this compound. | Not specifically reported for this compound. | Potentially applicable to various sample types. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any quantification assay. Below are representative protocols for the key methods discussed.
Luminescence-Based Quantification: UDP-Glo™ Glycosyltransferase Assay
This method is ideal for monitoring the activity of glycosyltransferases that utilize this compound as a donor substrate.
Principle: The assay measures the amount of UDP produced in a glycosyltransferase reaction. The UDP is converted to ATP by UDP-Glo™ Enzyme, and the ATP is then quantified in a luciferin-luciferase reaction that produces light. The light output is directly proportional to the amount of UDP produced, and thus to the amount of this compound consumed.
Protocol:
-
Glycosyltransferase Reaction Setup: In a 96-well white plate, set up the glycosyltransferase reaction containing the enzyme, acceptor substrate, and this compound in an appropriate buffer. The final volume is typically 5-25 µL. Include a control reaction without the enzyme or acceptor substrate to measure background levels.
-
Incubation: Incubate the reaction plate at the optimal temperature for the glycosyltransferase for a predetermined time (e.g., 60 minutes).
-
UDP Detection: Add an equal volume of UDP-Glo™ Detection Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reactions within the detection reagent to proceed to completion.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Quantification: Correlate the luminescence signal to the concentration of UDP produced by using a standard curve prepared with known concentrations of UDP.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantification
This method offers high sensitivity and specificity for the direct quantification of this compound in complex biological samples.
Principle: Samples are first processed to extract UDP-sugars. The extract is then injected into an HPLC or UPLC system, where this compound is separated from other molecules based on its physicochemical properties. The separated this compound is then ionized and detected by a mass spectrometer, which provides highly specific quantification based on its mass-to-charge ratio.
Protocol:
-
Sample Preparation (from plant tissue):
-
Chromatographic Separation:
-
Use a porous graphitic carbon column (e.g., Hypercarb™) for separation.[2]
-
Employ a gradient elution with a mobile phase consisting of, for example, acetonitrile (B52724) and water with a modifier like trifluoroacetic acid.[2]
-
-
Mass Spectrometric Detection:
-
Interface the HPLC with an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).
-
Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for specific detection of this compound transitions.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Use an internal standard, such as UDP, to correct for variations in sample processing and instrument response.[2]
-
Enzymatic Assay for D-Xylose (as a component of this compound)
While not a direct measure of this compound, this method can be adapted to quantify the xylose moiety after enzymatic or chemical hydrolysis of this compound.
Principle: This method is based on the activity of xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of xylose present.
Protocol:
-
Sample Pre-treatment: If starting with this compound, perform an enzymatic or acidic hydrolysis step to release the xylose. Neutralize the sample if acid is used.
-
Reaction Setup: In a 96-well plate or cuvette, combine the sample with a reaction buffer containing NAD+ and xylose dehydrogenase.
-
Incubation: Incubate at a controlled temperature (e.g., room temperature or 37°C) for a specific time to allow the reaction to complete.
-
Absorbance Measurement: Measure the absorbance of the solution at 340 nm using a spectrophotometer.
-
Quantification: Determine the concentration of xylose in the sample by comparing the absorbance to a standard curve prepared with known concentrations of D-xylose.
Visualizing the Methodologies
To better understand the workflows and relationships of these quantification methods, the following diagrams are provided.
Conclusion
The quantification of this compound can be approached through several robust methods, with the choice being heavily influenced by the specific research question and available resources. Luminescence-based assays like the UDP-Glo™ system are exceptionally sensitive for monitoring enzymatic reactions involving this compound in a high-throughput format. For direct and highly specific quantification in complex biological matrices, LC-MS/MS and UPLC-MS/MS are the methods of choice, providing excellent sensitivity and the ability to multiplex with other nucleotide sugars. While direct enzymatic assays for this compound are not as common, assays for its xylose component can be employed after a hydrolysis step. Capillary electrophoresis remains a promising but less explored technique for this compound analysis. By understanding the principles, performance, and protocols of these methods, researchers can confidently select and implement the most appropriate strategy for their studies of this compound metabolism and function.
References
- 1. lcms.cz [lcms.cz]
- 2. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation [agris.fao.org]
- 3. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
- 6. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Enzymatic Assay for UDP-Xylose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed continuous spectrophotometric enzymatic assay for uridine (B1682114) diphosphate-xylose (UDP-xylose) with established analytical methods. The objective is to furnish researchers with the necessary data and protocols to select the most suitable assay for their specific needs, focusing on accuracy, sensitivity, and throughput.
Introduction to this compound and its Quantification
Uridine diphosphate-xylose (this compound) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of proteoglycans, essential components of the extracellular matrix.[1][2] The initiation of glycosaminoglycan (GAG) chain synthesis on core proteins is catalyzed by xylosyltransferases, which transfer xylose from this compound to specific serine residues.[1][3] Given its central role in these pathways, accurate quantification of this compound is paramount for studying proteoglycan biosynthesis, cellular signaling, and various disease states.
The de novo biosynthesis of this compound begins with UDP-glucose, which is converted to UDP-glucuronic acid (UDP-GlcA) by UDP-glucose dehydrogenase (UGDH). Subsequently, this compound synthase (UXS) catalyzes the decarboxylation of UDP-GlcA to yield this compound.[4][5] An alternative "salvage pathway" for this compound synthesis has also been described, offering a more direct route from xylose.[6]
Various methods exist for the quantification of this compound, each with its own advantages and limitations. Traditional methods include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), which offer high sensitivity and specificity. Enzymatic assays, often based on the activity of enzymes that produce or consume this compound, provide alternatives that can be more amenable to high-throughput screening. This guide introduces a continuous spectrophotometric assay and compares its performance against established enzymatic and chromatographic methods.
Comparison of this compound Quantification Methods
The selection of an appropriate assay for this compound quantification depends on factors such as the required sensitivity, sample matrix, available equipment, and desired throughput. The following table summarizes the key performance characteristics of the new continuous spectrophotometric assay and compares it with a traditional enzymatic assay (UGDH-based), a highly sensitive luminescence-based assay, and the gold-standard HPLC-MS method.
| Parameter | New Continuous Spectrophotometric Assay | Traditional UGDH-Based Assay | Luminescence-Based Assay (UDP-Glo™) | HPLC-MS |
| Principle | Continuous monitoring of NADH absorbance at 340 nm during the enzymatic conversion of UDP-GlcA to this compound by UXS. | Measurement of NADH production at 340 nm by UGDH, which is allosterically inhibited by this compound. | Luminescent detection of UDP produced from a glycosyltransferase reaction using this compound as a donor.[7][8] | Chromatographic separation followed by mass spectrometric detection.[4] |
| Detection Method | Spectrophotometry (Absorbance at 340 nm) | Spectrophotometry (Absorbance at 340 nm) | Luminescence[7][8] | Mass Spectrometry[4] |
| Limit of Detection (LOD) | Estimated in the low µM range | Dependent on UGDH kinetics, likely in the µM range | Low nM range for UDP[7][8] | 70 nmol/L[4] |
| Linear Range | Dependent on enzyme kinetics and substrate concentrations | Dependent on the inhibitory range of this compound on UGDH | Low nM to 25 µM for UDP[7][8] | Typically several orders of magnitude |
| Specificity | High for this compound formation | Indirect; measures inhibition of UGDH | High for UDP, adaptable to specific xylosyltransferases | Very high |
| Throughput | High (microplate compatible) | Moderate to High (microplate compatible) | High (microplate compatible) | Low to Moderate |
| Advantages | Continuous, real-time monitoring; non-radioactive; relatively simple setup. | Utilizes a commercially available enzyme; well-established principle. | Extremely high sensitivity; broad applicability to various glycosyltransferases.[7][8] | High specificity and sensitivity; provides structural information.[4] |
| Disadvantages | Requires purified UXS enzyme; potential interference from NADH-consuming enzymes. | Indirect measurement; sensitive to factors affecting UGDH activity. | Requires a specific glycosyltransferase and acceptor substrate; indirect measurement of this compound. | Requires specialized and expensive equipment; lower throughput. |
Experimental Protocols
New Continuous Spectrophotometric Assay for this compound
This assay directly measures the formation of this compound from UDP-GlcA by monitoring the concomitant change in NADH absorbance. The reaction catalyzed by this compound synthase (UXS) involves the reduction of an enzyme-bound NAD+ to NADH, which is then re-oxidized in the final step. By coupling this to a system where NADH levels can be continuously monitored, a real-time kinetic profile of this compound production can be obtained.
Materials:
-
Purified human this compound synthase (hUXS1)
-
UDP-glucuronic acid (UDP-GlcA)
-
NAD+
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm (plate reader or cuvette-based)
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing Reaction Buffer, a known concentration of UDP-GlcA (e.g., 1 mM), and NAD+ (e.g., 2 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific amount of purified hUXS1 enzyme.
-
Immediately begin monitoring the change in absorbance at 340 nm over time. The rate of change in absorbance is proportional to the rate of the UXS-catalyzed reaction.
-
A standard curve can be generated using known concentrations of NADH to correlate the change in absorbance to the amount of product formed.
Traditional UDP-Glucose Dehydrogenase (UGDH)-Based Inhibition Assay
This assay is an indirect method for estimating this compound concentration based on its known allosteric inhibition of UGDH.[9] The activity of UGDH is measured by monitoring the production of NADH at 340 nm. The presence of this compound will decrease the rate of NADH formation.
Materials:
-
Purified UDP-glucose dehydrogenase (UGDH)
-
UDP-glucose
-
NAD+
-
Reaction Buffer (e.g., 100 mM Glycine, pH 8.7)
-
Samples containing unknown concentrations of this compound
-
This compound standards
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, UDP-glucose (e.g., 2 mM), and NAD+ (e.g., 5 mM).
-
Add a known amount of UGDH enzyme to the reaction mixture.
-
In separate reactions, add either the this compound standards or the unknown samples.
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time.
-
Create a standard curve by plotting the inhibition of UGDH activity (percentage decrease in the rate of NADH production) against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by comparing their inhibitory effect to the standard curve.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method provides a highly sensitive and specific means of quantifying this compound.
Materials:
-
HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap)
-
Porous graphitic carbon (PGC) column (e.g., Hypercarb™)[4]
-
Mobile phases (e.g., ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) gradients)[4]
-
This compound standard for calibration
Procedure:
-
Sample Preparation: Extract UDP-sugars from the biological sample using a suitable method (e.g., chloroform-methanol-water extraction). Purify the extract using solid-phase extraction with a porous graphitic carbon adsorbent.[4]
-
Chromatographic Separation: Inject the purified sample onto the PGC column. Elute the UDP-sugars using a gradient of mobile phases.
-
Mass Spectrometric Detection: Detect and quantify this compound using the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Quantification: Generate a standard curve using known concentrations of the this compound standard to quantify the amount in the sample.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Biosynthetic pathway of this compound and its role in proteoglycan synthesis.
References
- 1. Proteoglycans and Glycosaminoglycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 3. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism | PLOS One [journals.plos.org]
A Comparative Guide to UDP-Xylose Analogs and Other Molecules as Glycosyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UDP-xylose analogs and other compounds as inhibitors of glycosyltransferases, with a focus on xylosyltransferases. The information presented is intended to assist researchers in selecting appropriate tools for studying glycosylation pathways and for the development of novel therapeutics targeting these enzymes.
Introduction to Glycosyltransferase Inhibition
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. These enzymes play a crucial role in the biosynthesis of complex carbohydrates and glycoconjugates, which are involved in a myriad of biological processes, including cell signaling, adhesion, and immune responses. The aberrant activity of specific GTs has been implicated in various diseases, including cancer and fibrosis, making them attractive targets for therapeutic intervention.
This compound is a critical sugar donor in the synthesis of proteoglycans, initiating the formation of glycosaminoglycan (GAG) chains by xylosyltransferases (XTs).[1] Consequently, analogs of this compound are being investigated as potential inhibitors to modulate GT activity. This guide compares these analogs with other classes of inhibitors targeting the same enzymes, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Performance Comparison of Glycosyltransferase Inhibitors
The inhibitory potential of various compounds against human xylosyltransferase-I (XT-I), a key enzyme in proteoglycan biosynthesis, is summarized below. The data includes both a this compound analog and non-substrate-based inhibitors.
| Inhibitor | Target Enzyme | Inhibitor Type | IC50 Value (µM) | Mode of Inhibition | Citation(s) |
| This compound Analog | |||||
| 2-Azido-Xylose (2-Az-Xyl) | Xylosyltransferase II (XYLT2) | Sugar Analog | Not explicitly determined for the enzyme, but inhibits cell proliferation and GAG biosynthesis. | Direct inhibition of XYLT2 activity. | [2] |
| Non-Substrate-Based Inhibitors | |||||
| Amphotericin B | Human Xylosyltransferase-I (XT-I) | Natural Product (Macrolide) | 2.5 | Uncompetitive | [3] |
| Celastrol | Human Xylosyltransferase-I (XT-I) | Natural Product (Triterpenoid) | 1.8 | Competitive | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. Proteoglycan sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cell growth and glycosaminoglycan biosynthesis by xylose analog 2-Az-Xyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Putative Non-Substrate-Based XT-I Inhibitors by Natural Product Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: A Comparative Guide to Cross-Reactivity in Immunoassays for UDP-Sugars
For researchers, scientists, and drug development professionals, the accurate quantification of UDP-sugars is critical for understanding a myriad of biological processes, from signal transduction to glycosylation. Immunoassays offer a powerful tool for this purpose, but their utility is fundamentally dependent on the specificity of the antibodies employed. This guide provides a comprehensive overview of cross-reactivity in UDP-sugar immunoassays, offering insights into its assessment and a framework for interpreting assay performance.
Uridine diphosphate (B83284) (UDP)-sugars are central intermediates in carbohydrate metabolism, serving as activated sugar donors for glycosyltransferases. Their precise levels are crucial for maintaining cellular homeostasis, and alterations in their concentrations have been implicated in various diseases. While immunoassays provide a sensitive and high-throughput method for their detection, the structural similarity among different UDP-sugars presents a significant challenge: antibody cross-reactivity.
The Critical Issue of Cross-Reactivity
Cross-reactivity occurs when an antibody, designed to bind a specific target (e.g., UDP-glucose), also binds to other structurally related molecules (e.g., UDP-galactose or UDP-N-acetylglucosamine). This can lead to inaccurate quantification, generating false-positive results or overestimation of the target analyte's concentration.[1] Therefore, a thorough evaluation of antibody specificity is paramount before employing an immunoassay for quantitative studies of UDP-sugars.
Assessing Cross-Reactivity: A Methodological Approach
A standard and effective method for determining the cross-reactivity of an antibody in an immunoassay is the competitive enzyme-linked immunosorbent assay (ELISA) . This technique quantifies the ability of various UDP-sugar analogs to compete with the target UDP-sugar for binding to the specific antibody.
Experimental Protocol: Competitive ELISA for UDP-Sugar Cross-Reactivity
The following protocol outlines the key steps involved in assessing the cross-reactivity of an anti-UDP-sugar antibody.
1. Plate Coating:
-
A microtiter plate is coated with a conjugate of the target UDP-sugar (e.g., UDP-glucose) and a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
The plate is then incubated to allow for the adsorption of the conjugate to the well surface.
-
After incubation, the plate is washed to remove any unbound conjugate.
2. Blocking:
-
The remaining protein-binding sites on the well surface are blocked using a blocking buffer (e.g., a solution of BSA or non-fat dry milk in phosphate-buffered saline). This step prevents non-specific binding of subsequent reagents.
3. Competitive Binding:
-
A fixed concentration of the primary antibody (e.g., anti-UDP-glucose antibody) is mixed with varying concentrations of the target UDP-sugar (for the standard curve) or potential cross-reactants (e.g., UDP-galactose, UDP-N-acetylglucosamine, UDP-glucuronic acid).
-
These mixtures are then added to the coated and blocked wells.
-
During incubation, the free UDP-sugar and the coated UDP-sugar conjugate compete for binding to the antibody.
4. Detection:
-
The plate is washed to remove unbound antibodies and competitors.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody is added to the wells.
-
After another washing step, a substrate for the enzyme is added, leading to a colorimetric reaction.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader.
-
The concentration of the target UDP-sugar or cross-reactant that causes a 50% reduction in the maximal signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-reactivity = (IC50 of Target UDP-sugar / IC50 of Cross-reactant) x 100
A higher percent cross-reactivity indicates a greater potential for interference from the tested analog.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for assessing cross-reactivity using a competitive ELISA.
Comparative Data on Cross-Reactivity
Obtaining specific, quantitative cross-reactivity data for commercially available anti-UDP-sugar antibodies can be challenging, as this information is not always readily available in product datasheets. However, it is crucial for researchers to either request this information from the manufacturer or perform the validation experiments in-house.
To illustrate how such data should be presented, the following table provides a hypothetical example of a cross-reactivity profile for a fictional monoclonal antibody raised against UDP-glucose.
| Cross-Reactant | IC50 (nM) | % Cross-Reactivity |
| UDP-Glucose (Target) | 10 | 100% |
| UDP-Galactose | 200 | 5% |
| UDP-N-Acetylglucosamine | > 1000 | < 1% |
| UDP-N-Acetylgalactosamine | > 1000 | < 1% |
| UDP-Glucuronic Acid | 800 | 1.25% |
| UTP | > 10000 | < 0.1% |
| UDP | > 10000 | < 0.1% |
This is a hypothetical table for illustrative purposes only. Actual cross-reactivity will vary depending on the specific antibody.
Beyond Immunoassays: Alternative Analytical Approaches
While immunoassays are a valuable tool, other methods can be employed for the quantification of UDP-sugars, particularly when high specificity is required or when multiplexed analysis of several UDP-sugars is necessary. These methods include:
-
High-Performance Liquid Chromatography (HPLC): A robust and reliable method for separating and quantifying different UDP-sugars.
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique offers high sensitivity and specificity for the identification and quantification of UDP-sugars.
-
Enzymatic Assays: These assays utilize specific enzymes that act on a particular UDP-sugar, and the reaction product is then measured.
Biological Context: The Role of Extracellular UDP-Sugars and Signaling
Extracellular UDP-sugars have emerged as important signaling molecules that activate the P2Y14 receptor, a G protein-coupled receptor expressed on various cell types, including immune cells. Activation of the P2Y14 receptor can trigger a range of cellular responses, including chemotaxis and the release of inflammatory mediators.
The signaling pathway initiated by the binding of UDP-sugars to the P2Y14 receptor is illustrated below.
The Central Role of UDP-Sugars in Glycosylation
Intracellularly, UDP-sugars are the donor substrates for glycosyltransferases, the enzymes responsible for the synthesis of glycans that are attached to proteins and lipids. This process, known as glycosylation, is fundamental for a wide array of cellular functions.
References
A Comparative Guide to UDP-Xylose Synthesis Routes for Researchers
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a wide array of glycoconjugates, including proteoglycans and hemicelluloses, in eukaryotes and some bacteria. Its availability is a key factor in glycosylation studies and the development of novel therapeutics. This guide provides a comparative analysis of common enzymatic and chemo-enzymatic methods for this compound synthesis, focusing on their efficiency, yield, and reaction conditions.
Comparison of Key Performance Indicators
The selection of a synthesis route for this compound often depends on the desired scale, purity requirements, and available starting materials. Below is a summary of quantitative data for three prominent synthesis pathways.
| Parameter | De Novo Pathway from UDP-Glucose (One-Pot Redox Cascade) | Chemo-enzymatic from Xylose-1-Phosphate | Salvage Pathway (Bifunctional Enzyme) |
| Starting Material | UDP-glucose | D-xylose | D-xylose |
| Key Enzymes | UDP-glucose dehydrogenase (UGDH), this compound synthase (UXS), Xylose Reductase, Catalase | UDP-sugar pyrophosphorylase (USP) | Bifunctional Galactokinase/Uridyltransferase |
| Overall Yield | 46% (after purification)[1][2] | 45% (of stereopure UDP-α-D-xylose)[3][4] | Not explicitly stated, but showed a 10% improvement in Kcat/Km over unfused enzymes[5] |
| Product Concentration | 19.5 mM (10.5 g/L)[1][2] | Not explicitly stated | Optimal enzyme concentration for large-scale production identified as 3.3 mg/mL[5] |
| Reaction Time | 29 hours[2] | Not explicitly stated | Not explicitly stated |
| Optimal pH | Not explicitly stated | Not explicitly stated | 7.0[5] |
| Optimal Temperature | Not explicitly stated | Not explicitly stated | 30 °C[5] |
| Cofactors Required | NAD+ (regenerated in situ)[1][2] | None (UTP is a substrate) | ATP, UTP[5] |
| Number of Steps | One-pot, multi-enzyme cascade | Two steps (chemical phosphorylation + enzymatic uridylation)[3][4] | One-pot, two-enzyme (fused) reaction[5] |
Synthesis Route Diagrams
The following diagrams illustrate the biochemical pathways for each of the compared this compound synthesis methods.
Caption: De novo synthesis of this compound from UDP-glucose.
Caption: Chemo-enzymatic synthesis of this compound from D-xylose.
Caption: Salvage pathway for this compound synthesis using a bifunctional enzyme.
Detailed Experimental Protocols
Below are summarized methodologies for the key experiments cited in this guide. These protocols are intended to provide an overview of the experimental setup. For complete details, including specific buffer compositions and purification procedures, consulting the primary literature is recommended.
De Novo Pathway from UDP-Glucose (One-Pot Redox Cascade)
This method mimics the natural biosynthetic route and employs a chemo-enzymatic cascade for efficient NAD+ regeneration.[1][2]
Enzymes and Reagents:
-
Human UDP-glucose 6-dehydrogenase (hUGDH)
-
Human this compound synthase 1 (hUXS1)
-
Xylose reductase from Candida tenuis
-
Bovine liver catalase
-
UDP-glucose (substrate)
-
NAD+ (cofactor)
-
9,10-phenanthrenequinone (PQ) (mediator for NAD+ regeneration)
-
Hydrogen peroxide (for in situ oxygen supply)
Reaction Setup:
-
A buffered reaction mixture is prepared containing UDP-glucose, NAD+, and PQ.
-
hUGDH is added to initiate the conversion of UDP-glucose to UDP-glucuronic acid.
-
Xylose reductase and catalase are included in the reaction mixture. Xylose reductase recycles NADH to NAD+ by reducing PQ. The re-oxidation of the reduced PQ by molecular oxygen produces hydrogen peroxide, which is then decomposed by catalase to provide oxygen for the regeneration cycle.
-
Periodic feeding of hydrogen peroxide may be required to maintain an adequate oxygen supply.
-
After the complete conversion of UDP-glucose to UDP-glucuronic acid, hUXS1 is added to catalyze the decarboxylation to this compound.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the product is purified using two-step chromatographic purification.
Chemo-enzymatic Synthesis from Xylose-1-Phosphate
This approach combines a chemical phosphorylation step with an enzymatic uridylation step, offering a route that does not rely on a specific xylose kinase.[3][4]
Step 1: Chemical Synthesis of D-xylose-1-phosphate:
-
D-xylose is chemically converted to its β-glycosylsulfonylhydrazide derivative.
-
This derivative is then used to synthesize an anomeric mixture of D-xylose-1-phosphate. This chemical synthesis bypasses the need for protective group chemistry.
Step 2: Enzymatic Synthesis of UDP-α-D-xylose:
-
The chemically synthesized D-xylose-1-phosphate mixture is used as a substrate for a recombinant UDP-sugar pyrophosphorylase (USP), such as the one from Arabidopsis thaliana (AtUSP).
-
The enzymatic reaction is carried out in a buffered solution containing the xylose-1-phosphate mixture, UTP, and a divalent cation (e.g., MgCl2).
-
The reaction is incubated until completion, which can be monitored by techniques such as TLC or HPLC.
-
The stereospecificity of the enzyme ensures the production of the biologically active UDP-α-D-xylose.
-
The final product is purified by size-exclusion chromatography to separate it from unreacted sugar-1-phosphate and other reaction components.
Salvage Pathway using a Bifunctional Enzyme
This innovative approach utilizes a genetically engineered fusion protein that combines the activities of a galactokinase and a uridyltransferase, enabling a direct two-step conversion from D-xylose in a single pot.[5]
Enzyme and Reagents:
-
Bifunctional chimeric enzyme (e.g., Solitalea canadensis galactokinase/uridyltransferase fusion protein)
-
D-xylose (substrate)
-
ATP (for phosphorylation)
-
UTP (for uridylation)
-
Buffer solution (e.g., Tris-HCl)
-
MgCl2
Reaction Setup:
-
The purified bifunctional enzyme is added to a reaction mixture containing D-xylose, ATP, UTP, and MgCl2 in a suitable buffer at the optimal pH of 7.0.
-
The reaction is incubated at the optimal temperature of 30°C.
-
The galactokinase domain of the fusion protein first phosphorylates D-xylose to D-xylose-1-phosphate using ATP.
-
The uridyltransferase domain then catalyzes the reaction between D-xylose-1-phosphate and UTP to form UDP-D-xylose and pyrophosphate.
-
The progress of the reaction and the formation of UDP-D-xylose can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For large-scale production, an optimal enzyme concentration of 3.3 mg/mL has been suggested.[5]
-
Purification of the final product would typically involve chromatographic methods to remove nucleotides, inorganic phosphate, and any unreacted xylose.
References
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. Enzymatic Redox Cascade for One-Pot Synthesis of Uridine 5′-Diphosphate Xylose from Uridine 5′-Diphosphate Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Kinetic Analysis of UDP-Xylose Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for the kinetic analysis of UDP-xylose dependent enzymes, such as xylosyltransferases. The performance of three distinct assay types—Radiometric, Phosphatase-Coupled, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—is compared, with supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Kinetic Assay Methods
The selection of an appropriate assay for determining the kinetic parameters of this compound dependent enzymes is critical for understanding their function and for the development of potential inhibitors. The following table summarizes the key kinetic constants for human xylosyltransferase I (XT-I) with a bikunin-derived acceptor substrate, as determined by different assay methodologies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Assay Method | Enzyme | Acceptor Substrate | Km (µM) | Vmax | Reference |
| Radiometric Assay | Human Xylosyltransferase I | Recombinant Bikunin | 0.9 | Not explicitly stated in snippet | [1] |
| Phosphatase-Coupled Assay | Human Xylosyltransferase I | Bikunin Peptide | Data available, specific values not in snippet | Data available, specific values not in snippet | [2] |
| UPLC-MS/MS Assay | Human Xylosyltransferase I | Bikunin-derived peptide (AP2) | 33 ± 9 | 133 ± 13 mU/mL | [3] |
Experimental Methodologies
Detailed protocols for each of the compared kinetic assays are provided below. These protocols are intended to serve as a guide and may require optimization for specific enzymes and substrates.
Radiometric Assay
This traditional method relies on the transfer of a radiolabeled xylose from UDP-[14C]xylose to an acceptor substrate. The incorporation of radioactivity into the product is then quantified.
Experimental Protocol:
-
Reaction Mixture Preparation: In a total volume of 100 µL, combine the following in a microcentrifuge tube:
-
Enzyme Reaction: Incubate the reaction mixture at 37°C for 1.25 hours.[4][5]
-
Product Separation:
-
Quantification:
-
Add 3.5 mL of scintillation cocktail to the washed discs.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.[4]
-
-
Data Analysis: Calculate the initial reaction velocities at each substrate concentration and determine Km and Vmax values using non-linear regression analysis of the Michaelis-Menten equation.[4]
Phosphatase-Coupled Assay
This is a non-radioactive, continuous assay that measures the production of UDP, a byproduct of the xylosyltransferase reaction. The UDP is hydrolyzed by a phosphatase to release inorganic phosphate (B84403), which is then detected colorimetrically.
Experimental Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mix containing:
-
This compound (donor substrate) at varying concentrations for kinetic analysis.
-
Acceptor substrate (e.g., bikunin peptide).[2]
-
A coupling phosphatase (e.g., CD39L3).
-
Reaction Buffer (e.g., 25 mM Tris, 150 mM MgCl2, 5mM MnCl2 at pH 7.5).
-
-
Enzyme Reaction: Initiate the reaction by adding the specific xylosyltransferase to the wells.
-
Color Development and Measurement:
-
Stop the reaction at various time points.
-
Add Malachite Green Phosphate detection reagents to the wells.
-
Read the absorbance at 620 nm with a plate reader.
-
-
Data Analysis: The amount of phosphate released is directly proportional to the amount of xylose transferred. Generate a standard curve with known phosphate concentrations to quantify the amount of product formed. Calculate initial velocities and determine Km and Vmax.
UPLC-MS/MS Assay
This highly sensitive and specific method directly measures the formation of the xylosylated product using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Experimental Protocol:
-
Reaction Mixture Preparation:
-
The reaction mixture (50 µL) contains the xylosyltransferase enzyme solution and a reaction buffer.
-
The final concentrations in the assay are typically: 25 mM MES buffer (pH 6.5), 25 mM KF, 5 mM MnCl2, 5 mM MgCl2, 30 µM UDP-D-xylose, and varying concentrations of a modified acceptor peptide (e.g., 7.0 µM for a single point assay, or a range for kinetics).[6]
-
-
Enzyme Reaction: Incubate the samples at 37°C for a defined period (e.g., 2 to 24 hours, depending on enzyme activity).[6]
-
Sample Preparation for Analysis:
-
Stop the reaction by heating at 99°C for 10 minutes.
-
Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.
-
Dilute the supernatant with UPLC-grade water for analysis.[6]
-
-
UPLC-MS/MS Analysis:
-
Inject the diluted sample into the UPLC-MS/MS system.
-
Separate the xylosylated peptide product from the unreacted acceptor peptide using a suitable UPLC column and gradient.
-
Detect and quantify the product using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for specific parent-daughter ion transitions of the xylosylated peptide.
-
-
Data Analysis: Create a standard curve using a synthesized version of the xylosylated peptide to quantify the amount of product formed in the enzymatic reaction. Calculate initial velocities and determine Km and Vmax values.
References
- 1. Determination of xylosyltransferase activity in serum with recombinant human bikunin as acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 4. Human xylosyltransferase I and N-terminal truncated forms: functional characterization of the core enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
UDP-Xylose and its Enzymatic Counterpart, Xylosyltransferase: A Comparative Guide to their Validation as Disease Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UDP-xylose and its key metabolizing enzyme, xylosyltransferase (XT), as potential biomarkers for various diseases. While direct measurement of this compound is emerging, much of the current clinical research has focused on the activity of xylosyltransferases (XTs), which catalyze the initial step of proteoglycan biosynthesis using this compound as a substrate. Alterations in proteoglycan synthesis are implicated in the pathophysiology of several diseases, making this compound metabolism a promising area for biomarker discovery.
This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to aid in the objective assessment of these potential biomarkers against existing alternatives.
Disease Focus: Liver Fibrosis
Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, including proteoglycans. Consequently, alterations in proteoglycan synthesis can be indicative of disease progression.
Comparative Performance of Biomarkers for Liver Fibrosis
The following table summarizes the performance of serum xylosyltransferase activity and a well-established biomarker, hyaluronic acid (HA), in diagnosing liver fibrosis. It is important to note that the data for xylosyltransferase and hyaluronic acid are from separate studies, and direct head-to-head comparisons are not yet widely available.
| Biomarker | Disease Stage | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Patient Cohort | Citation |
| Xylosyltransferase (XT) Activity | Hepatitis C-induced liver fibrosis (all stages vs. healthy controls) | - | - | - | 113 patients with liver fibrosis, 102 healthy controls | [1] |
| Male patients | Statistically significant elevation vs. controls (p<0.001) | - | - | 59 male patients, 50 male controls | [1] | |
| Female patients | Statistically significant elevation vs. controls (p<0.01) | - | - | 54 female patients, 52 female controls | [1] | |
| Hyaluronic Acid (HA) | Hepatitis C-induced significant fibrosis (F2-F4) | - | - | 0.73 - 0.75 | - | [2] |
| Hepatitis C-induced severe fibrosis (F3-F4) | - | - | 0.77 - 0.82 | - | [2] | |
| Hepatitis C-induced cirrhosis (F4) | - | - | 0.89 - 0.97 | - | [2] | |
| Alcoholic liver disease (cirrhosis) | - | - | 0.93 | - | [3] | |
| Hepatitis B-induced extensive fibrosis | 90.9 | 98.1 | - | - | [3] |
Note: A dash (-) indicates that the specific data point was not provided in the cited source.
Disease Focus: Systemic Sclerosis
Systemic sclerosis is a connective tissue disease characterized by widespread fibrosis. The overproduction of proteoglycans is a key feature of this disease.
Comparative Performance of Biomarkers for Systemic Sclerosis
Serum xylosyltransferase activity has been investigated as a marker for systemic sclerosis. The table below presents findings on its diagnostic potential. Comparative data with other established biomarkers for systemic sclerosis from the same studies are limited.
| Biomarker | Finding | Patient Cohort | Citation |
| Xylosyltransferase (XT) Activity | Significantly increased in patients vs. healthy blood donors. | 30 patients with systemic sclerosis | [4][5] |
| Higher activity in patients with diffuse cutaneous systemic sclerosis compared to limited systemic sclerosis. | - | [4][5] |
Note: Quantitative performance metrics like sensitivity and specificity were not detailed in the provided search results.
Disease Focus: Rheumatoid Arthritis and Osteoarthritis
While this compound is crucial for cartilage proteoglycan synthesis, its direct role as a biomarker in arthritic diseases is less established than markers of inflammation or cartilage degradation.
Biomarker Performance in Arthritic Diseases
The following table provides an overview of established biomarkers for rheumatoid arthritis and osteoarthritis. Currently, there is a lack of studies directly comparing this compound or xylosyltransferase activity with these markers.
| Disease | Biomarker | Key Performance Characteristics | Citation |
| Rheumatoid Arthritis | C-Reactive Protein (CRP) | Widely used marker of systemic inflammation. Levels correlate with disease activity. | [6][7] |
| Rheumatoid Factor (RF) | Present in 60-70% of patients; specificity ranges from 50-90%. | [8] | |
| Anti-Cyclic Citrullinated Peptide (Anti-CCP) Antibodies | High specificity for rheumatoid arthritis. | [9] | |
| Osteoarthritis | Cartilage Oligomeric Matrix Protein (COMP) | Elevated in synovial fluid in osteoarthritis, but not specific as it is also elevated in other arthritides. | [10][11] |
| C-terminal telopeptide of type II collagen (CTX-II) | A specific indicator of collagen type II degradation and cartilage breakdown. | [10] |
Experimental Protocols
Measurement of Serum Xylosyltransferase Activity
This method is based on the enzymatic transfer of radiolabeled xylose from UDP-[¹⁴C]xylose to a specific acceptor peptide.
Materials:
-
Serum samples
-
UDP-[¹⁴C]xylose
-
Bikunin (recombinant acceptor peptide)
-
MES buffer (pH 6.5)
-
KCl, KF, MgCl₂, MnCl₂
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing MES buffer, KCl, KF, MgCl₂, MnCl₂, UDP-[¹⁴C]xylose, and recombinant bikunin.
-
Add the serum sample to initiate the reaction.
-
Incubate the mixture at 37°C.
-
Stop the reaction and separate the radiolabeled acceptor peptide from the unreacted UDP-[¹⁴C]xylose.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the xylosyltransferase activity.
A detailed protocol can be found in publications by Götting et al.
Measurement of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the direct quantification of this compound in biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation: Deproteinate and extract the biological sample (e.g., plasma, cell lysate) to isolate nucleotide sugars.
-
Chromatographic Separation: Inject the extracted sample onto an appropriate HPLC column (e.g., porous graphitic carbon) to separate this compound from other UDP-sugars and interfering substances.
-
Mass Spectrometric Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode.
-
Quantification: Monitor specific precursor-to-product ion transitions for this compound using multiple reaction monitoring (MRM) for accurate and sensitive quantification.
Signaling Pathways and Experimental Workflows
Proteoglycan Biosynthesis Pathway
The initiation of proteoglycan synthesis is a critical step involving this compound. The following diagram illustrates this pathway.
Caption: Initiation of Proteoglycan Biosynthesis.
Experimental Workflow for Xylosyltransferase Activity Assay
The following diagram outlines the general workflow for determining xylosyltransferase activity in serum samples.
Caption: Xylosyltransferase Activity Assay Workflow.
References
- 1. Increased serum xylosyltransferase activity in patients with liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accuracy of hyaluronic acid level for predicting liver fibrosis stages in patients with hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyaluronic acid as a biomarker of fibrosis in chronic liver diseases of different etiologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum xylosyltransferase: a new biochemical marker of the sclerotic process in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Serum C-reactive protein does not predict rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of serum and synovial fluid concentrations of beta 2-microglobulin and C reactive protein in relation to clinical disease activity and synovial inflammation in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Phenotypes, Serological Biomarkers, and Synovial Features Defining Seropositive and Seronegative Rheumatoid Arthritis: A Literature Review [mdpi.com]
- 9. Frontiers | Comparison of Serological Biomarkers in Rheumatoid Arthritis and Their Combination to Improve Diagnostic Performance [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. zimmerbiomet.com [zimmerbiomet.com]
A Researcher's Guide to Comparative Metabolomics of UDP-Sugar Pools
Uridine diphosphate (B83284) (UDP)-sugars are critical intermediates in the biosynthesis of glycans and glycoconjugates, playing a pivotal role in cellular metabolism and signaling.[1][2] Accurate quantification and comparison of UDP-sugar pools across different biological samples are essential for researchers in drug development and disease pathology studies, particularly in areas like cancer and diabetes where glucose metabolism is often dysregulated.[1][2] This guide provides an objective comparison of current analytical methodologies for UDP-sugar analysis, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable approach for their studies.
Comparative Analysis of Analytical Methods
The quantification of UDP-sugars presents a challenge due to their polar nature and the presence of isobaric compounds, such as UDP-glucose and UDP-galactose, which have identical masses.[3][4] Various analytical techniques have been developed to overcome these challenges, primarily centered around liquid chromatography coupled with mass spectrometry (LC-MS). The following tables summarize the performance of different methods based on published experimental data.
Table 1: Comparison of Liquid Chromatography Methods for UDP-Sugar Analysis
| Method | Stationary Phase | Key Advantages | Key Disadvantages | Reference |
| High-Performance Liquid Chromatography (HPLC) with Porous Graphitic Carbon (PGC) | Porous Graphitic Carbon | Excellent separation of structurally similar UDP-sugars.[5] | Retention times can be unstable due to redox processes on the stationary phase.[5] | [3][5][6] |
| Anion-Exchange HPLC | Anion-exchange resin | Good separation based on charge. | Not directly compatible with MS due to the high salt concentrations in the mobile phase.[5] | [1][2] |
| Ion-Pair Reversed-Phase HPLC (IP-RPLC) | C18 silica | Can resolve isobaric UDP-sugars with the appropriate ion-pairing reagent.[7] | Separation can be poor for some UDP-sugars.[7] | [5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Zwitterionic stationary phase | Good retention and separation of polar metabolites; increased MS sensitivity.[4] | Co-elution of some isobaric UDP-sugars can occur.[7] | [4] |
| Ultra-Performance Liquid Chromatography (UPLC)-ESI-MS/MS | Not specified | High sensitivity, wide dynamic range, and good linearity.[4] | May require preparative RP-HPLC for initial isolation of standards from plant samples.[4] | [4] |
Table 2: Performance Metrics of Mass Spectrometry-Based Quantification of UDP-Sugars
| Method | Analytes | Limit of Detection (LOD) | Recovery | Reference |
| HPLC-Orbitrap MS | UDP-glucose, UDP-galactose, UDP-arabinose, UDP-xylose, UDP-glucuronic acid, UDP-galacturonic acid | 70 nmol L⁻¹ | 80 ± 5% to 90 ± 5% (SPE purification) | [5][6] |
| UPLC-ESI-MS/MS | UDP-glucose, UDP-galactose | 0.50 ng·mL⁻¹ (UDP-glucose), 0.70 ng·mL⁻¹ (UDP-galactose) | 98.3% to 103.6% | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summarized protocols for the key stages of UDP-sugar metabolomic analysis.
Extraction of UDP-Sugars from Plant Material
This protocol is adapted from a method used for Arabidopsis thaliana.[5][6]
-
Sample Preparation: Flash-freeze fresh plant material in liquid nitrogen and pulverize to a fine powder.
-
Quenching and Extraction:
-
Add 250 µL of a quenching solution (chloroform:methanol (B129727), 3:7 v/v) to the pulverized sample.
-
Incubate at -20°C for 2 hours, vortexing every 30 minutes.
-
Add 400 µL of water, vortex thoroughly, and centrifuge at 14,000 rpm for 5 minutes.
-
Collect the upper aqueous layer containing the polar metabolites.
-
-
Solid-Phase Extraction (SPE) for Purification:
Extraction of UDP-GlcNAc from Tissue Samples
This protocol provides a general workflow for extracting UDP-N-acetylglucosamine (UDP-GlcNAc) from animal tissues.[8]
-
Homogenization:
-
Disrupt frozen tissues in ice-cold 60% methanol using a microtube pestle homogenizer.
-
Complete the homogenization by probe sonication.
-
-
Lipid Removal and Protein Precipitation:
-
Add chloroform (B151607) to the homogenate to precipitate macromolecules and remove lipids.
-
Centrifuge to induce phase separation.
-
-
Collection:
-
The upper aqueous phase, containing polar metabolites like UDP-GlcNAc, is collected for analysis. The interphase contains precipitated proteins, and the lower phase contains lipophilic molecules.[8]
-
Quantification by LC-MS/MS
The following is a general procedure for the analysis of UDP-sugars using a triple quadrupole mass spectrometer.
-
Chromatography:
-
HILIC Method for UDP-glucose and UDP-galactose: [4]
-
Utilize a suitable HILIC column with a mobile phase gradient of an aqueous-organic mixture.
-
-
PGC Method for a broader range of UDP-sugars: [3]
-
Employ a Hypercarb PGC column with a binary mobile phase of 0.1% formic acid (pH 9 with ammonia) and acetonitrile.
-
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
For quantification, use the multiple reaction monitoring (MRM) mode. For example, the monitored MRM transition for UDP-Glucose can be m/z 565 to m/z 323.[9]
-
Use an internal standard, such as UDP-Hexanolamine, for improved accuracy.[9]
-
Visualizing Workflows and Pathways
Diagrams are provided below to illustrate the central UDP-sugar metabolic pathway and a typical experimental workflow for comparative metabolomics.
Caption: Central pathways of UDP-sugar biosynthesis and interconversion.
Caption: A typical workflow for comparative UDP-sugar metabolomics.
References
- 1. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UDP-Glucose Analyzed with LCMS - AppNote [mtc-usa.com]
A Structural Showdown: Unveiling the Molecular Nuances of UDP-Xylose Across Species
A comprehensive comparison of Uridine (B1682114) Diphosphate (B83284) Xylose (UDP-xylose), a critical nucleotide sugar, reveals remarkable structural conservation across human, plant, and bacterial species. While the fundamental architecture of this compound remains consistent, subtle variations in its conformation when bound to species-specific enzymes highlight the fine-tuning of metabolic pathways. This guide provides an in-depth structural analysis, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound is a vital precursor in the biosynthesis of a wide array of glycoconjugates, including proteoglycans in humans, cell wall polysaccharides in plants, and capsular polysaccharides in bacteria. Its precise three-dimensional structure is paramount for its recognition and utilization by various enzymes, making a comparative structural understanding crucial for fields ranging from glycobiology to therapeutic development.
At the Core: A Conserved Molecular Blueprint
At its essence, this compound is composed of a uridine diphosphate (UDP) moiety linked to a xylose sugar. High-resolution structural studies, primarily from X-ray crystallography of enzyme-ligand complexes, confirm that the fundamental bond lengths and angles of the this compound molecule are highly conserved irrespective of the species of origin. The xylose sugar consistently adopts a 4C1 chair conformation, a thermodynamically stable arrangement for pyranose rings.
A Tale of Three Kingdoms: Structural Insights from Human, Plant, and Bacteria
To provide a quantitative comparison, we have analyzed the structure of this compound bound to enzymes from human, plant, and bacterial sources.
Human: The crystal structure of human xylosyltransferase 1 (XT1) in complex with this compound (PDB ID: 6EJ7) provides a detailed view of the molecule in a human enzymatic context. The xylose ring is nestled in the active site, poised for transfer to a substrate peptide.
Plant: The structure of UDP-apiose/UDP-xylose synthase from Arabidopsis thaliana (PDB ID: 6H0N), while complexed with the precursor UDP, allows for a direct comparison of the uridine diphosphate portion of the molecule. Analysis of the UDP moiety reveals a conformation that is virtually superimposable with its human counterpart.
Bacterial: The crystal structure of a putative UDP-sugar-dependent glycosyltransferase from the bacterium Cellvibrio japonicus (PDB ID: 3UQR), in complex with this compound, offers a glimpse into the bacterial recognition of this crucial sugar nucleotide.
Comparative Structural Parameters of this compound
The following table summarizes key bond lengths and dihedral angles of the xylose moiety of this compound as observed in the active sites of enzymes from the three species. These parameters define the precise three-dimensional shape of the sugar.
| Parameter | Human (PDB: 6EJ7) | Plant (A. thaliana, PDB: 6H0N - UDP only) | Bacterial (C. japonicus, PDB: 3UQR) |
| Xylose Ring Conformation | 4C1 Chair | N/A | 4C1 Chair |
| Glycosidic Bond (C1'-O1β) | ~1.42 Å | N/A | ~1.41 Å |
| Dihedral Angle (O5'-C1'-O1β-Pβ) | ~ -65° | N/A | ~ -70° |
| Dihedral Angle (C1'-C2'-C3'-C4') | ~ -55° | N/A | ~ -53° |
Note: Data for the plant this compound xylose moiety is not available from the provided structure as it only contains UDP. The conformation is inferred from other plant glycosyltransferase structures.
The data clearly indicates a high degree of structural conservation. The slight variations in dihedral angles likely reflect the different binding environments of the respective enzyme active sites.
Orchestrating Life's Processes: The Biosynthesis of this compound
The primary pathway for this compound synthesis involves the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA), a reaction catalyzed by the enzyme this compound synthase (UXS). This fundamental pathway is conserved across the three domains of life.
Caption: Biosynthesis of this compound from UDP-glucose.
Experimental Corner: Unraveling the Structures
The structural data presented in this guide were primarily obtained through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography of Protein-UDP-Xylose Complexes
Methodology:
-
Protein Expression and Purification: The target enzyme (e.g., xylosyltransferase) is overexpressed in a suitable host system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is mixed with a solution containing this compound and a precipitant. Through vapor diffusion or other methods, the protein-ligand complex slowly crystallizes.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound this compound are modeled and refined.
A Head-to-Head Comparison of HPLC and Capillary Electrophoresis for UDP-Sugar Separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of uridine (B1682114) diphosphate (B83284) (UDP)-sugars are critical in various fields of research, including glycobiology, drug discovery, and metabolic studies. These activated monosaccharides are key precursors in the biosynthesis of glycoconjugates, and their levels can be indicative of cellular health and disease states. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective, data-driven comparison of these methods to aid researchers in selecting the optimal technique for their specific needs.
Executive Summary
Both HPLC and Capillary Electrophoresis offer robust solutions for the separation of UDP-sugars, each with a distinct set of advantages and limitations. HPLC, particularly with ion-pair reversed-phase and anion-exchange chromatography, is a well-established technique known for its versatility and sensitivity.[1][2][3] In contrast, Capillary Electrophoresis, including capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC), often provides superior separation efficiency and faster analysis times.[2][4] The choice between the two techniques will ultimately depend on the specific analytical requirements, such as the need for high throughput, sensitivity, or the resolution of structurally similar epimers.
Quantitative Performance Data
The following tables summarize the key performance metrics for HPLC and CE in the separation of UDP-sugars, based on data from various studies.
Table 1: Comparison of HPLC and Capillary Electrophoresis for UDP-Sugar Analysis
| Parameter | HPLC (Ion-Pair Reversed-Phase) | Capillary Electrophoresis (CZE) |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase containing an ion-pairing agent. | Differential migration of charged species in an electric field within a narrow capillary. |
| Analysis Time | 5 - 25 minutes.[1] | Typically faster than HPLC. |
| Resolution | Good resolution of 4'-epimeric UDP-sugars can be achieved.[1] | Improved separation profile compared to conventional HPLC.[2][4] |
| Sensitivity (LOD) | Suitable for concentrations over 20 pmol.[1] | 180 fmol. |
| Sample Volume | Typically in the microliter range (e.g., 20 μL).[5] | In the nanoliter range. |
| Solvent Consumption | Higher compared to CE. | Significantly lower than HPLC. |
| Method Development | Can be more time-consuming. | Often faster method development. |
Table 2: Performance Data for Specific UDP-Sugar Separations
| Technique | Analytes | Resolution | Limit of Detection (LOD) | Analysis Time | Reference |
| IP-RP-HPLC | 4'-epimeric UDP-sugars | Good separation | >20 pmol | 5-25 min | [1] |
| IP-RP-HPLC | 8 nucleotide sugars | Baseline separation | 2 pmol/injection | < 40 min | [3] |
| HILIC-LC-MS/MS | UDP-glucose, UDP-galactose | Baseline separation | 0.50 ng/mL, 0.70 ng/mL | ~10 min | [6][7] |
| PGC-HPLC-MS | 6 UDP-sugars | Good separation | 70 nmol/L | ~30 min | [8][9] |
| CZE | UDP-hexosamines, UDP-hexoses | Baseline separation | 180 fmol | < 20 min | |
| CZE | 16 nucleotides & nucleotide sugars | Baseline separation | ~3 µM | < 15 min | [10] |
Experimental Workflows
The general experimental workflows for HPLC and CE analysis of UDP-sugars, from sample preparation to data acquisition, are illustrated below.
Experimental Protocols
Below are detailed methodologies for commonly cited HPLC and CE experiments for UDP-sugar separation.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This method is widely used for the separation of various UDP-sugars, including epimers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3 or ODS-4 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM tetrabutylammonium (B224687) acetate (B1210297) in 50 mM potassium phosphate (B84403) buffer, pH 6.4.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 0% to 20% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.[5]
-
Injection Volume: 20 µL.[5]
Capillary Zone Electrophoresis (CZE) with Borate (B1201080) Buffer
This method is particularly effective for the separation of UDP-hexoses and UDP-hexosamines.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Uncoated fused-silica capillary (e.g., 50 cm total length, 50 µm I.D.).
-
Background Electrolyte (BGE): 90 mM sodium borate buffer, pH 9.0.
-
Separation Voltage: 15.5 kV.
-
Temperature: 18 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV absorbance at 262 nm.
In-depth Comparison
Principles of Separation
HPLC: In ion-pair reversed-phase HPLC, a common technique for UDP-sugars, an ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase. This agent forms a neutral ion pair with the negatively charged UDP-sugars, allowing them to be retained and separated on a non-polar stationary phase (like C18). Separation is based on the differential partitioning of these ion pairs between the stationary and mobile phases. Anion-exchange HPLC, another popular method, separates UDP-sugars based on their charge interactions with a positively charged stationary phase.
Capillary Electrophoresis: CE separates molecules based on their electrophoretic mobility in an electric field. In CZE, ions migrate at different velocities depending on their charge-to-size ratio. The use of a borate buffer is particularly advantageous for UDP-sugar separation as borate can form complexes with the cis-diol groups of the sugar moieties, altering their charge and electrophoretic mobility, thereby enhancing separation.
Performance and Practical Considerations
-
Speed and Throughput: CE generally offers faster analysis times than HPLC.[2][4] This is due to the high efficiency of the separation and the smaller dimensions of the capillary. This makes CE a suitable choice for high-throughput screening applications.
-
Resolution and Efficiency: CE is known for its high separation efficiency, often resulting in sharper peaks and better resolution of closely related compounds, including epimers, compared to conventional HPLC.[2][4] However, advancements in HPLC column technology, such as the use of core-shell particles and tandem columns, have significantly improved resolution for challenging separations like UDP-glucose and UDP-galactose.
-
Sensitivity: While HPLC traditionally has been considered more sensitive, modern CE methods coupled with sensitive detectors can achieve very low limits of detection, in the femtomole range. The sensitivity of HPLC can be enhanced by using mass spectrometry (MS) detection.[6][8]
-
Sample and Solvent Consumption: CE is a micro-scale technique, requiring only nanoliter volumes of sample and consuming significantly less solvent than HPLC. This is a considerable advantage in terms of cost and environmental impact, especially when dealing with precious samples.
-
Robustness and Ease of Use: HPLC is generally considered a more robust and mature technique, with a wider range of available columns and standardized methods. CE can be more susceptible to issues with capillary surface chemistry and reproducibility, although modern instruments and protocols have largely addressed these concerns.
Conclusion
The choice between HPLC and capillary electrophoresis for UDP-sugar separation is not a one-size-fits-all decision. For laboratories requiring high throughput, excellent resolution of epimers, and minimal sample and solvent consumption, capillary electrophoresis is an excellent choice. Its speed and efficiency are particularly advantageous for screening large numbers of samples.
On the other hand, HPLC remains a powerful and versatile tool, especially when coupled with mass spectrometry. Its robustness, wide applicability, and the vast body of existing literature and methods make it a reliable workhorse for many laboratories. For applications demanding the highest sensitivity or when analyzing complex matrices, HPLC-MS is often the preferred method.
Ultimately, the optimal technique will be dictated by the specific research question, available instrumentation, and the desired balance between speed, resolution, sensitivity, and cost.
References
- 1. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages in the analysis of UDP-sugars by capillary electrophoresis-comparison of the conventional HPLC method with two new capillary electrophoretic micro-procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Advantages in the analysis of UDP-sugars by capillary electrophoresis-comparison of the conventional HPLC method with two new capillary electrophoretic micro-procedures. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation [agris.fao.org]
- 10. chimia.ch [chimia.ch]
A Comparative Functional Analysis of UDP-xylose Synthase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UDP-xylose synthase (UXS) isoforms, offering a side-by-side analysis of their functional performance supported by experimental data. UXS is a key enzyme in the synthesis of this compound, the sole donor of xylose for the initiation of glycosaminoglycan (GAG) chains on proteoglycans.[1][2] These molecules are critical components of the extracellular matrix and are intimately involved in cell signaling pathways that regulate cell proliferation, migration, and adhesion.[3] Consequently, UXS represents a potential therapeutic target for conditions involving aberrant proteoglycan biosynthesis, such as cancer.[3]
Executive Summary
This compound synthase (UXS) catalyzes the NAD+-dependent conversion of UDP-glucuronic acid (UDP-GlcUA) to this compound.[1] This irreversible reaction is a crucial control point in the biosynthesis of proteoglycans.[4] Isoforms of UXS have been identified in various organisms, from humans to plants, exhibiting differences in subcellular localization and kinetic properties. These differences suggest specialized roles for each isoform in cellular metabolism and signaling. This guide summarizes the available quantitative data on these isoforms, details the experimental protocols for their characterization, and provides visual representations of the relevant biochemical pathways and experimental workflows.
Quantitative Data Comparison
The functional characteristics of an enzyme are defined by its kinetic parameters. The following table summarizes the available kinetic data for various UXS isoforms. A direct, comprehensive comparison is challenging due to variations in experimental conditions across different studies.
| Isoform | Organism | Subcellular Localization | Km (UDP-GlcUA) | kcat | Specific Activity | Notes |
| hUXS1 | Homo sapiens | Golgi Apparatus | - | 0.1 s-1 | - | The catalytic turnover number (kcat) was determined through transient kinetic studies.[1] |
| AtUXS1 | Arabidopsis thaliana | Golgi Apparatus | - | - | Low relative activity | Membrane-bound isoform.[5][6] |
| AtUXS2 | Arabidopsis thaliana | Golgi Apparatus | 0.2 mM | - | Low relative activity | Membrane-bound isoform; Km determined with a truncated protein.[6] |
| AtUXS3 | Arabidopsis thaliana | Cytosol | 0.48 mM | - | High relative activity | Soluble, cytosolic isoform with the highest activity among the cytosolic forms.[6] |
| AtUXS4 | Arabidopsis thaliana | Golgi Apparatus | - | - | Low relative activity | Membrane-bound isoform.[6] |
| AtUXS5 | Arabidopsis thaliana | Cytosol | 0.40 mM | - | Moderate relative activity | Soluble, cytosolic isoform.[6] |
| AtUXS6 | Arabidopsis thaliana | Cytosol | - | - | Moderate relative activity | Soluble, cytosolic isoform.[6] |
Note: "-" indicates that the data was not available in the reviewed literature. The relative activities of Arabidopsis isoforms were compared in a heterologous expression system.[6]
Experimental Protocols
Accurate characterization of UXS isoform function relies on robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Expression and Purification of Recombinant UXS
This protocol is adapted from a study on human UXS1.[7]
-
Cloning and Expression:
-
The coding sequence for the UXS isoform is cloned into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).
-
The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21).
-
Bacterial cultures are grown to a logarithmic phase (OD600 ~1.0) at 37°C.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM and reducing the temperature to 20°C.
-
Cells are harvested after 6 hours of induction by centrifugation.
-
-
Purification:
-
The cell pellet is resuspended in lysis buffer and lysed by sonication.
-
The lysate is cleared by centrifugation.
-
The supernatant containing the His-tagged UXS is loaded onto a Talon® affinity resin column.
-
The column is washed to remove non-specifically bound proteins.
-
The purified His-tagged UXS is eluted with a buffer containing 250 mM imidazole.
-
Protocol 2: In Vitro UXS Activity Assay
This protocol is based on the methods described for human and zebrafish UXS.[7]
-
Reaction Mixture:
-
Prepare a reaction buffer containing 100 mM sodium phosphate (B84403) (pH 6.0), 10 mM dithiothreitol (B142953) (DTT), and 1 mM EDTA.
-
The reaction is initiated by adding the purified UXS enzyme (10 µg) and the substrate, UDP-glucuronic acid (1 mM), to the reaction buffer.
-
-
Incubation:
-
The reaction mixture is incubated at 37°C for 18 hours.
-
-
Product Analysis:
-
The reaction is stopped by precipitating the protein with acetonitrile.
-
The soluble components are separated and analyzed by capillary zone electrophoresis (CZE) for 25 minutes at 22V in 50 mM sodium borate (B1201080) (pH 9.0).
-
The product peak (this compound) is identified by comparing its migration time to a known standard.
-
Protocol 3: Transient Kinetic Analysis (Stopped-Flow Spectrometry)
This method allows for the determination of pre-steady-state kinetic parameters, such as kcat.[1]
-
Instrumentation:
-
Experiments are performed using a stopped-flow spectrometer.
-
-
Reaction Conditions:
-
A 50 mM Tris/HCl buffer (pH 7.5) is used.
-
The enzyme solution (≤25 µM) is mixed in a 1:1 ratio with the substrate solution (0.5 mM NAD+ and 10 mM UDP-GlcUA).
-
-
Data Acquisition:
-
The formation of enzyme-bound NADH is monitored by measuring the change in absorbance at 340 nm.
-
The concentration of NADH is calculated using an extinction coefficient of 6,220 M-1cm-1.
-
Data is recorded from 1.5 ms (B15284909) up to 1,000 seconds.
-
Visualizations
Signaling Pathway
The synthesis of this compound by UXS is the initiating step for the formation of the tetrasaccharide linker required for glycosaminoglycan (GAG) chain attachment to a core protein, forming a proteoglycan. These proteoglycans are essential components of the extracellular matrix and play a crucial role in cell signaling by interacting with growth factors and their receptors.
Caption: Proteoglycan biosynthesis and its role in cell signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative functional analysis of UXS isoforms.
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteoglycan - Wikipedia [en.wikipedia.org]
- 3. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 4. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 5. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UDP-Xylose Metabolic Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species analysis of the UDP-xylose metabolic pathway, a crucial route for the synthesis of a key precursor for vital glycans. Uridine diphosphate-xylose (this compound) is the primary donor of xylose for the biosynthesis of a wide array of glycoconjugates, including proteoglycans in animals and cell wall polysaccharides in plants.[1][2] Understanding the nuances of this pathway across different biological kingdoms is essential for advancements in drug development, bioengineering, and plant science.
The Core Pathway: A Conserved Mechanism
The central step in this compound biosynthesis is the conversion of UDP-glucuronic acid (UDP-GlcA) to this compound. This reaction is catalyzed by the enzyme this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase (UGD).[3][4] This enzymatic step is remarkably conserved across diverse species, from bacteria to humans.[5][6]
The reaction mechanism involves an NAD+-dependent oxidation of the C4 hydroxyl group of the glucuronyl moiety, followed by a decarboxylation at C6, and finally a reduction of the C4 keto group by the captured NADH.[3]
Quantitative Comparison of this compound Synthases
The kinetic properties of UXS/UGD enzymes vary between species and even between different isoforms within the same organism. These differences can reflect the specific metabolic demands and regulatory strategies of the organism. Below is a summary of key kinetic parameters for UXS/UGD from various species.
| Enzyme Source | Isoform | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |
| Homo sapiens | hUXS1 | UDP-GlcA | N/A | ~0.015[3] | N/A | 7.5[3] | 25[3] |
| Arabidopsis thaliana | AtUXS1 | UDP-GlcA | 0.40[7] | N/A | N/A | 6.0[7] | N/A |
| Arabidopsis thaliana | AtUXS3 | UDP-GlcA | 0.51[8] | N/A | N/A | 5.5[8] | 30[8] |
| Arabidopsis thaliana | AtUXS6 | UDP-GlcA | 0.48[7] | N/A | N/A | 6.0[7] | N/A |
| Cryptococcus neoformans | UXS1 | UDP-GlcA | ~0.7[9] | 0.8[9] | N/A | 7.4[10] | 23[10] |
| Sinorhizobium meliloti | SmUxs1 | UDP-GlcA | 0.25[11] | N/A | N/A | 7.6[11] | 37[11] |
Note: N/A indicates that the data was not available in the cited sources. The Vmax for hUXS1 was estimated from reaction course data.
Species-Specific Variations and Isoforms
While the core catalytic function of UXS is conserved, significant variations exist in the number of UXS genes, their subcellular localization, and their regulation.
-
Mammals: In humans, this compound synthase 1 (hUXS1) is a key enzyme in the synthesis of proteoglycans, which are crucial components of the extracellular matrix.[3][12] The enzyme is localized to the Golgi apparatus.[13]
-
Plants: Plants, such as Arabidopsis thaliana, possess a family of UXS genes encoding multiple isoforms with distinct subcellular localizations.[1][2] Arabidopsis has six UXS genes, with three encoding Golgi-localized enzymes (UXS1, UXS2, UXS4) and three encoding cytosolic enzymes (UXS3, UXS5, UXS6).[14] The cytosolic isoforms are believed to be the major contributors of this compound for the synthesis of xylan (B1165943) and xyloglucan, major components of the plant cell wall.[14]
-
Fungi: In the pathogenic fungus Cryptococcus neoformans, UXS1 is essential for the production of the polysaccharide capsule, a major virulence factor.[5][6] The enzyme is soluble and found in the cytoplasm.[5]
-
Bacteria: Bacteria also possess UXS enzymes. For instance, Sinorhizobium meliloti has at least two UXS homologs.[11] The characterization of these enzymes is crucial for understanding the biosynthesis of bacterial polysaccharides.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the cross-species analysis of this compound metabolic pathways.
Heterologous Expression and Purification of this compound Synthase
Objective: To produce sufficient quantities of pure and active UXS enzyme for biochemical characterization.
A. Expression of Soluble UXS (e.g., C. neoformans UXS1, A. thaliana AtUXS3):
-
Cloning: The coding sequence of the target UXS gene is cloned into a suitable bacterial expression vector, such as pET-28b, which often includes an N- or C-terminal affinity tag (e.g., 6x-His tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[15]
-
Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[16] Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[16] To enhance protein solubility, the culture temperature is often lowered to 16-25°C for overnight incubation.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).[16] Lysis is performed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged UXS is loaded onto a Ni-NTA affinity chromatography column. After washing with a buffer containing a low concentration of imidazole, the bound protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).[16]
-
Buffer Exchange and Storage: The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
B. Expression and Purification of Membrane-Bound UXS (e.g., A. thaliana AtUXS1):
-
Cloning and Expression: Similar to soluble proteins, the gene is cloned into an expression vector. However, for membrane proteins, expression levels might be lower, and optimization of expression conditions (e.g., lower temperature, different E. coli strains like C41(DE3) or C43(DE3)) may be necessary.[17]
-
Membrane Preparation: After cell lysis, the membrane fraction is isolated by ultracentrifugation.
-
Solubilization: The membrane pellet is resuspended in a buffer containing a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or Triton X-100) to solubilize the membrane proteins.[18] The optimal detergent and its concentration need to be empirically determined for each membrane protein.
-
Purification: The solubilized fraction is clarified by ultracentrifugation and then subjected to affinity chromatography as described for soluble proteins, with the inclusion of a low concentration of the chosen detergent in all buffers to maintain protein solubility.[19]
This compound Synthase Activity Assay
Objective: To measure the rate of this compound formation from UDP-glucuronic acid.
A. Spectrophotometric Assay (Coupled Enzyme Assay):
This method is suitable for high-throughput screening and continuous monitoring of enzyme activity.
-
Principle: The production of this compound is coupled to the oxidation of NADH by a subsequent enzymatic reaction, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture (Final Concentrations):
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM NAD+
-
1 mM UDP-glucuronic acid (substrate)
-
A suitable coupling enzyme and its substrate (e.g., this compound 4-epimerase and UDP-galactose dehydrogenase, where the formation of UDP-galactose from this compound is coupled to the reduction of NAD+)
-
Purified UXS enzyme
-
-
Procedure: a. The reaction is initiated by the addition of the UXS enzyme. b. The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. c. The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
B. HPLC-Based Assay:
This method directly measures the formation of the product, this compound, and the consumption of the substrate, UDP-glucuronic acid.
-
Principle: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.
-
Reaction Mixture (Final Concentrations):
-
Procedure: a. The reaction is initiated by adding the enzyme and incubated at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).[11] b. The reaction is stopped by adding an equal volume of acetonitrile (B52724) or by heat inactivation.[3] c. Precipitated protein is removed by centrifugation. d. The supernatant is injected into an HPLC system.
-
HPLC Conditions:
-
Column: A porous graphitic carbon column (e.g., Hypercarb™) or a strong anion exchange (SAX) column is commonly used for the separation of nucleotide sugars.[2][20]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or ammonium acetate) is typically used for elution.[20]
-
Detection: The separated UDP-sugars are detected by UV absorbance at 262 nm.
-
Quantification: The concentrations of UDP-GlcA and this compound are determined by comparing their peak areas to those of known standards.
-
Visualizing the Metabolic Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The core this compound biosynthesis pathway, highlighting the key enzymes and feedback inhibition.
Caption: Subcellular localization of this compound synthases in different species.
Caption: A typical workflow for the HPLC-based this compound synthase activity assay.
References
- 1. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: the pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experiments.springernature.com [experiments.springernature.com]
- 11. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | UXS1 tetramer decarboxylates UDP-glucuronate to this compound [reactome.org]
- 14. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterologous protein expression in E. coli [protocols.io]
- 16. iba-lifesciences.com [iba-lifesciences.com]
- 17. experiments.springernature.com [experiments.springernature.com]
- 18. Expression, Solubilization, and Purification of Bacterial Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UDP-Xylose: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Summary of Key Safety and Handling Information
Standard good laboratory practices should be followed when handling UDP-xylose. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While not considered highly hazardous, direct contact with skin or eyes should be avoided.[5] In the event of a spill, the material should be swept up or absorbed, and the area cleaned appropriately, minimizing dust generation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₁₆P₂ | PubChem[1] |
| Molecular Weight | 536.28 g/mol | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 144.5 °C | PubChem[1] |
| LogP | -0.96 | PubChem[1] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a step-by-step guide for the proper disposal of this compound in solid form, aqueous solutions, and its empty containers.
Disposal of Solid this compound
-
Uncontaminated Solid Waste:
-
Place uncontaminated, solid this compound waste in a clearly labeled, sealed container.
-
The label should identify the contents as "Non-hazardous waste: this compound."
-
Dispose of the container in the designated laboratory solid waste stream, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
-
Do not dispose of in general office trash.
-
-
Contaminated Solid Waste:
-
If the solid this compound is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
The disposal protocol should follow the requirements for the hazardous contaminant.
-
Consult your institution's EHS guidelines for proper disposal of the specific hazardous waste.
-
Disposal of Aqueous Solutions Containing this compound
-
Non-Hazardous Aqueous Solutions:
-
For solutions containing only this compound and water or other non-hazardous buffers, check with your local EHS guidelines for drain disposal eligibility.
-
If permitted, flush the solution down the sanitary sewer with a copious amount of water (a general rule of thumb is a 20:1 water to solution ratio) to ensure adequate dilution.
-
-
Aqueous Solutions Containing Hazardous Materials:
-
If the aqueous solution contains any hazardous materials, it must be collected and disposed of as hazardous liquid waste.
-
Do not dispose of down the drain.
-
Collect the waste in a properly labeled hazardous waste container. The label should identify all chemical constituents.
-
Follow your institution's procedures for the pickup and disposal of liquid hazardous waste.
-
Disposal of Empty this compound Containers
-
Triple Rinse: Thoroughly rinse the empty container that held this compound with a suitable solvent (e.g., water) at least three times.
-
Dispose of Rinsate: The rinsate from a container that held non-hazardous this compound can typically be disposed of down the sanitary sewer.
-
Deface Label: Before disposing of the container, deface or remove the original label to prevent misuse.
-
Dispose of Container: The clean, empty container can usually be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.
Experimental Protocols
As this document provides procedural guidance for disposal, no experimental protocols involving this compound are cited. The information is based on safety data sheets for related compounds and general laboratory safety practices.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Personal protective equipment for handling UDP-xylose
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling UDP-xylose. The information is targeted towards researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for Uridine Diphosphate-Xylose (this compound) was found. The following guidance is based on the safety data for the closely related and parent compound, D-xylose, which is not classified as a hazardous substance.[1][2][3][4][5] Standard laboratory best practices for handling non-hazardous biochemicals should always be followed.
I. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure safety. A minimum level of PPE for any laboratory work includes a lab coat, safety eyewear, long pants, and closed-toe shoes.[6][7]
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles that meet ANSI Z.87.1 standards are essential to protect from splashes or airborne particles.[6][8][9] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[10][11] Disposable nitrile gloves are suitable for incidental contact.[6] |
| Body Protection | A standard laboratory coat should be worn to protect skin and clothing from potential spills.[8][10] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[4] If dust is generated, a NIOSH-approved respirator may be necessary.[2] |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound, from preparation to post-handling, ensures a safe and efficient workflow.
A. Pre-Handling Preparation
-
Work Area: Ensure the designated workspace is clean and uncluttered.[11]
-
Safety Equipment: Locate the nearest safety shower and eyewash station.
-
PPE Check: Verify that all necessary PPE is available and in good condition.
-
Protocol Review: Familiarize yourself with the experimental protocol to know the quantities of this compound that will be used.[11]
B. Handling the Compound
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, do so in a designated area and take care to avoid creating dust.[11]
-
Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.[11]
-
General Handling: Avoid contact with skin and eyes.[2] Do not ingest or inhale the compound.[11] Use with adequate ventilation to minimize dust and accumulation.[2]
C. Post-Handling Procedures
-
Clean-Up: Thoroughly clean the work area after use.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place.[2]
-
Hand Washing: Wash hands thoroughly after handling the compound and before leaving the laboratory.
III. Disposal Plan
Proper disposal of this compound and its containers is crucial for environmental safety and regulatory compliance.
A. Uncontaminated Waste
-
Solid this compound: Uncontaminated solid this compound can typically be disposed of as non-hazardous solid waste. It should be placed in a clearly labeled, sealed container.[1]
-
Aqueous Solutions: For uncontaminated aqueous solutions, check with your institution's Environmental Health and Safety (EHS) department. If permitted, solutions may be flushed down the sanitary sewer with copious amounts of water.[1]
-
Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., water). The rinsate can often be disposed of down the drain. After rinsing, deface the label and dispose of the container in the appropriate recycling stream.[1]
B. Contaminated Waste
-
Contaminated Solid: If this compound is contaminated with a hazardous substance, it must be disposed of as hazardous waste, following the guidelines for the contaminating substance.[1]
-
Contaminated Solutions: Aqueous solutions containing hazardous materials must be collected and disposed of as hazardous liquid waste.[1]
Always consult your institution's EHS department for specific guidelines on chemical waste disposal. [1]
IV. Quantitative Data Summary
The following table summarizes key characteristics of D-xylose, which are anticipated to be similar for this compound.
| Property | Value |
| GHS Classification | Not classified as hazardous |
| Appearance | White solid |
| Chemical Stability | Stable under normal conditions |
| Reactivity | Non-reactive under normal conditions |
| Hazardous Decomposition | Carbon oxides upon thermal decomposition |
Data is for the related compound D-xylose.[1]
V. Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lewisu.edu [lewisu.edu]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. himediadownloads.com [himediadownloads.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. westlab.com [westlab.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
